molecular formula C8H11NO B1304146 (2,6-Dimethylpyridin-3-yl)methanol CAS No. 582303-10-4

(2,6-Dimethylpyridin-3-yl)methanol

Cat. No.: B1304146
CAS No.: 582303-10-4
M. Wt: 137.18 g/mol
InChI Key: AGGDOLFSEUKNKM-UHFFFAOYSA-N
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Description

(2,6-Dimethylpyridin-3-yl)methanol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dimethylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-4-8(5-10)7(2)9-6/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGDOLFSEUKNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382810
Record name (2,6-dimethylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582303-10-4
Record name (2,6-dimethylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2,6-Dimethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining (2,6-dimethylpyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. This document details plausible synthetic routes, experimental protocols, and quantitative data to support researchers in the efficient synthesis of this target molecule.

Introduction

This compound is a substituted pyridine derivative with significant potential in the synthesis of complex molecular architectures for pharmaceutical applications. Its structure, featuring a hydroxymethyl group at the 3-position of the 2,6-lutidine core, makes it a key intermediate for the development of novel therapeutic agents. This guide outlines two primary synthetic strategies, starting from the readily available 2,6-dimethylpyridine (2,6-lutidine).

Synthetic Pathways

Two principal retrosynthetic approaches have been identified for the synthesis of this compound. The first pathway proceeds through a cyanopyridine intermediate, while the second involves the formation and subsequent reduction of a pyridine carboxylate ester.

G cluster_0 Route 1: Cyanopyridine Pathway cluster_1 Route 2: Ester Pathway 2,6-Lutidine 2,6-Lutidine 3-Amino-2,6-dimethylpyridine 3-Amino-2,6-dimethylpyridine 2,6-Lutidine->3-Amino-2,6-dimethylpyridine Nitration/ Reduction Methyl 2,6-Dimethylnicotinate Methyl 2,6-Dimethylnicotinate 2,6-Lutidine->Methyl 2,6-Dimethylnicotinate Multi-step Synthesis 2,6-Dimethyl-3-cyanopyridine 2,6-Dimethyl-3-cyanopyridine 3-Amino-2,6-dimethylpyridine->2,6-Dimethyl-3-cyanopyridine Sandmeyer Reaction 2,6-Dimethylnicotinic Acid 2,6-Dimethylnicotinic Acid 2,6-Dimethyl-3-cyanopyridine->2,6-Dimethylnicotinic Acid Hydrolysis Target This compound 2,6-Dimethylnicotinic Acid->Target Reduction Methyl 2,6-Dimethylnicotinate->Target Reduction

Figure 1: Proposed synthetic pathways to this compound.

Route 1: Synthesis via 2,6-Dimethyl-3-cyanopyridine Intermediate

This pathway involves the introduction of a nitrogen-based functional group at the 3-position of 2,6-lutidine, which is then converted to the desired hydroxymethyl group.

Step 1: Synthesis of 3-Amino-2,6-dimethylpyridine

The initial and crucial step is the regioselective introduction of an amino group at the 3-position of 2,6-lutidine. This is typically achieved through nitration followed by reduction.

Experimental Protocol: Nitration of 2,6-Lutidine and Subsequent Reduction

  • Nitration: 2,6-Lutidine is carefully treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to yield 2,6-dimethyl-3-nitropyridine. The reaction conditions must be carefully controlled to favor mono-nitration at the 3-position.

  • Reduction: The resulting 2,6-dimethyl-3-nitropyridine is then reduced to 3-amino-2,6-dimethylpyridine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalents
2,6-Lutidine107.15-1.0
Nitric Acid63.01--
Sulfuric Acid98.08--
Tin(II) Chloride189.60--
Hydrochloric Acid36.46--

Note: Specific quantities and reaction conditions need to be optimized based on literature procedures for similar substrates.

Step 2: Synthesis of 2,6-Dimethyl-3-cyanopyridine via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for converting the amino group of 3-amino-2,6-dimethylpyridine into a cyano group.[1][2]

Experimental Protocol: Sandmeyer Reaction

  • Diazotization: 3-Amino-2,6-dimethylpyridine is dissolved in a cold, aqueous acidic solution (e.g., HCl or H2SO4) and treated with a solution of sodium nitrite (NaNO2) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[3]

  • Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN) to yield 2,6-dimethyl-3-cyanopyridine.[1]

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalents
3-Amino-2,6-dimethylpyridine122.17-1.0
Sodium Nitrite69.00-1.1
Copper(I) Cyanide89.56-1.3
Hydrochloric Acid36.46--
Step 3: Hydrolysis of 2,6-Dimethyl-3-cyanopyridine to 2,6-Dimethylnicotinic Acid

The cyano group is hydrolyzed to a carboxylic acid under acidic or basic conditions.[4][5]

Experimental Protocol: Hydrolysis of the Nitrile

  • Acidic Hydrolysis: 2,6-Dimethyl-3-cyanopyridine is refluxed in a strong aqueous acid, such as sulfuric acid or hydrochloric acid, until the reaction is complete.

  • Work-up: The reaction mixture is cooled and neutralized to precipitate the 2,6-dimethylnicotinic acid, which can be collected by filtration.

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalents
2,6-Dimethyl-3-cyanopyridine132.16-1.0
Sulfuric Acid98.08--
Sodium Hydroxide40.00--
Step 4: Reduction of 2,6-Dimethylnicotinic Acid to this compound

The final step involves the reduction of the carboxylic acid to the primary alcohol. Borane reagents are often preferred for this transformation due to their chemoselectivity for carboxylic acids.[6][7][8][9][10]

Experimental Protocol: Reduction with Borane

  • Reaction Setup: 2,6-Dimethylnicotinic acid is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.

  • Reduction: A solution of borane-tetrahydrofuran complex (BH3·THF) or borane-dimethyl sulfide complex (BMS) is added dropwise to the solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.

  • Quenching and Work-up: The reaction is carefully quenched with methanol, followed by an aqueous work-up to yield this compound.

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalents
2,6-Dimethylnicotinic Acid151.16-1.0
Borane-THF Complex---
Tetrahydrofuran72.11--
Methanol32.04--

Route 2: Synthesis via Methyl 2,6-Dimethylnicotinate Intermediate

This alternative pathway involves the synthesis of the methyl ester of 2,6-dimethylnicotinic acid, which is then reduced to the target alcohol.

Step 1: Synthesis of Methyl 2,6-Dimethylnicotinate

The synthesis of this key intermediate can be accomplished through various methods, often involving the construction of the pyridine ring from acyclic precursors. While a direct, high-yielding synthesis from 2,6-lutidine is not well-documented, methods for analogous compounds suggest plausible routes.

Illustrative Experimental Protocol (based on similar syntheses):

A potential route involves the condensation of an enamine with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and aromatization to form the pyridine ring with the desired substitution pattern.

Due to the lack of a specific, reproducible protocol for this exact molecule in the initial literature search, further research into pyridine ring synthesis methodologies is recommended.

Step 2: Reduction of Methyl 2,6-Dimethylnicotinate to this compound

The reduction of the ester to the primary alcohol is a standard and high-yielding transformation, commonly achieved with powerful reducing agents like lithium aluminum hydride (LiAlH4).[11][12]

Experimental Protocol: Reduction with Lithium Aluminum Hydride

  • Reaction Setup: A solution of methyl 2,6-dimethylnicotinate in a dry, aprotic solvent like diethyl ether or THF is added dropwise to a stirred suspension of LiAlH4 in the same solvent at 0 °C under an inert atmosphere.

  • Reaction: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution). The resulting solids are filtered off, and the organic layer is dried and concentrated to afford this compound.

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalents
Methyl 2,6-Dimethylnicotinate165.19-1.0
Lithium Aluminum Hydride37.95--
Diethyl Ether/THF---

Summary of Quantitative Data

The following table summarizes the key molecular weights for the compounds involved in the proposed synthetic pathways. Yields are highly dependent on the specific reaction conditions and should be optimized for each step.

CompoundMolecular FormulaMolecular Weight ( g/mol )
2,6-LutidineC7H9N107.15
3-Amino-2,6-dimethylpyridineC7H10N2122.17
2,6-Dimethyl-3-cyanopyridineC8H8N2132.16
2,6-Dimethylnicotinic AcidC8H9NO2151.16
Methyl 2,6-DimethylnicotinateC9H11NO2165.19
This compound C8H11NO 137.18

Conclusion

The synthesis of this compound can be effectively achieved through multi-step synthetic sequences starting from 2,6-lutidine. The choice between the cyanopyridine and the ester pathway will depend on factors such as the availability of specific reagents, desired scale of synthesis, and the research team's expertise with particular reaction types. Both routes involve well-established chemical transformations, and the provided protocols offer a solid foundation for the successful synthesis of this important chemical intermediate. Further optimization of each step is recommended to achieve maximum yields and purity.

References

Technical Guide: Physicochemical Properties and Synthetic Insights of (2,6-Dimethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dimethylpyridin-3-yl)methanol is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for a plausible synthetic route, and a visualization of its potential role in the development of therapeutic agents. Due to the limited availability of experimental data, this guide incorporates predicted properties to offer a more complete profile of the compound. All quantitative data is presented in structured tables for clarity, and logical and experimental workflows are illustrated with diagrams.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is scarce, a combination of basic identifiers and computationally predicted values provides valuable insights into its behavior.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₁NO[Commercial Suppliers[1][2]]
Molecular Weight 137.18 g/mol [Commercial Suppliers[1][2]]
CAS Number 582303-10-4[Commercial Suppliers[1]]
Predicted Boiling Point 242.7 ± 35.0 °C[Predicted for isomer[3]]
Predicted Melting Point Not available-
Predicted pKa (basic) ~4.5 - 5.5[Estimated based on pyridine]
Predicted LogP 1.19[Predicted for isomer[3]]
Predicted Water Solubility Moderately soluble[Inferred from structure]

Synthesis of this compound

A plausible and efficient synthetic pathway to this compound involves the reduction of a corresponding carboxylic acid or its ester derivative. The following protocol details a prospective experimental approach based on established chemical principles for the synthesis of analogous pyridine derivatives.

Proposed Synthetic Route: Reduction of 2,6-Dimethylnicotinic Acid

The synthesis can be envisioned in two main stages: the preparation of 2,6-dimethylnicotinic acid and its subsequent reduction to the target alcohol.

Experimental Protocol

Step 1: Synthesis of 2,6-Dimethylnicotinic Acid

This procedure is based on the principles of the Hantzsch pyridine synthesis followed by oxidation and hydrolysis.

  • Materials: Ethyl acetoacetate, formaldehyde, ammonia, nitric acid, sodium hydroxide, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask, combine ethyl acetoacetate (2.0 eq), formaldehyde (1.0 eq), and a catalytic amount of a secondary amine (e.g., diethylamine) in ethanol.

    • Stir the mixture at room temperature for 24 hours to facilitate the formation of the diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.

    • To the dihydropyridine intermediate, add a mild oxidizing agent, such as nitric acid, and gently heat to induce aromatization to diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.

    • Isolate the resulting diester and perform alkaline hydrolysis using an excess of sodium hydroxide solution under reflux to yield the disodium salt of 2,6-dimethylpyridine-3,5-dicarboxylic acid.

    • Careful acidification with hydrochloric acid to a pH of approximately 3-4 will selectively protonate one of the carboxylate groups, which can then be decarboxylated upon heating to yield 2,6-dimethylnicotinic acid.

    • The product can be purified by recrystallization.

Step 2: Reduction of 2,6-Dimethylnicotinic Acid to this compound

This reduction is a critical step to obtain the target primary alcohol.

  • Materials: 2,6-Dimethylnicotinic acid, lithium aluminum hydride (LiAlH₄) or other suitable reducing agent, anhydrous tetrahydrofuran (THF), diethyl ether, sodium sulfate, hydrochloric acid, sodium bicarbonate.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (a molar excess, typically 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 2,6-dimethylnicotinic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

    • Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by column chromatography on silica gel.

Synthetic Workflow Diagram

G Synthesis Workflow of this compound cluster_0 Step 1: Synthesis of 2,6-Dimethylnicotinic Acid cluster_1 Step 2: Reduction to Target Compound Hantzsch Synthesis Hantzsch Synthesis Aromatization Aromatization Hantzsch Synthesis->Aromatization Oxidation Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Aromatization->Hydrolysis & Decarboxylation Base, then Acid 2,6-Dimethylnicotinic Acid 2,6-Dimethylnicotinic Acid Hydrolysis & Decarboxylation->2,6-Dimethylnicotinic Acid Purification Reduction Reduction 2,6-Dimethylnicotinic Acid->Reduction LiAlH4, THF Workup & Purification Workup & Purification Reduction->Workup & Purification Quenching Target Compound This compound Workup & Purification->Target Compound Chromatography

Caption: Proposed two-step synthesis of this compound.

Biological and Medicinal Chemistry Context

While specific signaling pathways involving this compound have not been extensively documented, its structural motifs are of significant interest in medicinal chemistry. Notably, derivatives of this compound have been explored as potential therapeutic agents.

Potential as a Scaffold for Enzyme Inhibitors

Research has indicated that compounds derived from this compound have been investigated as brain-penetrant inhibitors of enzymes in parasitic protozoa, which are responsible for neurological diseases such as human African trypanosomiasis.[4] This suggests that the this compound core can serve as a valuable scaffold for the design and synthesis of novel enzyme inhibitors.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from the core compound to a potential therapeutic application.

G Logical Relationship in Drug Discovery Core_Scaffold This compound SAR_Studies Structure-Activity Relationship (SAR) Studies Core_Scaffold->SAR_Studies Derivatization Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Identification of Potent Analogs Enzyme_Inhibitors Novel Enzyme Inhibitors Lead_Optimization->Enzyme_Inhibitors Improved Potency and ADME Properties Therapeutic_Application Potential Treatment for Parasitic Neurological Diseases Enzyme_Inhibitors->Therapeutic_Application Targeting Parasitic Enzymes

Caption: Role of this compound in drug discovery.

Conclusion

This compound represents a promising, yet underexplored, building block in medicinal chemistry. While a comprehensive experimental characterization of its physicochemical properties is still needed, predictive models and data from related structures provide a solid foundation for its further investigation. The synthetic route outlined in this guide offers a viable method for its preparation, enabling further research into its biological activities. The potential of its derivatives as enzyme inhibitors, particularly for parasitic diseases, highlights the importance of continued exploration of this and related substituted pyridines in the development of new therapeutic agents.

References

In-Depth Technical Guide: (2,6-Dimethylpyridin-3-yl)methanol (CAS 582303-10-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Dimethylpyridin-3-yl)methanol, with CAS number 582303-10-4, is a vital heterocyclic building block in the field of medicinal chemistry and drug development. Its pyridine scaffold, substituted with two methyl groups and a hydroxymethyl group, offers a unique combination of structural features that are attractive for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its emerging role in the development of novel therapeutics, particularly as a key intermediate for enzyme inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 582303-10-4[1]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
Appearance Not specified in search results
Purity ≥97% (commercially available)[1]
Classification Heterocyclic Building Block[1]

Synthesis

The primary synthetic route to this compound involves the reduction of a suitable precursor, typically the corresponding carboxylic acid or its ester derivative, 2,6-dimethylnicotinic acid or its ester.

Synthetic Workflow

The logical workflow for the synthesis of this compound is depicted below. This pathway highlights the key transformation from a commercially available starting material to the final product.

Synthesis_Workflow 2,6-Dimethylnicotinic Acid 2,6-Dimethylnicotinic Acid Esterification Esterification 2,6-Dimethylnicotinic Acid->Esterification Methanol, Acid Catalyst Methyl 2,6-dimethylnicotinate Methyl 2,6-dimethylnicotinate Esterification->Methyl 2,6-dimethylnicotinate Reduction Reduction Methyl 2,6-dimethylnicotinate->Reduction Reducing Agent (e.g., LiAlH4) This compound This compound Reduction->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general procedure can be inferred from established methods for the reduction of esters to primary alcohols. The following is a representative protocol based on the use of Lithium Aluminum Hydride (LiAlH₄).

Protocol: Reduction of Methyl 2,6-dimethylnicotinate with LiAlH₄

Materials:

  • Methyl 2,6-dimethylnicotinate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl), 1 M solution (for workup, if necessary)

  • Ethyl acetate

  • Hexanes

Procedure:

  • A solution of methyl 2,6-dimethylnicotinate (1.0 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (typically 1.5 to 2.0 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (monitoring by Thin Layer Chromatography is recommended to determine reaction completion).

  • The reaction is carefully quenched at 0 °C by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • The resulting mixture is stirred at room temperature until a granular precipitate is formed.

  • The solid is removed by filtration and washed with diethyl ether or ethyl acetate.

  • The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification of the crude product can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Note: This is a generalized protocol. The specific amounts of reagents, reaction times, and purification methods would need to be optimized for this particular substrate.

Characterization

Although specific experimental spectra for this compound were not identified in the search results, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Pyridine H-4~7.5d1H
Pyridine H-5~7.1d1H
-CH₂OH~4.6s2H
-OHBroad singlet1H
Pyridine-CH₃ (at C2)~2.5s3H
Pyridine-CH₃ (at C6)~2.5s3H
Carbon (¹³C) NMR Predicted Chemical Shift (ppm)
Pyridine C2~158
Pyridine C6~157
Pyridine C4~136
Pyridine C3~130
Pyridine C5~120
-CH₂OH~60
Pyridine-CH₃ (at C2)~24
Pyridine-CH₃ (at C6)~20
Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 137.18, corresponding to the molecular weight of the compound.

Applications in Drug Development

This compound is a valuable scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

Role as a Synthetic Intermediate

The hydroxymethyl group provides a convenient handle for further chemical modifications, such as oxidation to an aldehyde, esterification, or conversion to a leaving group for nucleophilic substitution. This allows for the introduction of various pharmacophores and the exploration of structure-activity relationships (SAR).

Development of Enzyme Inhibitors

A significant application of this compound and its derivatives is in the development of enzyme inhibitors. While specific targets for the parent molecule are not detailed in the provided search results, related structures have been utilized to create brain-penetrant inhibitors targeting enzymes in parasitic protozoa that cause neurological diseases.[2] The substituted pyridine core is a common motif in many enzyme inhibitors, and the dimethyl substitution pattern of this compound can influence its binding affinity, selectivity, and pharmacokinetic properties.

The general workflow for utilizing such a building block in drug discovery is outlined below.

Drug_Discovery_Workflow A This compound B Chemical Modification (e.g., etherification, esterification) A->B C Library of Derivatives B->C D Biological Screening (Enzyme Inhibition Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a strategically important chemical entity for researchers and drug development professionals. Its straightforward synthesis from readily available precursors and the versatility of its hydroxymethyl group make it an attractive starting point for the creation of novel small molecules. While detailed biological data on the compound itself is limited in the public domain, its utility as a scaffold for enzyme inhibitors highlights its potential in the ongoing quest for new and effective therapeutics. Further exploration of its derivatives is warranted to fully unlock its potential in medicinal chemistry.

References

Spectroscopic Profile of (2,6-Dimethylpyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,6-Dimethylpyridin-3-yl)methanol. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including substituted pyridines and benzyl alcohol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4 - 7.6d1HH-4 (Aromatic)
~7.0 - 7.2d1HH-5 (Aromatic)
~4.6 - 4.8s2H-CH₂OH
~2.5 - 2.6s3H2-CH₃
~2.4 - 2.5s3H6-CH₃
Variablebr s1H-OH

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~157 - 159C-2 (Aromatic)
~155 - 157C-6 (Aromatic)
~136 - 138C-4 (Aromatic)
~130 - 132C-3 (Aromatic)
~119 - 121C-5 (Aromatic)
~60 - 62-CH₂OH
~23 - 252-CH₃
~21 - 236-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (alcohol)
3100 - 3000MediumC-H stretch (aromatic)
2980 - 2850MediumC-H stretch (aliphatic -CH₃, -CH₂)
1600 - 1580Medium-StrongC=C stretch (pyridine ring)
1470 - 1440Medium-StrongC=C stretch (pyridine ring)
1465 - 1450MediumC-H bend (aliphatic)
1050 - 1000StrongC-O stretch (primary alcohol)
850 - 800StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
137High[M]⁺ (Molecular Ion)
136Medium[M-H]⁺
122Medium[M-CH₃]⁺
106High[M-CH₂OH]⁺
77Medium[C₅H₄N]⁺ (pyridyl fragment)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) with a field strength of 300 MHz or higher.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

  • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to improve the signal-to-noise ratio.

  • Process the FID similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR setup.

  • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or with a direct infusion source using electrospray ionization (ESI).

GC-MS Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Chromatographic Separation: Inject the sample into the GC. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

ESI-MS Protocol:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis and Detection: The ions are then analyzed and detected as in GC-MS.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling, Integration) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Solubility of (2,6-Dimethylpyridin-3-yl)methanol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Dimethylpyridin-3-yl)methanol is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active molecules, including brain-penetrant enzyme inhibitors.[1] A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, formulation, and various screening assays. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into its behavior in different solvent systems. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide furnishes detailed, established experimental protocols for solubility determination. Furthermore, qualitative and quantitative data for structurally related compounds are presented to provide valuable context and predictive insights.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
CAS Number 582303-10-4
Appearance Likely a solid at room temperature (based on related compounds)

Solubility Profile

Qualitative Solubility of Structurally Related Compounds

To provide a predictive framework, the following table summarizes the qualitative solubility of pyridine, 2,6-lutidine (2,6-dimethylpyridine), and pyridine-2-sulfonic acid in various organic solvents.

SolventPyridine[2]2,6-LutidinePyridine-2-sulfonic acid
Alcohols (e.g., Ethanol, Methanol) Highly SolubleSolubleSoluble
Ethers (e.g., Diethyl Ether) Highly SolubleSoluble-
Halogenated Solvents (e.g., Chloroform, Dichloromethane) Highly Soluble-Soluble
Aprotic Polar Solvents (e.g., THF, DMF) -Soluble-
Aromatic Hydrocarbons (e.g., Toluene) ---
Water Moderately Soluble-Soluble

Note: "-" indicates data not found in the searched sources.

Based on these related compounds, it is anticipated that this compound will demonstrate good solubility in polar protic solvents like alcohols and may also be soluble in polar aprotic solvents and some halogenated solvents. Its solubility in non-polar solvents is expected to be lower.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, established experimental methodologies can be employed. The following protocols are widely accepted in the scientific community.

General Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a solid compound in an organic solvent.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Solvent C Prepare Saturated Solution (Excess Solute in Solvent) A->C B Obtain Pure this compound B->C D Equilibrate at Constant Temperature (e.g., 24-48h with agitation) C->D E Separate Undissolved Solid (Filtration or Centrifugation) D->E F Quantify Solute in Supernatant (Gravimetric, Spectroscopic, or Chromatographic Method) E->F G Calculate Solubility (e.g., g/L, mol/L) F->G

Caption: General workflow for experimental solubility determination.

Gravimetric Method

This classical and highly accurate method directly measures the mass of the dissolved solute in a known volume of the saturated solution.[3]

Objective: To determine the solubility of this compound in a specific organic solvent by mass.

Materials:

  • This compound (high purity)

  • Organic solvent of interest

  • Sealed, temperature-controlled shaker or agitator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (solvent-compatible, e.g., PTFE) or centrifugation equipment

  • Evaporating dish or pre-weighed vials

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed container in a constant temperature shaker and agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Separation of Undissolved Solid: After equilibration, cease agitation and allow the solution to stand at the same constant temperature for a few hours to allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to remove any particulate matter. Alternatively, centrifuge the sample and carefully collect the supernatant.

  • Quantification: Accurately weigh a clean, dry evaporating dish or vial. Transfer the known volume of the filtered saturated solution to the dish/vial.

  • Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Final Weighing: Once the solvent is completely removed, re-weigh the dish/vial containing the dried solute.

  • Calculation: The solubility is calculated as the mass of the dissolved solute divided by the volume of the solvent used.

UV-Visible Spectrophotometry Method

This method is suitable if this compound possesses a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region.[4]

Objective: To determine the concentration of this compound in a saturated solution by measuring its light absorbance.

Materials:

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes (solvent-compatible)

  • Volumetric flasks and pipettes

  • This compound (high purity)

  • Organic solvent of interest

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

    • Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1 and 2).

    • Carefully withdraw a known volume of the clear, filtered supernatant.

    • Dilute the saturated solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Applications in Drug Development

The solubility of this compound and its derivatives is a critical parameter in drug discovery and development for several reasons:

  • Synthetic Chemistry: Solvent selection for reactions, work-up, and purification (e.g., crystallization) is dictated by the solubility of the compound and any intermediates.

  • High-Throughput Screening (HTS): For in vitro assays, compounds are typically dissolved in a solvent like DMSO. Poor solubility can lead to precipitation in aqueous assay buffers, resulting in inaccurate data and false positives.

  • Formulation Development: The development of a suitable dosage form, whether oral, injectable, or topical, is highly dependent on the drug's solubility in pharmaceutically acceptable excipients.

  • Pharmacokinetics (ADME): Solubility significantly influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Poor aqueous solubility can lead to low bioavailability.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently sparse in the literature, this technical guide provides a robust framework for researchers and drug development professionals. By understanding the solubility of structurally related compounds and employing the detailed experimental protocols provided, scientists can accurately determine the solubility of this compound in various solvent systems. This essential data will facilitate its effective use in synthesis, screening, and formulation, ultimately advancing its potential in medicinal chemistry and pharmaceutical development.

References

Technical Guide: Purity and Assay of (2,6-Dimethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of (2,6-Dimethylpyridin-3-yl)methanol. The information presented herein is intended to support quality control, process development, and regulatory submissions within the pharmaceutical and chemical industries.

Compound Profile

This compound is a substituted pyridine derivative with increasing interest in medicinal chemistry and materials science. Accurate determination of its purity and the quantification of its active component (assay) are critical for ensuring its quality, safety, and efficacy in downstream applications.

Property Value
Chemical Name This compound
CAS Number 582303-10-4[1]
Molecular Formula C8H11NO[1]
Molecular Weight 137.18 g/mol [1]
Typical Purity ≥97%[1]

Analytical Workflow for Purity and Assay Determination

The comprehensive analysis of this compound involves a multi-step process to identify and quantify the main component, organic impurities, and residual water content. The following diagram illustrates a typical analytical workflow.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Purity & Assay Analysis cluster_2 Water Content cluster_3 Structural Confirmation cluster_4 Final Assessment Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV (Assay & Organic Impurities) Dissolution->HPLC GC_MS GC-MS (Volatile Impurities) Dissolution->GC_MS KF_Titration Karl Fischer Titration Dissolution->KF_Titration NMR NMR Spectroscopy Dissolution->NMR Data_Analysis Data Analysis & Impurity Profiling HPLC->Data_Analysis GC_MS->Data_Analysis KF_Titration->Data_Analysis NMR->Data_Analysis Purity_Calculation Overall Purity Calculation Data_Analysis->Purity_Calculation

Caption: Analytical workflow for this compound.

Assay and Organic Impurity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a primary method for the assay and determination of non-volatile organic impurities.

HPLC Method Parameters

The following table outlines typical starting parameters for the HPLC analysis of this compound, which should be optimized and validated for specific applications.

Parameter Typical Conditions
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[2]
Mobile Phase Acetonitrile and a buffered aqueous solution (e.g., 10 mM ammonium acetate, pH 4.5)[2]
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Detection Wavelength UV at approximately 265 nm (based on pyridine chromophore)
Injection Volume 10 µL[2]
Sample Preparation Dissolve the sample in the mobile phase or a suitable solvent mixture.
Experimental Protocol for HPLC Analysis
  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phase components as specified. Degas the mobile phases using sonication or vacuum filtration.

  • Standard Preparation:

    • Assay Standard: Accurately weigh a reference standard of this compound and dissolve it in a known volume of diluent (typically the mobile phase) to achieve a target concentration (e.g., 0.5 mg/mL).

    • Impurity Standard: If available, prepare a stock solution of known impurities and dilute to a concentration relevant for quantification (e.g., 0.1% of the assay standard concentration).

  • Sample Preparation: Accurately weigh the sample of this compound and prepare it in the same manner as the assay standard.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent), followed by the standard and sample solutions.

    • Record the chromatograms and integrate the peaks.

  • Calculations:

    • Assay (%): Calculate the percentage of this compound in the sample by comparing the peak area of the main component in the sample chromatogram to that of the reference standard.

    • Impurities (%): Quantify impurities using the principle of area normalization or by using a reference standard for known impurities.

Volatile Impurity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities that may be present from the synthesis or degradation of the target compound.

GC-MS Method Parameters

The following are typical starting conditions for GC-MS analysis. Derivatization may be necessary to improve the volatility and peak shape of this compound and related impurities.

Parameter Typical Conditions
GC Column Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)[2]
Injector Temperature 250 °C[2]
Injection Mode Split/Splitless
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
Carrier Gas Helium at a constant flow rate.
MS Transfer Line Temp. 280 °C[2]
Ion Source Temperature 230 °C[2]
Mass Range Scan from m/z 40 to 400[2]
Derivatization (optional) Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed.[2]
Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Dissolve a weighed amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • (Optional) Derivatization: If required, treat the sample solution with a derivatizing agent according to established procedures.[2]

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of known standards, if available.

    • Quantify impurities by area normalization or by using an internal standard.

Water Content Determination by Karl Fischer Titration

Karl Fischer titration is the standard method for the selective and accurate determination of water content in solid and liquid samples.

Karl Fischer Method Parameters
Parameter Typical Conditions
Titration Method Volumetric or Coulometric
Reagent Pyridine-free Karl Fischer reagent for one- or two-component systems.[3]
Solvent Anhydrous methanol or a specialized solvent for aldehydes and ketones if they are potential impurities.[3][4]
Endpoint Determination Bivoltammetric indication
Experimental Protocol for Karl Fischer Titration
  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Condition the titration vessel to a dry state.

  • Reagent Standardization: Standardize the Karl Fischer reagent using a certified water standard or disodium tartrate dihydrate.[4]

  • Sample Analysis:

    • Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel.

    • Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound and to identify any structurally related impurities.

NMR Parameters
Parameter Typical Conditions
Spectrometer 300 MHz or higher
Nuclei ¹H, ¹³C
Solvent Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
Internal Standard Tetramethylsilane (TMS)
Expected ¹H NMR Spectral Features

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the substituted pyridine ring.

Logical Relationship in Purity Assessment

The final purity value is a composite of the results from multiple analytical techniques. The following diagram illustrates how the different analytical results contribute to the final purity statement.

Purity_Calculation_Logic Assay_HPLC Assay by HPLC (%) Final_Purity Final Purity (%) Assay_HPLC->Final_Purity 100% - (Impurities + Water + Solvents) Organic_Impurities Organic Impurities by HPLC/GC-MS (%) Organic_Impurities->Final_Purity Water_Content Water Content by Karl Fischer (%) Water_Content->Final_Purity Residual_Solvents Residual Solvents by GC-MS (%) Residual_Solvents->Final_Purity

Caption: Logic for calculating the final purity of the substance.

Conclusion

The purity and assay of this compound should be determined using a combination of chromatographic and titrimetric methods. HPLC is the preferred method for assay and non-volatile impurity determination, while GC-MS is suitable for volatile impurities and residual solvents. Karl Fischer titration provides an accurate measure of water content. NMR spectroscopy serves as a crucial tool for structural confirmation. The application of these well-defined analytical procedures will ensure the consistent quality and performance of this compound in its intended applications. All methods should be appropriately validated according to ICH guidelines or other relevant regulatory standards.

References

Potential applications of (2,6-Dimethylpyridin-3-yl)methanol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Medicinal Chemistry Applications of (2,6-Dimethylpyridin-3-yl)methanol

Introduction

This compound is a heterocyclic organic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its structure, featuring a substituted pyridine ring, is a recognized pharmacophore present in numerous biologically active molecules. The core utility of this compound lies in its dimethyl-substituted pyridine scaffold coupled with a primary alcohol functional group (-CH2OH). This hydroxymethyl group provides a crucial reactive "handle," allowing for a wide range of synthetic modifications and the development of diverse molecular architectures for drug discovery. This guide explores the core applications of this compound, focusing on its role in the development of kinase inhibitors for oncology and neurodegenerative diseases, supported by quantitative data, experimental protocols, and pathway visualizations.

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) that are key regulators of cell signaling pathways controlling cell cycle progression, survival, and apoptosis.[1] PIM-1 kinase, in particular, is overexpressed in various hematological and solid tumors, making it a significant target for anticancer drug development.[2] The dimethylpyridine scaffold has been successfully utilized to generate potent PIM-1 inhibitors.

Data Presentation: Biological Activity of Dimethylpyridine Derivatives

Several studies have demonstrated the efficacy of compounds derived from a dimethylpyridine core against PIM-1 kinase and cancer cell lines. The data below summarizes the inhibitory concentrations (IC50) of representative compounds.

Compound IDTargetIC50 (nM)Cell LineCytotoxicity IC50 (µM)Reference
Compound 12 PIM-1 Kinase14.3MCF-7 (Breast)0.5[3][4][5]
HepG2 (Liver)5.27[3][4]
Staurosporine (Control) PIM-1 Kinase16.7--[3][4]
Compound 7a PIM-1 Kinase1180 (1.18 µM)PC3 (Prostate)2.11[6]
Compound 7c PIM-1 Kinase1380 (1.38 µM)PC3 (Prostate)2.56[6]
Compound 9 PIM-1 Kinase4180 (4.18 µM)HCT116 (Colon)8.35[6]

Experimental Protocols

The synthesis of potent PIM-1 inhibitors from a dimethylpyridine core often involves a multi-step process. The following is a representative protocol based on the synthesis of 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide and its subsequent derivatization.[3][5]

Protocol 1: Synthesis of 4,6-dimethyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)nicotinonitrile (Compound 2)

  • Starting Material: 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (1).

  • Reagents: Carbon disulfide (CS2), potassium hydroxide (KOH), absolute ethanol.

  • Procedure:

    • A mixture of hydrazide 1 (1 mmol), potassium hydroxide (1.5 mmol), and absolute ethanol (20 mL) is prepared in a round-bottom flask.

    • Carbon disulfide (1.5 mmol) is added to the mixture.

    • The reaction mixture is heated under reflux for 8-10 hours, with progress monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

    • The solution is acidified with dilute hydrochloric acid (HCl) to precipitate the product.

    • The resulting solid is filtered, washed with water, and dried.

    • The crude product is recrystallized from ethanol to yield the pure compound 2 .

Protocol 2: Synthesis of Amide-Coupled Derivative (Compound 12)

  • Starting Material: 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (1).

  • Reagents: Sodium nitrite (NaNO2), hydrochloric acid (HCl), morpholine, triethylamine (Et3N), dimethylformamide (DMF).

  • Procedure:

    • Hydrazide 1 (1 mmol) is dissolved in a mixture of acetic acid and HCl at -5 °C.

    • A solution of sodium nitrite (1.2 mmol) in water is added dropwise to produce the corresponding azide intermediate 10 .

    • In a separate flask, morpholine (1 mmol) is dissolved in DMF.

    • The freshly prepared azide solution is added dropwise to the morpholine solution at -5 °C, followed by the addition of triethylamine (2 mmol).

    • The reaction mixture is stirred at low temperature for 3 hours, then allowed to stir at room temperature for an additional 24 hours.

    • The mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and purified by recrystallization to yield compound 12 .

Visualization: Synthetic Workflow and Signaling Pathway

G cluster_synthesis Synthetic Workflow: PIM-1 Inhibitor start 2-((3-cyano-4,6-dimethyl pyridin-2-yl)oxy)acetohydrazide (1) azide Azide Intermediate (10) start->azide NaNO2, HCl -5°C product Target Amide (Compound 12) PIM-1 Inhibitor azide->product DMF, Et3N rt, 24h amine Amine (Morpholine) amine->product G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT3 / STAT5 JAK->STAT Phosphorylation PIM1 PIM-1 Kinase STAT->PIM1 ↑ Gene Transcription Targets Downstream Targets (e.g., Bad, p27) PIM1->Targets Phosphorylation SOCS SOCS1 / SOCS3 PIM1->SOCS Stabilizes Proliferation Cell Proliferation & Survival Targets->Proliferation Apoptosis Inhibition of Apoptosis Targets->Apoptosis SOCS->JAK Inhibition G Stress Cellular Stress / Cytokines (e.g., UV, TNF-α) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K Activation MAP2K MAP2K (MKK4 / MKK7) MAP3K->MAP2K Phosphorylation JNK3 JNK3 MAP2K->JNK3 Phosphorylation cJun Transcription Factors (e.g., c-Jun, ATF2) JNK3->cJun Phosphorylation (in Nucleus) Response Gene Expression leading to Neuronal Apoptosis cJun->Response

References

The Versatile Building Block: A Technical Guide to (2,6-Dimethylpyridin-3-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,6-Dimethylpyridin-3-yl)methanol is emerging as a crucial heterocyclic building block in the field of organic synthesis, particularly in the development of novel pharmaceuticals. Its unique structural features, combining a sterically hindered yet nucleophilic pyridine ring with a reactive primary alcohol, offer a versatile scaffold for the construction of complex molecules. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis. The table below summarizes its key properties.

PropertyValueReference
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
CAS Number 582303-10-4[1]
Purity ≥97%[1]

Synthesis of this compound

While a direct, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic strategy involves a two-step process starting from the commercially available 2,6-dimethylpyridine. This proposed pathway is based on established organic transformations.

G start 2,6-Dimethylpyridine step1 Formylation/Acylation at C3 start->step1 e.g., Vilsmeier-Haack or Friedel-Crafts Acylation intermediate 2,6-Dimethylnicotinaldehyde or 3-Acetyl-2,6-dimethylpyridine step1->intermediate step2 Reduction of Carbonyl Group intermediate->step2 e.g., NaBH4, LiAlH4, or Catalytic Hydrogenation end This compound step2->end

Caption: Common derivatization pathways for this compound.

Application in the Synthesis of Bioactive Molecules

The 2,6-dimethylpyridine scaffold is a key structural motif in various biologically active compounds. For instance, related structures have been utilized to create brain-penetrant inhibitors targeting enzymes in parasitic protozoa responsible for neurological diseases like human African trypanosomiasis. [2] While specific examples detailing the use of this compound as a starting material are not extensively documented with full experimental procedures in readily available literature, its potential is evident from patent literature where similar pyridine-based alcohols are used in the synthesis of kinase inhibitors and other therapeutic agents. The general strategy often involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution to introduce a variety of functionalities.

Conclusion

This compound is a promising and versatile building block for organic synthesis. While detailed, publicly available experimental protocols for its direct synthesis and subsequent reactions are currently limited, this guide provides a solid foundation based on established synthetic methodologies for related compounds. The outlined synthetic strategies and derivatization pathways offer a roadmap for researchers to incorporate this valuable scaffold into their synthetic programs, paving the way for the discovery of novel and potent bioactive molecules. Further research and publication of detailed experimental data will undoubtedly accelerate the adoption of this building block in the scientific community.

References

Reactivity of the Hydroxymethyl Group in (2,6-Dimethylpyridin-3-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dimethylpyridin-3-yl)methanol is a key building block in medicinal chemistry and materials science. The reactivity of its hydroxymethyl group dictates its utility in the synthesis of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of the chemical transformations of this primary alcohol functionality, including oxidation, esterification, etherification, and halogenation. Detailed experimental protocols, quantitative data from analogous systems, and visual representations of reaction pathways are presented to serve as a practical resource for laboratory scientists.

Introduction

The pyridine scaffold is a privileged structure in drug discovery, and its functionalization is a central theme in the development of novel therapeutic agents. This compound offers a versatile platform for derivatization, primarily through the chemical manipulation of its hydroxymethyl group. The flanking methyl groups on the pyridine ring exert steric and electronic effects that influence the reactivity of the hydroxymethyl moiety. This guide explores the key reactions of this functional group, providing insights into its synthetic potential.

Core Reactivity Pathways

The hydroxymethyl group of this compound undergoes a range of classical alcohol reactions. The primary pathways include oxidation to the corresponding aldehyde or carboxylic acid, esterification with various acylating agents, etherification via Williamson synthesis or other methods, and conversion to halomethylpyridines.

Reactivity_Summary Figure 1. Key Reactivity Pathways A This compound B 2,6-Dimethyl-3-pyridine- carboxaldehyde A->B Mild Oxidation D Ester Derivative A->D Esterification E Ether Derivative A->E Etherification F 2,6-Dimethyl-3-(chloromethyl)pyridine A->F Halogenation C 2,6-Dimethylnicotinic Acid B->C Strong Oxidation

Caption: Key Reactivity Pathways of this compound.

Oxidation Reactions

The oxidation of the hydroxymethyl group in this compound can be controlled to yield either the corresponding aldehyde (2,6-dimethyl-3-pyridinecarboxaldehyde) or the carboxylic acid (2,6-dimethylnicotinic acid), depending on the choice of oxidant and reaction conditions.

Oxidation_Pathway Figure 2. Oxidation Workflow Start This compound Aldehyde 2,6-Dimethyl-3-pyridine- carboxaldehyde Start->Aldehyde Mild Oxidant (e.g., PCC, MnO2) CarboxylicAcid 2,6-Dimethylnicotinic Acid Aldehyde->CarboxylicAcid Strong Oxidant (e.g., KMnO4, CrO3)

Caption: Oxidation Workflow for this compound.

Oxidation to Aldehyde

Mild oxidizing agents are required for the selective conversion of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) and manganese dioxide (MnO₂) are commonly employed for this transformation of benzylic and heterocyclic alcohols.

Table 1: Illustrative Conditions for Aldehyde Formation from Substituted Benzyl Alcohols

SubstrateOxidizing AgentSolventTemperature (°C)Yield (%)Reference
Benzyl alcoholTPSDDMSO298 KN/A (Kinetics Study)[1]
Substituted Benzyl alcoholsTPSDDMSO298 KN/A (Kinetics Study)[1]
Illustrative Experimental Protocol: Oxidation to 2,6-Dimethyl-3-pyridinecarboxaldehyde

This protocol is adapted from standard procedures for the oxidation of primary alcohols to aldehydes using manganese dioxide.

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (20 mL/mmol) is added activated manganese dioxide (10 eq).

  • The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of celite, and the filter cake is washed with dichloromethane.

  • The combined filtrate is concentrated under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography on silica gel.

Oxidation to Carboxylic Acid

Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), will oxidize the hydroxymethyl group directly to the carboxylic acid.

Esterification Reactions

The hydroxymethyl group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of a catalyst.

Esterification_Workflow Figure 3. Esterification Process Alcohol This compound Ester Ester Product Alcohol->Ester AcylatingAgent Carboxylic Acid / Acid Anhydride / Acid Chloride AcylatingAgent->Ester Catalyst (e.g., DMAP, H+)

Caption: Generalized Esterification Process.

Table 2: Illustrative Conditions for Esterification of Alcohols

AlcoholAcylating AgentCatalystSolventConditionsYield (%)Reference
Secondary Metabolite AlcoholsVariousChemical or EnzymaticVariousVariousGenerally Good[2]
EugenolAcetic AnhydrideNovozym 435SC-CO₂N/AHigh[2]
Illustrative Experimental Protocol: Acetylation with Acetic Anhydride

This protocol is based on standard acetylation procedures for primary alcohols.

  • This compound (1.0 eq) is dissolved in pyridine or dichloromethane.

  • A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is added, followed by acetic anhydride (1.2 eq).

  • The reaction is stirred at room temperature until completion, as monitored by TLC.

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed in vacuo to afford the crude ester, which can be purified by chromatography.

Etherification Reactions

The synthesis of ethers from this compound can be achieved through various methods, with the Williamson ether synthesis being a common and versatile approach.

Williamson_Ether_Synthesis Figure 4. Williamson Ether Synthesis Alcohol This compound Alkoxide Alkoxide Intermediate Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Ether Ether Product (Py-CH2OR) Alkoxide->Ether SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Ether

Caption: Williamson Ether Synthesis Pathway.

Illustrative Experimental Protocol: Williamson Ether Synthesis

This protocol is a general procedure for the Williamson ether synthesis.

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

  • The mixture is stirred at room temperature for 30 minutes to allow for the formation of the alkoxide.

  • The desired alkyl halide (1.1 eq) is then added, and the reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC).

  • The reaction is carefully quenched with water, and the product is extracted with an organic solvent.

  • The organic phase is washed, dried, and concentrated. The crude ether is purified by column chromatography.

Halogenation Reactions

The hydroxymethyl group can be converted to a halomethyl group, a versatile intermediate for further nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common reagent for this transformation, converting the alcohol to the corresponding chloride.

Table 3: Illustrative Conditions for Chlorination of Pyridylmethanols

Starting MaterialReagentSolventConditionsProductYield (%)Reference
2,6-pyridinedimethanolThionyl chlorideMethanolN/A2,6-dichloromethyl pyridine hydrochlorideN/A[3]
2-methyl-6-hydroxymethylpyridineThionyl chlorideN/A-20 to -5 °C, 1-3 h2-methyl-6-(chloromethyl) pyridine hydrochlorideN/A[4]
Illustrative Experimental Protocol: Synthesis of 2,6-Dimethyl-3-(chloromethyl)pyridine

This protocol is adapted from procedures for the chlorination of hydroxymethylpyridines with thionyl chloride.[4]

  • This compound (1.0 eq) is added portion-wise to an excess of thionyl chloride (e.g., 2-3 eq) at 0 °C with stirring.

  • The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure complete reaction (monitored by TLC).

  • Excess thionyl chloride is removed under reduced pressure.

  • The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude product, which can be purified by distillation or chromatography.

Conclusion

The hydroxymethyl group of this compound is a reactive handle that allows for a wide range of chemical modifications. Through oxidation, esterification, etherification, and halogenation, a diverse library of derivatives can be synthesized. While specific quantitative data for this particular molecule is not always readily available, the reactivity patterns of analogous substituted pyridylmethanols provide a strong predictive framework for designing synthetic routes. The experimental protocols and reaction pathways detailed in this guide offer a solid foundation for researchers to explore the full synthetic potential of this valuable building block.

References

Stability and Storage of (2,6-Dimethylpyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2,6-Dimethylpyridin-3-yl)methanol. The information presented herein is based on established principles of pyridine chemistry and regulatory guidelines for stability testing of pharmaceutical compounds. While specific experimental stability data for this compound is not extensively available in public literature, this guide synthesizes relevant information to provide best practices for its handling and storage, alongside detailed experimental protocols for stability assessment.

Physicochemical Properties and General Stability

This compound is a substituted pyridine derivative. The pyridine ring, a heteroaromatic amine, generally possesses good stability. However, the presence of the hydroxymethyl and dimethyl functional groups can influence its susceptibility to degradation under certain conditions. The stability of pyridine and its derivatives can be affected by factors such as pH, temperature, light, and the presence of oxidizing agents.

General Storage Recommendations:

To ensure the integrity of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. Storage in a cool, dry, and well-ventilated area away from heat and ignition sources is advisable. For long-term storage, refrigeration (2-8 °C) is recommended.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule, identifying potential degradation products, and establishing degradation pathways.[1] These studies are also fundamental in developing and validating stability-indicating analytical methods.[1][2] The recommended stress conditions for this compound, based on ICH guidelines, are summarized in the table below.[3] A target degradation of 5-20% is generally considered optimal to provide meaningful data without being excessive.[4]

Stress ConditionTypical Experimental ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60-80°C) for several hours to days.While the pyridine ring is relatively stable to acid, the hydroxymethyl group could undergo reactions.
Base Hydrolysis 0.1 M - 1 M NaOH, heated (e.g., 60-80°C) for several hours to days.Generally stable, but harsh conditions could lead to unforeseen reactions.
Oxidation 3% - 30% Hydrogen Peroxide (H₂O₂), at room temperature for up to 7 days.Oxidation of the pyridine nitrogen to an N-oxide or degradation of the alkyl side chains.
Thermal Degradation Solid-state: 60-80°C. Solution: Heated reflux.Decomposition at elevated temperatures. Pyridine derivatives can undergo complex thermal decomposition.[5][6]
Photodegradation Exposure to a combination of visible and UV light (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[3]Photolytic cleavage or rearrangement. Dihydropyridine analogs are known to be light-sensitive and can oxidize to the corresponding pyridine.[7][8]

Analytical Methodology for Stability Assessment

A stability-indicating analytical method is essential to separate and quantify the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Development of a Stability-Indicating HPLC Method

A reversed-phase HPLC method would be a suitable starting point. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly employed. Gradient elution is often necessary to achieve adequate separation of all components. The method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[9]

Validation of the Analytical Method

The validation of a stability-indicating method involves demonstrating its specificity, linearity, range, accuracy, precision, and robustness.[2][10]

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Protocol for a Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate the solution at 60°C. Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours), neutralize with 1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate the solution at 60°C. Withdraw samples at various time points, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Store the solution at room temperature, protected from light. Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation (Solution): Reflux an aliquot of the stock solution at an elevated temperature (e.g., 80°C). Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven at 80°C. At various time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Photodegradation: Expose a solution of this compound in a photostability chamber to a calibrated light source as per ICH Q1B guidelines.[11] A control sample should be wrapped in aluminum foil to protect it from light. Analyze samples at appropriate time intervals.

  • Analysis: Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.

Forced_Degradation_Workflow cluster_Stress_Conditions Forced Degradation (Stress Testing) Acid Acid Hydrolysis Stressed_Samples Generation of Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolysis Photo->Stressed_Samples API This compound HPLC_Development Develop Stability-Indicating HPLC Method Stressed_Samples->HPLC_Development Method_Validation Method Validation (ICH Guidelines) HPLC_Development->Method_Validation Stability_Studies Long-Term and Accelerated Stability Studies Method_Validation->Stability_Studies Data_Analysis Data Analysis and Shelf-Life Determination Stability_Studies->Data_Analysis

Caption: Workflow for Forced Degradation and Stability Method Development.

Potential Signaling Pathway Involvement

While specific signaling pathway interactions for this compound are not well-documented, pyridine derivatives are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors or receptor modulators.[12][13] For instance, some pyridine derivatives have been investigated for their roles in modulating signaling pathways related to cancer and infectious diseases.[14][15] Any investigation into the biological activity of this compound would likely begin with screening against various kinases, phosphatases, or receptors, followed by cell-based assays to determine its effect on specific signaling cascades.

The diagram below illustrates a hypothetical signaling pathway where a pyridine-based inhibitor might act.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Cellular_Response Cell Proliferation Transcription_Factor->Cellular_Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase1

Caption: Hypothetical Inhibition of a Signaling Pathway.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound. While specific quantitative data is lacking in the literature, the principles of pyridine chemistry and established regulatory guidelines for stability testing offer a robust approach to ensuring the quality and integrity of this compound in research and development settings. The provided experimental protocols and workflows serve as a starting point for establishing in-house stability programs.

References

Methodological & Application

Synthesis of (2,6-Dimethylpyridin-3-yl)methanol from 2,6-Lutidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (2,6-dimethylpyridin-3-yl)methanol from the readily available starting material, 2,6-lutidine. Two plausible multi-step synthetic routes are presented, involving key intermediates such as 3-nitro-2,6-dimethylpyridine and 3-bromo-2,6-dimethylpyridine. This guide is intended to assist researchers in the fields of medicinal chemistry, organic synthesis, and drug development in the preparation of this valuable pyridine-based building block.

Introduction

This compound is a substituted pyridine derivative of interest in the synthesis of novel pharmaceutical compounds and other functional organic molecules. Its structure, featuring a reactive hydroxymethyl group on a sterically hindered pyridine ring, makes it a versatile intermediate for further chemical modifications. The synthesis from 2,6-lutidine requires a multi-step approach to achieve the desired regioselectivity for functionalization at the 3-position of the pyridine ring. This document outlines two effective synthetic strategies, providing detailed protocols and characterization data for the key compounds involved.

Synthetic Strategies

Two primary synthetic pathways from 2,6-lutidine to this compound are described:

Route 1: Nitration Pathway. This route involves the initial nitration of 2,6-lutidine to introduce a functional group at the 3-position. The resulting nitro-compound is then reduced to an amine, which is subsequently converted to the target alcohol via a diazotization reaction.

Route 2: Bromination Pathway. This alternative strategy involves the direct bromination of 2,6-lutidine to create a handle at the 3-position. The bromo-derivative is then converted to the final product through a Grignard reaction with formaldehyde.

The overall synthetic transformations are depicted in the workflow diagram below.

Synthesis_Workflow cluster_route1 Route 1: Nitration Pathway cluster_route2 Route 2: Bromination Pathway A 2,6-Lutidine B 2,6-Dimethyl-3-nitropyridine A->B Nitration C 3-Amino-2,6-dimethylpyridine B->C Reduction D This compound C->D Diazotization/ H₂O E 2,6-Lutidine F 3-Bromo-2,6-dimethylpyridine E->F Bromination G This compound F->G 1. Mg 2. HCHO 3. H₃O⁺ Nitration_Pathway A 2,6-Lutidine B Step 1: Nitration A->B C 2,6-Dimethyl-3-nitropyridine B->C D Step 2: Reduction C->D E 3-Amino-2,6-dimethylpyridine D->E F Step 3: Diazotization & Hydrolysis E->F G This compound F->G Bromination_Pathway A 2,6-Lutidine B Step 1: Bromination A->B C 3-Bromo-2,6-dimethylpyridine B->C D Step 2: Grignard Reaction C->D E This compound D->E

Application Notes and Protocols for the Reduction of 2,6-dimethylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of 2,6-dimethylnicotinaldehyde to (2,6-Dimethylpyridin-3-yl)methanol is a critical transformation in synthetic organic chemistry, particularly in the pharmaceutical industry. The resulting primary alcohol is a valuable building block for the synthesis of various biologically active molecules. This document provides detailed application notes, experimental protocols, and comparative data for the two primary methods used for this reduction: sodium borohydride reduction and catalytic hydrogenation.

Signaling Pathways and Logical Relationships

The reduction of an aldehyde to a primary alcohol is a fundamental transformation that does not directly involve a biological signaling pathway. However, the logical workflow of the chemical synthesis can be represented.

General Workflow for Aldehyde Reduction A Start: 2,6-Dimethylnicotinaldehyde B Dissolution in Appropriate Solvent A->B C Choice of Reducing Agent B->C D Sodium Borohydride (NaBH4) C->D Chemoselective Method E Catalytic Hydrogenation (e.g., H2/Pd-C) C->E Alternative Method F Reaction at Controlled Temperature D->F G Reaction at Controlled Temperature & Pressure E->G H Reaction Monitoring (e.g., TLC, LC-MS) F->H G->H I Work-up/ Quenching H->I J Purification (e.g., Column Chromatography) I->J K Characterization (e.g., NMR, MS) J->K L End: this compound K->L

Caption: General workflow for the reduction of 2,6-dimethylnicotinaldehyde.

Data Presentation

The following table summarizes representative quantitative data for the reduction of 2,6-dimethylnicotinaldehyde to this compound using two common methods. Please note that these values are based on typical results for analogous reductions of substituted aromatic aldehydes and serve as a comparative guide.

ParameterSodium Borohydride ReductionCatalytic Hydrogenation (Pd/C)
Reaction Yield (%) 85 - 9590 - 99
Product Purity (%) > 97> 98
Reaction Time (hours) 1 - 42 - 8
Reaction Temperature 0 °C to room temperatureRoom temperature
Reaction Pressure Atmospheric1 - 4 atm H₂
Key Reagents NaBH₄, Methanol/EthanolH₂, 10% Pd/C, Ethanol/Ethyl Acetate
Work-up Complexity Moderate (Quenching, Extraction)Simple (Filtration)
Safety Considerations Flammable solvents, NaBH₄ is water-reactiveFlammable gas (H₂), Pyrophoric catalyst

Experimental Protocols

Method 1: Sodium Borohydride Reduction

This protocol describes a standard laboratory procedure for the reduction of 2,6-dimethylnicotinaldehyde using sodium borohydride.

Materials:

  • 2,6-dimethylnicotinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,6-dimethylnicotinaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.2 - 1.5 eq) portion-wise to the cooled solution. Maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of deionized water at 0 °C.

  • Acidification: Acidify the mixture to pH ~6-7 by the dropwise addition of 1 M HCl.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel.

Sodium Borohydride Reduction Workflow A Dissolve Aldehyde in Methanol (0 °C) B Slowly Add NaBH4 (Maintain < 5 °C) A->B C Monitor by TLC (1-4 hours) B->C D Quench with Water (0 °C) C->D E Acidify to pH 6-7 with 1M HCl D->E F Concentrate and Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography (Optional) H->I J Obtain this compound I->J

Caption: Step-by-step workflow for NaBH₄ reduction.

Method 2: Catalytic Hydrogenation

This protocol outlines the reduction of 2,6-dimethylnicotinaldehyde via catalytic hydrogenation using palladium on carbon (Pd/C).

Materials:

  • 2,6-dimethylnicotinaldehyde

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl acetate (anhydrous)

  • Hydrogen gas (H₂) source

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Celite® or a similar filter aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a hydrogenation flask, add 2,6-dimethylnicotinaldehyde (1.0 eq) and the solvent (ethanol or ethyl acetate, 20 mL per gram of aldehyde).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times). Pressurize the vessel to the desired pressure (typically 1-4 atm) or use a hydrogen-filled balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the uptake of hydrogen and/or analyze aliquots by TLC or LC-MS to determine the reaction completion. The reaction is generally complete within 2-8 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, preferably wetted with solvent.

  • Concentration: Rinse the filter cake with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to afford the this compound. The product is often of high purity and may not require further purification.

Catalytic Hydrogenation Workflow A Dissolve Aldehyde in Solvent B Add 10% Pd/C Catalyst (Inert Atmosphere) A->B C Evacuate and Backfill with Hydrogen Gas B->C D Stir Vigorously at RT (1-4 atm H2) C->D E Monitor Reaction (2-8 hours) D->E F Vent H2 and Purge with Inert Gas E->F G Filter through Celite® to Remove Catalyst F->G H Concentrate Filtrate G->H I Obtain this compound H->I

Caption: Step-by-step workflow for catalytic hydrogenation.

Application Notes and Protocols: (2,6-Dimethylpyridin-3-yl)methanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (2,6-Dimethylpyridin-3-yl)methanol as a key building block in the synthesis of pharmaceutical intermediates. The versatility of its structure, featuring a reactive hydroxymethyl group on a substituted pyridine ring, makes it a valuable precursor for a range of complex molecules.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its structure is foundational for the development of novel therapeutic agents, particularly as a precursor for ligands targeting nicotinic acetylcholine receptors (nAChRs) and other central nervous system (CNS) targets. The hydroxymethyl group can be readily functionalized through oxidation, esterification, or etherification, allowing for extensive structure-activity relationship (SAR) studies.

Key Synthetic Applications

The primary application of this compound lies in its role as a versatile intermediate for constructing more complex molecular architectures. Its derivatives have been explored in the synthesis of a variety of biologically active compounds.

Table 1: Overview of Synthetic Transformations and Applications

Synthetic TransformationReagents and ConditionsApplication in Pharmaceutical IntermediatesReference
Oxidation to Aldehyde MnO₂, Dichloromethane, Room TemperatureSynthesis of precursors for kinase inhibitors and other heterocyclic scaffolds.General Knowledge
Etherification NaH, Alkyl Halide (e.g., Benzyl Bromide), THFModification of physicochemical properties for SAR studies.General Knowledge
Esterification Acyl Chloride, Pyridine, DichloromethaneProdrug synthesis and modulation of pharmacokinetic properties.General Knowledge
Halogenation of the Hydroxymethyl Group Thionyl Chloride (SOCl₂), TolueneFormation of a reactive chloromethyl intermediate for subsequent nucleophilic substitution.[1]
Coupling Reactions (after conversion to a halide) Palladium catalysts, Boronic acids (Suzuki coupling)Introduction of aryl or heteroaryl moieties to build complex drug-like molecules.[2]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of pharmaceutical intermediates.

Protocol 1: Oxidation to (2,6-Dimethylpyridin-3-yl)methanal

This protocol describes the conversion of the alcohol to the corresponding aldehyde, a key intermediate for reactions such as reductive amination and Wittig reactions.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add activated MnO₂ (5.0-10.0 eq) to the solution.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield (2,6-Dimethylpyridin-3-yl)methanal.

Table 2: Representative Reaction Data for Oxidation

Starting MaterialProductReagentSolventYield (%)Purity (%)
This compound(2,6-Dimethylpyridin-3-yl)methanalMnO₂DCM>90>95
Protocol 2: Synthesis of 3-(Chloromethyl)-2,6-dimethylpyridine Hydrochloride

This protocol details the conversion of the hydroxymethyl group to a more reactive chloromethyl group, which is a versatile intermediate for nucleophilic substitution reactions. A similar reaction is described for 2,6-pyridinedimethanol.[1]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous toluene in a round-bottom flask, slowly add thionyl chloride (1.1-1.2 eq) at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then cool further in an ice bath to precipitate the hydrochloride salt.

  • Collect the solid product by filtration, wash with cold toluene, and dry under vacuum to yield 3-(chloromethyl)-2,6-dimethylpyridine hydrochloride.

Table 3: Representative Reaction Data for Chlorination

Starting MaterialProductReagentSolventMolar Ratio (Substrate:Reagent)
2,6-pyridinedimethanol2,6-bis(chloromethyl)pyridine hydrochlorideThionyl ChlorideNot specified1:2.2-2.5

Note: Data from a related synthesis.[1]

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound.

G start This compound aldehyde (2,6-Dimethylpyridin-3-yl)methanal start->aldehyde Oxidation (MnO₂) chloro 3-(Chloromethyl)-2,6-dimethylpyridine start->chloro Chlorination (SOCl₂) ether 3-(Alkoxymethyl)-2,6-dimethylpyridine start->ether Etherification (NaH, R-X) ester (2,6-Dimethylpyridin-3-yl)methyl acetate start->ester Esterification (Acyl-Cl) intermediate Pharmaceutical Intermediates aldehyde->intermediate Further Synthesis chloro->intermediate Nucleophilic Substitution ether->intermediate Further Modification ester->intermediate Further Modification

Caption: Key synthetic transformations of this compound.

Signaling Pathway Context

While this compound itself is a building block, its derivatives are designed to interact with specific biological targets. For example, pyridine-based compounds have been investigated as inhibitors of PIM-1 kinase, a target in cancer therapy.

G cluster_synthesis Synthesis cluster_pathway Cellular Signaling start This compound intermediate Pyridine-based Intermediate start->intermediate Multi-step Synthesis inhibitor PIM-1 Kinase Inhibitor intermediate->inhibitor pim1 PIM-1 Kinase inhibitor->pim1 Inhibits bad Bad pim1->bad Phosphorylates (inactivates) bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits

Caption: Synthesis of a PIM-1 kinase inhibitor and its effect on the apoptotic pathway.

Concluding Remarks

This compound is a valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. The protocols and data presented here provide a foundation for researchers to explore its utility in drug discovery and development programs. The functionalization of its hydroxymethyl group allows for the fine-tuning of molecular properties, which is crucial for optimizing lead compounds.

References

Application of (2,6-Dimethylpyridin-3-yl)methanol in Catalysis: A Review of its Role as a Synthetic Building Block and the Broader Catalytic Utility of Pyridine-Methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document outlines the known applications of (2,6-Dimethylpyridin-3-yl)methanol. Extensive literature reviews indicate that while this specific compound is a valuable building block in organic synthesis, particularly for medicinal chemistry, its direct application as a catalyst or ligand in catalytic reactions is not well-documented. However, the broader class of pyridine-methanol derivatives represents a significant family of ligands for asymmetric catalysis. This report will first address the documented use of this compound as a synthetic intermediate and then provide a detailed overview of the catalytic applications of related chiral pyridine-containing alcohols.

Part 1: this compound as a Synthetic Building Block

This compound is primarily utilized as a precursor in the multi-step synthesis of complex organic molecules. Its structural features, namely the dimethyl-substituted pyridine ring and the primary alcohol functional group, make it a versatile synthon for introducing this specific heterocyclic moiety into larger scaffolds.

Key Synthetic Applications:
  • Pharmaceutical Synthesis: The compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. For instance, it has been employed in the preparation of inhibitors for enzymes such as ghrelin O-acyltransferase and phosphodiesterase 10 (PDE10), as well as in the development of bromodomain inhibitors.

  • Mitsunobu Reactions: A recurring application of this compound is its use as the alcohol component in Mitsunobu reactions. This reaction allows for the coupling of the pyridinylmethyl group to a nucleophile, typically a phenol or a similar acidic compound, to form an ether linkage. This strategy has been documented in the synthesis of various bioactive compounds.

A general workflow for the utilization of this compound in a Mitsunobu reaction is depicted below.

Mitsunobu_Workflow General Workflow: Mitsunobu Reaction with this compound Reactants Reactants: This compound Acidic Nucleophile (e.g., Phenol) Triphenylphosphine (PPh3) Azodicarboxylate (e.g., DEAD, DIAD) Solvent Anhydrous Solvent (e.g., THF, Dichloromethane) Reactants->Solvent Dissolve Reaction Reaction Mixture Stirring at 0°C to Room Temperature Solvent->Reaction Combine Workup Aqueous Workup (e.g., Quenching with water, Extraction) Reaction->Workup After reaction completion Purification Purification (e.g., Column Chromatography) Workup->Purification Product Coupled Product (Ether Linkage Formed) Purification->Product Catalytic_Cycle Generalized Catalytic Cycle with a Chiral Pyridine-Methanol Derived Ligand Catalyst [M]-L* (Active Catalyst) L* = Chiral Pyridine Ligand Substrate_Coordination Substrate Coordination Catalyst->Substrate_Coordination Substrate Key_Step Enantioselective Step (e.g., Insertion, Addition) Substrate_Coordination->Key_Step Product_Formation Product Formation Key_Step->Product_Formation Reagent Product_Release Product Release Product_Formation->Product_Release Product_Release->Catalyst Product Experimental_Workflow Experimental Workflow for Asymmetric Catalysis Start Define Reaction (Substrates, Desired Product) Ligand_Screening Ligand Screening (e.g., Pyridine-alcohols, Oxazolines) Start->Ligand_Screening Metal_Screening Metal Precursor Screening (e.g., Pd, Rh, Ir) Ligand_Screening->Metal_Screening Solvent_Screening Solvent Screening (e.g., Toluene, THF, CH2Cl2) Metal_Screening->Solvent_Screening Optimization Optimization of Conditions (Temperature, Concentration, Time) Solvent_Screening->Optimization Substrate_Scope Substrate Scope Evaluation Optimization->Substrate_Scope Analysis Analysis (Yield, Enantioselectivity) Substrate_Scope->Analysis Conclusion Conclusion and Further Studies Analysis->Conclusion

Anwendungs- und Protokollhinweise zur Derivatisierung von (2,6-Dimethylpyridin-3-yl)methanol für Struktur-Aktivitäts-Beziehungsstudien

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die chemische Modifikation von (2,6-Dimethylpyridin-3-yl)methanol. Das Ziel ist die Erstellung einer Bibliothek von Analoga zur Untersuchung von Struktur-Aktivitäts-Beziehungen (SAR). Solche Studien sind entscheidend für die Optimierung von Leitstrukturen in der medizinischen Chemie, um die Wirksamkeit zu erhöhen, die Selektivität zu verbessern und die pharmakokinetischen Eigenschaften zu optimieren. Pyridinderivate sind in vielen pharmazeutischen Wirkstoffen von Bedeutung, was die Untersuchung dieser Stoffklasse besonders relevant macht.[1]

Strategien zur Derivatisierung

Die Derivatisierung von this compound konzentriert sich auf zwei Hauptbereiche: die Modifikation der Hydroxymethylgruppe an Position 3 und die Substitution am Pyridinring. Die sterische Hinderung durch die beiden Methylgruppen an den Positionen 2 und 6 muss bei der Planung der Synthesen berücksichtigt werden, da sie die Reaktivität des benachbarten Substituenten und des Stickstoffatoms im Ring beeinflussen kann.

Logischer Arbeitsablauf für SAR-Studien

cluster_0 Phase 1: Synthese & Derivatisierung cluster_1 Phase 2: Biologische Evaluierung cluster_2 Phase 3: SAR-Analyse A Startmaterial This compound B Modifikation der Hydroxylgruppe (Veretherung, Veresterung) A->B C Modifikation des Pyridinrings (z.B. N-Oxidation) A->C D Generierung einer Derivat-Bibliothek B->D C->D E In-vitro-Screening (z.B. Enzym-Assays) D->E F Zellbasierte Assays E->F G ADME-Tox-Screening F->G H Datenerfassung G->H I Identifizierung von aktiven Verbindungen H->I J Analyse der Struktur-Aktivitäts-Beziehungen I->J K Design der nächsten Generation von Analoga J->K cluster_pathway Hypothetischer Kinase-Signalweg Receptor Wachstumsfaktor- Rezeptor KinaseX Kinase X Receptor->KinaseX aktiviert Substrate Substratprotein KinaseX->Substrate phosphoryliert pSubstrate Phosphoryliertes Substrat Substrate->pSubstrate Response Zelluläre Antwort (z.B. Proliferation) pSubstrate->Response induziert Inhibitor (2,6-Dimethylpyridin-3-yl)- methanol-Derivat Inhibitor->KinaseX hemmt

References

Application Notes and Protocols for the Oxidation of (2,6-Dimethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the selective oxidation of (2,6-Dimethylpyridin-3-yl)methanol to its corresponding aldehyde, 2,6-Dimethylpyridine-3-carbaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds where the pyridine-3-carbaldehyde moiety serves as a key building block.[1] The protocols described herein focus on the use of activated manganese dioxide (MnO₂), a widely employed and selective solid-phase oxidizing agent for activated alcohols such as pyridyl methanols.[2][3] An alternative method utilizing a TEMPO-catalyzed system is also presented, offering a homogeneous reaction with high chemoselectivity.[4][5]

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis.[2] A significant challenge in this process is preventing over-oxidation to the corresponding carboxylic acid, which can occur with more aggressive oxidizing agents.[2][6] For substrates like this compound, the presence of the pyridine ring makes it an activated alcohol, amenable to mild and selective oxidation conditions.

Activated manganese dioxide (MnO₂) is a favored reagent for the oxidation of allylic, benzylic, and heterocyclic methanols.[2][3] The reaction is heterogeneous, occurring on the surface of the solid MnO₂, and typically proceeds under neutral and mild conditions, which helps to preserve other sensitive functional groups.[3][7] TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) and its derivatives, used in catalytic amounts with a stoichiometric co-oxidant, provide an efficient and highly selective alternative for converting primary alcohols to aldehydes.[4][5]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the oxidation of pyridyl methanols to their corresponding aldehydes based on the protocols provided.

ParameterProtocol 1: Manganese Dioxide OxidationProtocol 2: TEMPO-Catalyzed Oxidation
Oxidizing Agent Activated Manganese Dioxide (MnO₂)TEMPO (catalytic) / NCS (stoichiometric)
Solvent Dichloromethane (DCM) or ChloroformDichloromethane (DCM) / Water (biphasic)
Temperature Room Temperature to Reflux0 °C to Room Temperature
Reaction Time 12 - 48 hours1 - 4 hours
Stoichiometry (Oxidant) 5 - 20 equivalents0.01-0.05 eq. TEMPO / 1.1-1.5 eq. NCS
Typical Yield 70 - 95%85 - 98%
Work-up Filtration of MnO₂ saltsAqueous work-up
Purification Silica Gel ChromatographySilica Gel Chromatography

Experimental Protocols

Protocol 1: Oxidation using Activated Manganese Dioxide (MnO₂)

This protocol describes the selective oxidation of this compound using a commercially available activated manganese dioxide. The reactivity of MnO₂ can be variable depending on its preparation and activation.[2]

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite® or diatomaceous earth

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a solution of this compound (1.0 eq.) in dichloromethane (10-20 mL per mmol of substrate) in a round-bottom flask, add activated manganese dioxide (10 eq. by weight).

  • Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-48 hours. Gentle heating to reflux can accelerate the reaction if it is sluggish at room temperature.

  • Upon completion of the reaction, filter the suspension through a pad of Celite® to remove the manganese dioxide and its reduced forms.[2]

  • Wash the filter cake thoroughly with additional dichloromethane to ensure complete recovery of the product.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,6-Dimethylpyridine-3-carbaldehyde.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure aldehyde.

Protocol 2: TEMPO-Catalyzed Oxidation with N-Chlorosuccinimide (NCS)

This protocol offers a highly selective method for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[4]

Materials:

  • This compound

  • TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy)

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

  • Aqueous buffer solution (e.g., pH 8.6 phosphate buffer or saturated NaHCO₃)

  • Tetrabutylammonium chloride (optional, as a phase-transfer catalyst)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq.) in dichloromethane (10-15 mL per mmol of substrate) in a round-bottom flask.

  • Add the aqueous buffer solution (e.g., saturated NaHCO₃) to create a biphasic system.

  • Add TEMPO (0.02 eq.) and tetrabutylammonium chloride (0.01 eq., if used) to the stirring mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any excess oxidant.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude aldehyde.

  • Purify the product via silica gel chromatography as described in Protocol 1.

Visualizations

Experimental Workflow for MnO₂ Oxidation

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in Dichloromethane B Add Activated MnO₂ (10 eq.) A->B 1.0 eq. C Stir Suspension at Room Temperature (24-48h) B->C D Monitor by TLC/LC-MS C->D E Filter through Celite® D->E Upon Completion F Wash filter cake with DCM E->F G Dry combined filtrate (Na₂SO₄ or MgSO₄) F->G H Concentrate under reduced pressure G->H I Silica Gel Chromatography H->I J Pure 2,6-Dimethylpyridine- 3-carbaldehyde I->J

Caption: Workflow for the oxidation of this compound using MnO₂.

Signaling Pathway of TEMPO-Catalyzed Oxidation

TEMPO_Catalysis TEMPO TEMPO (Catalyst) Oxoammonium N-Oxoammonium Salt (Active Oxidant) TEMPO->Oxoammonium Oxidation TEMPO->Oxoammonium Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidizes Oxoammonium->Hydroxylamine Alcohol Primary Alcohol (Substrate) Hydroxylamine->TEMPO Re-oxidation Hydroxylamine->TEMPO NCS NCS (Stoichiometric Oxidant) Succinimide Succinimide NCS->Succinimide Regenerates NCS->Succinimide Aldehyde Aldehyde (Product) Alcohol->Aldehyde Alcohol->Aldehyde

Caption: Catalytic cycle for the TEMPO-mediated oxidation of a primary alcohol.

References

Application Notes and Protocols for the Quantification of (2,6-Dimethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of (2,6-Dimethylpyridin-3-yl)methanol in various sample matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. The described methods are based on common analytical techniques and can be adapted as a starting point for method development and validation.

Chemical Properties of this compound[1]
PropertyValue
Molecular FormulaC₈H₁₁NO
Molecular Weight137.18 g/mol
Purity (Typical)≥97%
CAS Number582303-10-4

Method 1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the analysis of this compound in simple matrices where the analyte is sufficiently volatile and thermally stable.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh a specific amount of the sample containing this compound.

  • Dissolve the sample in a suitable organic solvent (e.g., methanol, ethyl acetate) to a known final volume in a volumetric flask.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.[1]

  • Prepare a series of calibration standards of this compound in the same solvent.

2. GC-FID Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness, or a column with a stationary phase like 15% Free Fatty Acid Phase (FFAP).[2][3]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).[1]

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector: Flame Ionization Detector (FID).

  • FID Temperature: 280 °C.

  • Hydrogen Flow: 40 mL/min.[1]

  • Air Flow: 300 mL/min.[1]

  • Makeup Gas (N₂ or He): 25 mL/min.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time from the analysis of a standard solution.

  • Integrate the peak area of the analyte in both standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary (Hypothetical)
ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Extraction Extraction (if needed) Dissolution->Extraction Injection GC Injection Extraction->Injection Standards Calibration Standards Preparation Standards->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

GC-FID Analysis Workflow

Method 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for non-volatile or thermally labile samples containing this compound.

Experimental Protocol

1. Sample Preparation:

  • Prepare samples and calibration standards as described in the GC-FID method, using the mobile phase as the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent.[4]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and methanol (e.g., 45:55 v/v). The exact ratio should be optimized for best separation.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Diode Array Detector (DAD).

  • Detection Wavelength: 265 nm (based on the pyridine chromophore, should be confirmed by UV scan).

3. Data Analysis:

  • Follow the data analysis procedure as outlined for the GC-FID method, using the peak area at the specified UV wavelength.

Quantitative Data Summary (Hypothetical)
ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 1.5%
Accuracy (% Recovery)99 - 101%

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Standards Calibration Standards Preparation Standards->Filtration Separation Reverse-Phase Separation Injection->Separation Detection UV Detection (265 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

HPLC-UV Analysis Workflow

Method 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in complex matrices such as biological fluids.

Experimental Protocol

1. Sample Preparation:

  • For biological samples (e.g., plasma, urine), perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.[4]

  • The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Prepare calibration standards in a matrix that mimics the sample matrix to account for matrix effects.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity system or equivalent.[4]

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent.[4]

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • Precursor Ion (Q1): 138.1 m/z ([M+H]⁺)

    • Product Ions (Q3): Optimize by infusing a standard solution. Potential fragments could be around m/z 120.1 (loss of H₂O) and m/z 106.1 (loss of CH₂OH).

    • Quantifier Transition: 138.1 -> 120.1

    • Qualifier Transition: 138.1 -> 106.1

3. Data Analysis:

  • Use the instrument's software to integrate the peak areas for the quantifier MRM transition.

  • Construct a calibration curve and quantify the analyte as described in the previous methods.

Quantitative Data Summary (Hypothetical)
ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)0.01 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Logical Relationship Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid-Phase Extraction Centrifugation->SPE Reconstitution Reconstitution SPE->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization Selection Q1: Precursor Ion Selection (m/z 138.1) Ionization->Selection Fragmentation Q2: Collision-Induced Dissociation Selection->Fragmentation Detection Q3: Product Ion Detection Fragmentation->Detection MRM_Integration MRM Peak Integration Detection->MRM_Integration Calibration Matrix-Matched Calibration MRM_Integration->Calibration Quantification Quantification Calibration->Quantification

LC-MS/MS Analysis Logic

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of (2,6-Dimethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a systematic approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2,6-Dimethylpyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The protocol outlines a reverse-phase HPLC strategy, providing a starting point for method development and a systematic guide to optimization. The described methodology is suitable for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound.

Introduction

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be carefully monitored throughout the manufacturing process to ensure the quality and safety of the final drug product. HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for this purpose.[1][2][3] This document provides a comprehensive protocol for developing a validated HPLC method for this compound.

Pyridine and its derivatives are often hydrophilic in nature.[4][5] This characteristic guides the selection of an appropriate stationary and mobile phase for effective chromatographic separation. A reverse-phase approach, where the stationary phase is nonpolar and the mobile phase is polar, is a common and effective strategy for such compounds.[6]

Recommended Equipment and Reagents

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent C18 column).

  • Data Acquisition Software: OpenLab CDS or equivalent.

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

  • Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials with septa, 0.45 µm syringe filters.

Experimental Protocols

Standard and Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible HPLC results.[7][8][9]

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer the standard to a 25 mL volumetric flask.

    • Dissolve the standard in a 50:50 (v/v) mixture of acetonitrile and deionized water (diluent).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Bring the flask to volume with the diluent and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the linearity of the method.

  • Sample Preparation:

    • If the sample is a solid, dissolve it in the diluent to achieve a theoretical concentration within the linear range of the assay.[7]

    • If the sample is a liquid, dilute it with the diluent as necessary.[7]

    • Filter all sample and standard solutions through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC column.[2][3][7]

HPLC Method Development Workflow

The development of an effective HPLC method involves the systematic optimization of several key parameters.[10]

HPLC_Method_Development A Define Analytical Target Profile B Select Initial Chromatographic Conditions A->B Purity, Potency, etc. C Mobile Phase Optimization B->C Column, Detector D Optimize Flow Rate & Temperature C->D Organic Ratio, pH E Evaluate System Suitability D->E Peak Shape, Resolution E->C Poor Performance F Method Validation (ICH Guidelines) E->F Acceptable Performance G Final Method F->G Validated

Caption: Workflow for HPLC Method Development and Validation.

Initial Chromatographic Conditions (Starting Point)
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 265 nm (based on the UV absorbance maximum of the pyridine ring)

  • Run Time: 15 minutes

Method Optimization Strategy
  • Mobile Phase Optimization:

    • Organic Solvent: Evaluate both acetonitrile and methanol as the organic modifier (Mobile Phase B). Acetonitrile often provides better peak shape and lower viscosity.

    • pH/Buffer: Analyze the retention and peak shape of this compound at different mobile phase pH values. Since pyridine derivatives have a pKa around 5-6, adjusting the pH can significantly impact retention.[4][5] Evaluate different buffers such as ammonium acetate or phosphate buffer if necessary to improve peak symmetry.

    • Gradient/Isocratic Elution: Based on the initial gradient run, determine if an isocratic method is feasible. If the peak of interest elutes too early or too late, adjust the gradient slope or develop an isocratic method with an appropriate ratio of Mobile Phase A to Mobile Phase B.

  • Flow Rate and Column Temperature Optimization:

    • Adjust the flow rate (e.g., 0.8 - 1.2 mL/min) to optimize the separation time and efficiency.

    • Vary the column temperature (e.g., 25 - 40 °C) to improve peak shape and resolution.

Data Presentation

The following table summarizes hypothetical data from the method development process, illustrating the impact of changing chromatographic parameters on the analysis of this compound.

Parameter Condition 1 Condition 2 Condition 3 Condition 4 (Optimized)
Mobile Phase B AcetonitrileMethanolAcetonitrileAcetonitrile
Gradient 10-90% over 10 min10-90% over 10 minIsocratic 30% BIsocratic 35% B
pH (Aqueous) 2.5 (0.1% FA)2.5 (0.1% FA)2.5 (0.1% FA)4.5 (10mM NH4OAc)
Flow Rate (mL/min) 1.01.01.01.0
Temperature (°C) 30303035
Retention Time (min) 8.29.56.15.8
Tailing Factor 1.81.91.41.1
Theoretical Plates 4500420068008500

Conclusion

The described HPLC method development strategy provides a clear and efficient pathway for establishing a reliable analytical method for this compound. By systematically optimizing the mobile phase composition, flow rate, and temperature, a robust method with excellent peak shape and sensitivity can be achieved. This application note serves as a valuable resource for scientists and researchers in the pharmaceutical industry, facilitating accurate quality control and supporting drug development efforts. Following development, the method should be fully validated according to ICH guidelines to ensure its suitability for routine use.[11]

References

Scale-up Synthesis of (2,6-Dimethylpyridin-3-yl)methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of (2,6-Dimethylpyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The outlined three-step synthesis starts from readily available 2,6-lutidine and proceeds through ammoxidation, hydrolysis, and reduction steps. This protocol is designed to be scalable and efficient for laboratory and pilot-plant settings.

Synthetic Strategy

The synthesis of this compound is achieved through a robust three-step process, as illustrated in the workflow diagram below. The process begins with the selective functionalization of the 3-position of 2,6-lutidine via ammoxidation to yield 2,6-dimethyl-3-cyanopyridine. This intermediate is then hydrolyzed to 2,6-dimethylnicotinic acid, which is subsequently reduced to the target alcohol.

Synthesis_Workflow Start 2,6-Lutidine Intermediate1 2,6-Dimethyl-3-cyanopyridine Start->Intermediate1 Ammoxidation (NH3, O2, Catalyst) Intermediate2 2,6-Dimethylnicotinic Acid Intermediate1->Intermediate2 Hydrolysis (H2O, Acid/Base) Product This compound Intermediate2->Product Reduction (e.g., Borane Reagent)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dimethyl-3-cyanopyridine (Ammoxidation)

The ammoxidation of 2,6-lutidine introduces a cyano group at the 3-position of the pyridine ring. This gas-phase reaction is typically carried out at elevated temperatures over a suitable catalyst.

Materials and Equipment:

  • 2,6-Lutidine

  • Ammonia (gas)

  • Oxygen (or air)

  • Vanadium-based catalyst (e.g., V₂O₅/TiO₂)

  • Fixed-bed flow reactor

  • Gas flow controllers

  • Temperature controller and furnace

  • Condenser and collection flask

Procedure:

  • Pack the fixed-bed reactor with the vanadium-based catalyst.

  • Heat the reactor to the reaction temperature (typically 350-450 °C).

  • Introduce a gaseous feed stream of 2,6-lutidine, ammonia, and oxygen (or air) into the reactor using mass flow controllers. The molar ratio of reactants should be optimized for selectivity and conversion.

  • The reaction is exothermic; maintain the temperature profile of the reactor.

  • The product stream exiting the reactor is cooled to condense the liquid products, including 2,6-dimethyl-3-cyanopyridine and water.

  • Separate the organic layer containing the product from the aqueous layer.

  • The crude 2,6-dimethyl-3-cyanopyridine can be purified by distillation under reduced pressure.

Step 2: Synthesis of 2,6-Dimethylnicotinic Acid (Hydrolysis)

The cyano group of 2,6-dimethyl-3-cyanopyridine is hydrolyzed to a carboxylic acid. This can be achieved under acidic or basic conditions. For scale-up, a continuous hydrolysis process can be considered.

Materials and Equipment:

  • 2,6-Dimethyl-3-cyanopyridine

  • Sulfuric acid (concentrated) or Sodium hydroxide solution

  • Water

  • Glass-lined reactor with reflux condenser and overhead stirrer

  • pH meter

  • Filtration equipment

Procedure (Acid Hydrolysis):

  • Charge the reactor with a mixture of 2,6-dimethyl-3-cyanopyridine and aqueous sulfuric acid (e.g., 50-70% w/w).

  • Heat the reaction mixture to reflux (typically 120-150 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the 2,6-dimethylnicotinic acid at its isoelectric point.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of this compound (Reduction)

The final step involves the reduction of the carboxylic acid group of 2,6-dimethylnicotinic acid to a hydroxymethyl group. Borane reagents are particularly effective for this transformation.

Materials and Equipment:

  • 2,6-Dimethylnicotinic Acid

  • Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Rotary evaporator

  • Extraction and distillation equipment

Procedure:

  • In a dry, inert atmosphere (e.g., nitrogen or argon), suspend 2,6-dimethylnicotinic acid in anhydrous THF in a suitable reactor.

  • Cool the suspension in an ice bath.

  • Slowly add the borane reagent (e.g., 1 M solution of BH₃·THF in THF) to the suspension with stirring. An excess of the borane reagent is typically required.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or HPLC.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess borane by the slow addition of methanol.

  • Acidify the mixture with aqueous hydrochloric acid and stir for a period to hydrolyze the borate esters.

  • Remove the THF by distillation.

  • Basify the aqueous residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography or distillation under high vacuum.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediates.

Table 1: Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Ammoxidation2,6-Lutidine, NH₃, O₂- (Gas Phase)350-450(Flow)70-85
2Hydrolysis2,6-Dimethyl-3-cyanopyridine, H₂SO₄Water120-1504-885-95
3Reduction2,6-Dimethylnicotinic Acid, BH₃·THFTHF65-702-480-90

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)¹H NMR (δ, ppm)MS (m/z)
2,6-LutidineC₇H₉N107.15Colorless liquid-67.45 (t, 1H), 6.95 (d, 2H), 2.45 (s, 6H)107 [M]⁺
2,6-Dimethyl-3-cyanopyridineC₈H₈N₂132.16White solid61-638.50 (d, 1H), 7.20 (d, 1H), 2.60 (s, 3H), 2.55 (s, 3H)132 [M]⁺
2,6-Dimethylnicotinic AcidC₈H₉NO₂151.16White solid210-21213.0 (br s, 1H), 8.30 (d, 1H), 7.10 (d, 1H), 2.65 (s, 3H), 2.50 (s, 3H)152 [M+H]⁺
This compoundC₈H₁₁NO137.18White solid45-477.50 (d, 1H), 7.00 (d, 1H), 4.60 (s, 2H), 2.50 (s, 3H), 2.45 (s, 3H)138 [M+H]⁺

Note: Spectroscopic data are representative and may vary slightly depending on the solvent and instrument used.

Safety Precautions

  • Ammoxidation: This reaction is performed at high temperatures and involves flammable and toxic gases. It should be conducted in a well-ventilated area with appropriate safety controls and monitoring.

  • Hydrolysis: The use of concentrated acids or bases requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be performed in a fume hood.

  • Reduction: Borane reagents are flammable and react violently with water. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and equipment. Quenching should be performed slowly and at low temperatures.

This application note provides a comprehensive guide for the scale-up synthesis of this compound. By following these protocols and safety guidelines, researchers can efficiently produce this key intermediate for various applications in drug discovery and development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,6-Dimethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of (2,6-Dimethylpyridin-3-yl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent synthetic strategies commence with commercially available 2,6-lutidine. A typical route involves the oxidation of the 3-position methyl group to a carboxylic acid, followed by reduction to the corresponding alcohol. An alternative pathway involves the formylation of 2,6-lutidine, followed by reduction of the resulting aldehyde. The choice of route often depends on the desired scale, available reagents, and safety considerations.

Q2: Which reducing agents are most effective for the conversion of 2,6-dimethylnicotinic acid or its esters to this compound?

A2: Several reducing agents can be employed for this transformation. Sodium borohydride (NaBH₄) in combination with iodine or in an alcoholic solvent like methanol is a common and effective choice for reducing the carboxylic acid or its ester derivative.[1][2] For instance, the reduction of dimethyl 2,6-pyridinedicarboxylate with sodium borohydride in methanol has been reported to yield the corresponding diol in high yields (up to 96%).[2] Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can also be used, but it may require more stringent anhydrous conditions and careful handling.

Q3: What are the potential side reactions that can lower the yield of this compound?

A3: Common side reactions include incomplete reduction of the carboxylic acid or ester, leading to the isolation of starting material or intermediate aldehyde. Over-reduction of the pyridine ring can also occur under harsh conditions (e.g., high pressure and temperature with certain catalysts). Additionally, if starting from 2,6-lutidine, oxidation at both methyl groups can occur, leading to the formation of 2,6-pyridinedicarboxylic acid, which would then be reduced to the diol, complicating purification.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel, using a solvent system such as ethyl acetate/hexane or dichloromethane/methanol to separate the product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material. The choice of purification method will depend on the nature of the impurities present.

Troubleshooting Guides

Issue 1: Low Yield in the Reduction of 2,6-Dimethylnicotinic Acid/Ester
Potential Cause Recommended Solution
Inactive or Insufficient Reducing Agent Use a fresh batch of the reducing agent. Ensure the molar ratio of the reducing agent to the substrate is optimized; typically a 2-4 fold excess of sodium borohydride is used.[1][2]
Suboptimal Reaction Temperature For sodium borohydride reductions in alcoholic solvents, the reaction is often started at 0°C and then allowed to warm to room temperature or gently heated to reflux to ensure completion.[1][2] Monitor the reaction by TLC to determine the optimal temperature and time.
Moisture in the Reaction Ensure all glassware is thoroughly dried, and use anhydrous solvents, especially when working with highly reactive reducing agents like LiAlH₄.
Incomplete Reaction Extend the reaction time and monitor the progress by TLC or GC-MS until the starting material is consumed.
Issue 2: Formation of Impurities
Potential Cause Recommended Solution
Over-reduction of the Pyridine Ring Avoid harsh reducing agents or conditions. Sodium borohydride is generally selective for the carbonyl group over the pyridine ring under standard conditions. If using catalytic hydrogenation, select a less active catalyst or milder conditions (lower pressure and temperature).
Formation of 2,6-Pyridinedimethanol During the initial oxidation of 2,6-lutidine, carefully control the stoichiometry of the oxidizing agent to favor mono-oxidation at the 3-position. Purification of the intermediate 2,6-dimethylnicotinic acid is recommended before proceeding to the reduction step.
Presence of Starting Material See "Issue 1: Low Yield" for troubleshooting incomplete reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2,6-Dimethylnicotinic Acid

This protocol is adapted from the synthesis of 2,6-pyridinedimethanol.[1]

Step 1: Oxidation of 2,6-Lutidine to 2,6-Dimethylnicotinic Acid (Hypothetical)

  • In a round-bottom flask, dissolve 2,6-lutidine in water.

  • Heat the solution to 60-80°C.

  • Slowly add a controlled amount of a suitable oxidizing agent (e.g., potassium permanganate) in portions while maintaining the temperature.

  • Monitor the reaction by TLC. After completion, cool the mixture and work up to isolate the 2,6-dimethylnicotinic acid. This may involve filtration to remove manganese dioxide, followed by acidification to precipitate the product.

Step 2: Reduction of 2,6-Dimethylnicotinic Acid

  • To a stirred suspension of 2,6-dimethylnicotinic acid in anhydrous tetrahydrofuran (THF) at room temperature, add sodium borohydride (4 equivalents) in portions.

  • After the initial gas evolution ceases (approx. 30 minutes), cool the mixture in an ice bath.

  • Slowly add a solution of iodine (1 equivalent) in THF.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1-2 hours.

  • Cool the reaction to room temperature and quench by the slow addition of 3M HCl to adjust the pH to neutral.

  • Remove the solid by filtration and concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography (silica gel, ethyl acetate/hexane) to obtain pure this compound.

Quantitative Data Comparison for Reduction Methods

Starting MaterialReducing Agent/SystemSolventTemperatureTimeYieldReference
2,6-Pyridinedicarboxylic AcidNaBH₄ / I₂THFReflux1 hr82%[1]
Dimethyl 2,6-PyridinedicarboxylateNaBH₄Methanol0-20°C16 hr96%[2]

Visualizations

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification lutidine 2,6-Lutidine oxidation Oxidation (e.g., KMnO4) lutidine->oxidation nicotinic_acid 2,6-Dimethylnicotinic Acid oxidation->nicotinic_acid reduction Reduction (e.g., NaBH4/I2) nicotinic_acid->reduction product This compound reduction->product purification Column Chromatography product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield cluster_reagents Reagents cluster_conditions Conditions cluster_workup Workup start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions check_workup Improve Workup & Purification start->check_workup fresh_reagents Use fresh reducing agent check_reagents->fresh_reagents correct_ratio Verify molar ratios check_reagents->correct_ratio optimize_temp Adjust temperature check_conditions->optimize_temp increase_time Increase reaction time check_conditions->increase_time ensure_anhydrous Ensure anhydrous conditions check_conditions->ensure_anhydrous optimize_extraction Optimize extraction solvent/pH check_workup->optimize_extraction optimize_chromatography Optimize chromatography check_workup->optimize_chromatography

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of Crude (2,6-Dimethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude (2,6-Dimethylpyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the starting materials, byproducts of the synthesis, or subsequent degradation. Potential impurities include:

  • Unreacted Starting Materials: If synthesized via a Hantzsch-type reaction, residual aldehydes, beta-ketoesters (e.g., ethyl acetoacetate), and ammonia may be present.

  • Reaction Intermediates: Incomplete reaction or side reactions may leave behind intermediates.

  • Oxidation Products: The hydroxymethyl group can be susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially if exposed to air and certain metals over time.

  • Water: Pyridine derivatives are often hygroscopic and can absorb moisture from the atmosphere.

  • Residual Solvents: Solvents used in the synthesis and initial work-up may be carried through.

Q2: My purified this compound is a yellow or brownish oil. How can I decolorize it?

A2: Discoloration is often due to minor, highly colored impurities or degradation products. Consider the following:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Add a small amount of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through a pad of celite to remove the charcoal.

  • Distillation: If the compound is thermally stable, short-path distillation under reduced pressure can be effective in separating it from less volatile colored impurities.

  • Chromatography: Column chromatography is also an effective method for removing colored impurities.

Q3: How should I store purified this compound?

A3: To maintain purity, store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place to prevent degradation from air, moisture, and light.

Troubleshooting Guides

Issue 1: Difficulty with Recrystallization

Symptom: The product oils out, fails to crystallize, or the yield is very low upon recrystallization.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The solubility profile of the compound may not be ideal in the chosen solvent(s).

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.

  • Rapid Cooling: Cooling the solution too quickly can lead to precipitation of an amorphous solid or oil rather than crystals.

Troubleshooting Steps:

  • Systematic Solvent Screening: Use the following table to systematically screen for a suitable recrystallization solvent or solvent system. The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a two-solvent system, the compound should be highly soluble in the "good" solvent and poorly soluble in the "bad" solvent (anti-solvent), and the two solvents must be miscible.

    Solvent System (Good/Bad)Polarity IndexBoiling Point (°C)Notes
    Single Solvents
    Toluene2.4111Good for many aromatic compounds.
    Ethyl Acetate (EtOAc)4.477A versatile solvent of medium polarity.
    Acetone5.156Can be effective, but its low boiling point may be a drawback.
    Methanol (MeOH)5.165The hydroxyl group can promote solubility.
    Water10.2100Use if the compound has sufficient polarity.
    Two-Solvent Systems
    Heptane / Ethyl Acetate0.1 / 4.498 / 77A common choice for compounds of intermediate polarity.
    Dichloromethane (DCM) / Heptane3.1 / 0.140 / 98Be cautious of DCM's low boiling point.
    Methanol / Water5.1 / 10.265 / 100Suitable for more polar compounds.
    Acetone / Water5.1 / 10.256 / 100Another option for polar molecules.
  • Ensure High Purity: If solvent screening fails, first purify the crude material by column chromatography to remove impurities that may be inhibiting crystallization.

  • Control Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator. Avoid placing the hot solution directly into an ice bath.

  • Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

Issue 2: Poor Separation or Peak Tailing in Column Chromatography

Symptom: The compound streaks down the column, co-elutes with impurities, or exhibits significant peak tailing during analysis by TLC or flash chromatography on silica gel.

Possible Cause: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape and can cause irreversible adsorption.

Troubleshooting Workflow:

G start Start: Poor separation on silica gel add_base Add a competing base to the mobile phase (e.g., 0.1-1% triethylamine or pyridine) start->add_base check_purity Check purity of fractions add_base->check_purity If tailing persists end End: Improved separation add_base->end If tailing is resolved neutralize_silica Neutralize the silica gel slurry (e.g., with triethylamine) before packing the column change_stationary_phase Switch to a different stationary phase (e.g., neutral or basic alumina, or reverse-phase C18 silica) neutralize_silica->change_stationary_phase If separation is still poor neutralize_silica->end If separation is now good change_stationary_phase->end check_purity->neutralize_silica If still suboptimal check_purity->end If separation is now good

Caption: Troubleshooting workflow for poor chromatographic separation.

Experimental Protocol: Column Chromatography with a Modified Mobile Phase

  • Prepare the Slurry: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% heptane or a 95:5 heptane:ethyl acetate mixture).

  • Add a Competing Base: To the chosen mobile phase, add a small amount of a competing base such as triethylamine (TEA) or pyridine, typically 0.1% to 1% by volume. This will occupy the active acidic sites on the silica gel, reducing their interaction with your compound.

  • Pack the Column: Pack the column with the silica gel slurry.

  • Load the Sample: Dissolve the crude this compound in a minimum amount of the mobile phase (or a slightly stronger solvent if necessary) and load it onto the column.

  • Elute: Run the column using a gradient of increasing polarity (e.g., from 100% heptane to 100% ethyl acetate, with 0.5% TEA in all mobile phases).

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to determine which contain the purified product.

Issue 3: Low Yield After Purification

Symptom: Significant loss of material during the purification process.

Possible Causes & Solutions:

  • Decomposition on Silica Gel: The compound may be unstable on acidic silica gel.

  • Irreversible Adsorption: The compound may bind too strongly to the stationary phase.

  • Losses During Work-up: The compound may have some solubility in the aqueous phase during extractions, or it may be volatile and lost during solvent removal.

Decision Tree for Addressing Low Yield:

G start Low yield after purification check_silica Is the compound degrading on silica? (Run a TLC and let it sit for 1-2 hours, then re-elute. Look for new spots.) start->check_silica yes_degradation Yes check_silica->yes_degradation no_degradation No check_silica->no_degradation use_neutral_silica Use neutralized silica gel or alumina for chromatography. yes_degradation->use_neutral_silica check_adsorption Is the compound stuck at the baseline of the TLC? no_degradation->check_adsorption yes_adsorption Yes check_adsorption->yes_adsorption no_adsorption No check_adsorption->no_adsorption increase_polarity Increase the polarity of the mobile phase. Consider adding methanol to the eluent. yes_adsorption->increase_polarity check_workup Review work-up procedure. Back-extract aqueous layers. Use moderate temperature for solvent removal. no_adsorption->check_workup

Caption: Decision tree for troubleshooting low purification yield.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen "good" solvent (or single solvent). Heat the mixture to reflux with stirring until all the solid dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Two Solvents: While the solution is still hot, add the "bad" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Isolation: Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Activated Charcoal Decolorization
  • Dissolution: Dissolve the colored crude product in a suitable solvent (e.g., 10-20 mL of ethyl acetate per gram of product).

  • Treatment: Add activated charcoal (approximately 5-10% of the crude product weight).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Filtration: Filter the mixture through a pad of celite to remove the charcoal. Wash the celite pad with a small amount of the solvent.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the decolorized product, which can then be further purified if necessary.

Preventing degradation of (2,6-Dimethylpyridin-3-yl)methanol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (2,6-Dimethylpyridin-3-yl)methanol during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during synthetic reactions?

A1: The primary degradation pathways for this compound involve three main processes:

  • Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to form the corresponding aldehyde (2,6-dimethylnicotinaldehyde) and subsequently the carboxylic acid (2,6-dimethylnicotinic acid). This is a common degradation route, especially in the presence of oxidizing agents or aerobic conditions.

  • Oxidation of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This can alter the electronic properties and reactivity of the molecule.

  • Substitution of the Hydroxyl Group: Under certain conditions, particularly during activation of the hydroxyl group (e.g., tosylation), the hydroxyl group can be displaced by a nucleophile present in the reaction mixture, such as a halide ion, leading to an undesired substitution product instead of the intended activated intermediate.

Q2: How does pH influence the stability of this compound?

A2: The stability of this compound can be significantly influenced by pH. Generally, pyridine derivatives are more stable in neutral to slightly acidic conditions.

  • Acidic Conditions: In strongly acidic media, the pyridine nitrogen can be protonated. While this can protect the nitrogen from oxidation, it may also activate the ring towards certain nucleophilic attacks or promote side reactions.

  • Basic Conditions: Strongly basic conditions can deprotonate the hydroxyl group, forming an alkoxide. While this can be a desired step in some reactions, the increased nucleophilicity of the oxygen can also make the molecule more susceptible to certain degradation pathways. Alkaline conditions can also promote oxidation.

Q3: What are the best practices for storing this compound to ensure its stability?

A3: To ensure the long-term stability of this compound, it is recommended to store it as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and protected from light. For solutions, it is advisable to prepare them fresh. If storage of a solution is necessary, it should be kept at low temperatures (e.g., -20°C) and used as quickly as possible.

Troubleshooting Guides

Issue 1: Formation of Aldehyde or Carboxylic Acid Impurities
Possible Cause Recommended Solution
Presence of Oxidizing Agents Scrupulously remove any residual oxidizing agents from previous steps. Use freshly purified reagents and solvents.
Exposure to Air (Oxygen) Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
High Reaction Temperatures Optimize the reaction temperature. Lower temperatures generally reduce the rate of oxidation.
Presence of Metal Catalysts Certain metal catalysts can promote oxidation. If possible, choose catalysts with lower oxidizing potential or add chelating agents to sequester trace metal impurities.
Issue 2: Detection of N-Oxide Formation
Possible Cause Recommended Solution
Reaction with Peroxides or other Oxidants Avoid the use of strong oxidizing agents if the N-oxide is not the desired product. If an oxidant is necessary, consider using a milder reagent or a stoichiometric amount.
Aerobic Reaction Conditions As with hydroxymethyl group oxidation, performing the reaction under an inert atmosphere can help prevent N-oxide formation.
Issue 3: Unwanted Substitution of the Hydroxyl Group (e.g., during Tosylation)
Possible Cause Recommended Solution
Presence of Nucleophilic Counter-ions In reactions like tosylation where pyridine or triethylamine is used as a base, the corresponding hydrochloride salt is formed, providing a source of chloride ions that can compete with the desired tosylation. Use a non-nucleophilic base or a base scavenger.
Sub-optimal Reaction Conditions Perform the reaction at low temperatures (e.g., 0°C) to favor the desired reaction pathway. Ensure slow, controlled addition of reagents.
Purity of Reagents Use high-purity tosyl chloride and anhydrous, freshly distilled pyridine to minimize side reactions.

Data Presentation

Table 1: Hypothetical Forced Degradation Study of this compound

Stress Condition Time % Degradation (Hypothetical) Major Degradation Products
0.1 M HCl24h5%2,6-Dimethylnicotinaldehyde
0.1 M NaOH24h15%2,6-Dimethylnicotinic acid, N-oxide
3% H₂O₂24h25%2,6-Dimethylnicotinaldehyde, N-oxide
Thermal (80°C)48h8%Minor unidentified products
Photolytic (UV 254nm)24h12%N-oxide, minor unidentified products

Note: This data is illustrative and intended to represent potential outcomes of a forced degradation study. Actual results may vary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating HPLC assay to monitor the degradation of this compound.

1. Instrumentation and Columns:

  • HPLC system with a PDA or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • A gradient elution is recommended to separate the polar parent compound from less polar degradation products. A starting point could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

3. Detection:

  • Monitor at a wavelength where this compound and its likely impurities (aldehyde, carboxylic acid, N-oxide) have significant absorbance (e.g., 265 nm).

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • For forced degradation samples, neutralize the solution if necessary and dilute with the mobile phase to an appropriate concentration.

5. Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main peak from the degradation product peaks in the forced degradation samples.

Protocol 2: Optimized Tosylation to Minimize Chloride Substitution

1. Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl), freshly recrystallized

  • Anhydrous pyridine, freshly distilled

  • Anhydrous dichloromethane (DCM)

2. Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an argon atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq).

  • Add recrystallized TsCl (1.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C and monitor by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with ice-cold water.

  • Separate the organic layer, wash with cold 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

Mandatory Visualization

cluster_degradation Degradation Pathways A This compound B Oxidation A->B E N-Oxidation A->E C 2,6-Dimethylnicotinaldehyde B->C D 2,6-Dimethylnicotinic Acid C->D Further Oxidation F This compound N-oxide E->F

Caption: Major oxidative degradation pathways of this compound.

cluster_workflow Troubleshooting Workflow for Degradation start Degradation Observed q1 Identify Degradation Product(s) (e.g., via LC-MS) start->q1 oxidation Oxidation Product (Aldehyde, Acid, N-Oxide) q1->oxidation Yes substitution Substitution Product q1->substitution No sol_ox Implement Inert Atmosphere Optimize Temperature Use Antioxidants oxidation->sol_ox other Other Degradant substitution->other No sol_sub Use Anhydrous Reagents Optimize Base and Temperature substitution->sol_sub Yes sol_other Further Investigation Required other->sol_other Yes cluster_protocol_flow Experimental Workflow for Stability Study prep Prepare Solutions of This compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Collect Samples at Defined Time Points stress->sample analyze Analyze Samples by Stability-Indicating HPLC sample->analyze quantify Quantify Parent Compound and Degradation Products analyze->quantify pathway Identify Degradation Products and Elucidate Pathways quantify->pathway

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions Involving Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues related to catalyst poisoning in chemical reactions involving pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of catalyst poisoning in my reaction?

A1: The most common symptoms of catalyst poisoning include a noticeable decrease in the reaction rate, incomplete conversion of starting materials even after extended reaction times, and a change in the selectivity of the reaction, leading to the formation of unexpected byproducts.[1] In some cases, a change in the color of the reaction mixture, such as the formation of a black precipitate (e.g., palladium black), can indicate catalyst decomposition.[2]

Q2: What are the most common substances that poison catalysts in reactions with pyridine derivatives?

A2: Catalyst poisons are substances that strongly bind to the active sites of a catalyst, reducing its efficacy.[2] For reactions involving pyridine derivatives, common poisons include:

  • The pyridine derivative itself or the resulting product: The lone pair of electrons on the nitrogen atom of the pyridine ring can strongly coordinate to the metal center of the catalyst, blocking active sites.[1][3]

  • Sulfur compounds: These are notorious poisons for many metal catalysts, especially palladium and platinum, and can be present as impurities in reagents or solvents.[2][4]

  • Halides: Excess halide ions can inhibit the catalytic cycle.[2]

  • Other nitrogen-containing heterocycles: Impurities of other nitrogen-containing compounds can also compete for active sites.[3]

  • Water and Oxygen: Depending on the specific catalytic system, water and oxygen can lead to the formation of inactive metal oxides or hydroxides.[2]

Q3: Can catalyst poisoning by pyridine derivatives be reversed?

A3: The reversibility of catalyst poisoning depends on the nature of the interaction between the poison and the catalyst.[1]

  • Reversible Poisoning: In some cases, the poison is weakly adsorbed to the catalyst surface and can be removed, for example, by washing the catalyst or by altering the reaction conditions.

  • Irreversible Poisoning: Strong chemisorption of the poison, such as with sulfur compounds, can lead to permanent deactivation of the catalyst. In such cases, catalyst regeneration or replacement is necessary.[1]

Q4: How does the position of a substituent on the pyridine ring affect its potential to poison a catalyst?

A4: The position of substituents on the pyridine ring can significantly influence its interaction with the catalyst. For instance, in Suzuki-Miyaura coupling reactions, an increase in the basicity of the pyridine ligand has been shown to correlate with an increase in reaction yield, suggesting that electronic effects play a crucial role.[5] However, bulky substituents near the nitrogen atom (at the 2- or 6-positions) can sterically hinder its coordination to the metal center, which can sometimes mitigate the poisoning effect.[5]

Troubleshooting Guides

This section provides a step-by-step approach to diagnose and resolve specific issues encountered during your experiments.

Issue 1: Decreased or No Catalytic Activity

Q: My reaction is running very slowly or has stopped completely. How can I determine if catalyst poisoning is the cause and what should I do?

A: A significant drop in reaction rate is a classic sign of catalyst poisoning. Follow this workflow to troubleshoot the issue:

G cluster_0 Troubleshooting Workflow for Decreased Activity A Low or No Conversion Observed B Analyze Feedstock and Solvent for Poisons (e.g., Sulfur, Water) A->B C Poisons Detected? B->C D Purify Starting Materials and Solvents C->D Yes E No Poisons Detected C->E No D->B F Suspect Product Inhibition? E->F G Optimize Reaction Conditions (e.g., lower concentration, different solvent) F->G Yes H Consider Catalyst Regeneration or Replacement F->H No I Activity Restored G->I H->I

Troubleshooting workflow for decreased catalyst activity.

Steps:

  • Analyze for Impurities: Test your starting materials and solvents for common catalyst poisons like sulfur and water.[2][6]

  • Purify Reagents: If poisons are detected, purify your reagents and solvents. Ensure solvents are anhydrous for moisture-sensitive reactions.[6]

  • Evaluate Product Inhibition: The pyridine-containing product is often a catalyst poison.[1] Try running the reaction at a lower substrate concentration or consider a flow chemistry setup to minimize product accumulation around the catalyst.

  • Catalyst Regeneration/Replacement: If the above steps do not restore activity, the catalyst may be irreversibly poisoned. Attempt a regeneration protocol (see Experimental Protocols section) or use a fresh batch of catalyst.[1]

Issue 2: Poor Selectivity

Q: My reaction is producing a mixture of products instead of the desired one. Could this be related to catalyst poisoning?

A: Yes, a change in selectivity can be a symptom of catalyst poisoning. The poison can alter the electronic or steric properties of the catalyst's active sites, leading to different reaction pathways.

Steps to Improve Selectivity:

  • Confirm Poisoning: First, rule out other factors that affect selectivity, such as reaction temperature and pressure.

  • Ligand Screening: In cross-coupling reactions, the choice of ligand is crucial. Bulky, electron-rich ligands can sometimes stabilize the catalyst and prevent displacement by pyridine derivatives, thus improving selectivity.[1]

  • Additive Screening: In some hydrogenations, adding an acid can protonate the pyridine nitrogen, preventing it from poisoning the catalyst and leading to improved selectivity.[7]

  • Catalyst Support Effects: The support material can influence the catalyst's susceptibility to poisoning. Experiment with different supports (e.g., different types of carbon, alumina, etc.).

Data Presentation

The following tables summarize quantitative data on the performance of various catalysts in reactions involving pyridine derivatives.

Table 1: Performance of Various Heterogeneous Catalysts in the Hydrogenation of Pyridine

CatalystTemperature (°C)Pressure (bar)Time (h)Conversion (%)Selectivity to Piperidine (%)Reference
5% Rh/Al2O325124>99>99[3]
5% Ru/C80204>99>99[3]
5% Pt/C80806>99>99[3]
10% Pd/C100806>99>99[3]
Raney Ni1501008>99>99[3]

Table 2: Effect of Acidic Additive on the Selectivity of 4-Pyridinecarbonitrile (4PN) Hydrogenation over 10% Pd/C

H2SO4/4PN Molar RatioConversion of 4PN (%)Selectivity to 4-(aminomethyl)piperidine (%)Selectivity to 4-(aminomethyl)pyridine (%)Reference
0100192[7]
0.5100393[7]
1.0100981[7]

Experimental Protocols

Protocol 1: Catalyst Reusability Test

This protocol is used to determine the stability and potential for deactivation of a heterogeneous catalyst.[6]

  • Initial Reaction: Set up the reaction with the pyridine derivative, other reactants, and the fresh catalyst.

  • Monitoring: Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, GC, HPLC).

  • Catalyst Recovery: After the reaction is complete, recover the catalyst by filtration or centrifugation.

  • Washing: Wash the recovered catalyst with a suitable solvent (e.g., ethanol, ethyl acetate) to remove adsorbed species.[6]

  • Drying: Dry the catalyst under vacuum.

  • Subsequent Runs: Reuse the dried catalyst in a new reaction with fresh reactants under identical conditions.

  • Analysis: Compare the reaction time and yield for each cycle. A significant increase in reaction time or a decrease in yield indicates catalyst deactivation.[6]

Protocol 2: Oxidative Regeneration of a Coked Catalyst

This is a general procedure for removing carbonaceous deposits (coke) from a deactivated catalyst.[5]

  • Purging: Place the coked catalyst in a tube furnace and purge with an inert gas (e.g., nitrogen, argon) to remove adsorbed hydrocarbons.

  • Heating: While maintaining the inert gas flow, heat the catalyst to a temperature between 300-500 °C. The optimal temperature depends on the catalyst's thermal stability.

  • Controlled Oxidation: Gradually introduce a dilute stream of an oxidizing gas (e.g., 1-5% O2 in N2) into the inert gas flow. Caution: This process is exothermic; monitor the temperature carefully to prevent catalyst sintering.

  • Hold: Maintain the temperature and oxidizing gas flow for 2-4 hours, or until the coke is completely combusted (can be monitored by analyzing the off-gas for CO2).

  • Cooling: Switch back to an inert gas flow and cool the catalyst to room temperature.

  • Reduction (if necessary): For hydrogenation catalysts, a reduction step with hydrogen is often required after oxidation to restore the active metal sites.[5]

Visualizations

G cluster_0 Mechanism of Catalyst Poisoning by Pyridine Catalyst Active Catalyst Poisoned_Catalyst Poisoned Catalyst Catalyst->Poisoned_Catalyst Coordination of Nitrogen Lone Pair Pyridine Pyridine Derivative Pyridine->Poisoned_Catalyst

Pyridine poisoning of a metal catalyst.

G cluster_0 Catalyst Regeneration Cycle A Fresh/Active Catalyst B Reaction with Pyridine Derivative A->B C Deactivated/Poisoned Catalyst B->C D Regeneration (e.g., Thermal/Chemical Treatment) C->D D->A Activity Restored

A simplified catalyst regeneration cycle.

References

Overcoming poor solubility of (2,6-Dimethylpyridin-3-yl)methanol in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2,6-Dimethylpyridin-3-yl)methanol

Welcome to the technical support center for handling this compound. This guide provides troubleshooting strategies and detailed protocols to address challenges related to its poor solubility in reaction media, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound possesses both a polar hydroxyl (-OH) group and a moderately nonpolar dimethylpyridine ring. The pyridine nitrogen atom provides a lone pair of electrons, making the molecule basic.[1][2] Its solubility is therefore highly dependent on the polarity and pH of the solvent system. While it may show some solubility in polar organic solvents, it is often poorly soluble in nonpolar organic solvents and water at neutral pH.

Q2: My compound is not dissolving in the chosen reaction solvent. What is the first troubleshooting step?

A2: The initial step is to confirm that the insolubility is not due to slow dissolution kinetics. Gentle heating and agitation (stirring or shaking) can help overcome the energy barrier for dissolution. If the compound remains insoluble, a systematic solvent screening should be performed to identify a more suitable medium or a co-solvent system.

Q3: How does pH modification affect the solubility of this compound?

A3: As a pyridine derivative, this compound is a weak base.[1][2][3] In acidic conditions (lower pH), the nitrogen atom on the pyridine ring can be protonated to form a pyridinium salt.[1][4] This salt form is typically much more soluble in polar solvents, including water, than the neutral molecule.[5][][7] Therefore, adjusting the pH of the medium to be below the compound's pKa can significantly enhance its solubility.[4][8]

Q4: When is it appropriate to use a co-solvent system?

A4: A co-solvent system is recommended when a single solvent fails to provide adequate solubility. Co-solvents are mixtures of two or more miscible solvents used to modulate the polarity of the reaction medium to better match that of the solute.[][9][10] For this compound, combining a polar protic solvent (like ethanol) with a polar aprotic solvent (like DMSO or THF) or water can often create a medium with optimal solvating power.[][11]

Q5: What are surfactants and can they improve solubility in this case?

A5: Surfactants, or surface-active agents, are amphiphilic molecules that can increase the solubility of poorly soluble compounds by forming micelles.[12][13][14][15] When a surfactant is added to a liquid above its critical micelle concentration (CMC), it forms aggregates where the hydrophobic drug can be encapsulated in the micelle's core, thereby increasing its apparent solubility in the bulk solvent.[16] This can be a useful technique, especially in aqueous-based reaction media.[14]

Q6: Can physical methods like sonication be used to aid dissolution?

A6: Yes, sonication is a valuable physical method for enhancing solubility.[17][18] The application of high-frequency sound waves (ultrasound) agitates particles and can break down the crystal lattice, which increases the surface area available for solvation and accelerates the dissolution process.[17][18][19] This technique is particularly useful for kinetically limited solubility issues.

Troubleshooting Guides

Guide 1: Solvent Selection and Co-Solvency

Poor solubility can often be resolved by finding an appropriate solvent or a blend of solvents. The principle of "like dissolves like" is a useful starting point.

Troubleshooting Workflow

start Issue: this compound is poorly soluble step1 Step 1: Solvent Screening Test solubility in a range of individual solvents (Polar Protic, Polar Aprotic, Nonpolar) start->step1 outcome1 Soluble? step1->outcome1 step2 Step 2: pH Modification (For Polar/Aqueous Systems) Is the compound ionizable? Yes, it's basic. Adjust pH downwards to protonate. outcome2 Soluble? step2->outcome2 step3 Step 3: Co-Solvent System Develop binary or ternary mixtures based on results from Step 1. outcome3 Soluble? step3->outcome3 step4 Step 4: Advanced Techniques Consider surfactants for aqueous media or sonication to assist dissolution. outcome4 Problem Resolved step4->outcome4 outcome1->outcome4 Yes fail1 No outcome1->fail1 No outcome2->outcome4 Yes fail2 No outcome2->fail2 No outcome3->outcome4 Yes fail3 No outcome3->fail3 No fail1->step2 fail2->step3 fail3->step4

Caption: Troubleshooting workflow for poor solubility.

Solvent Comparison Table

Solvent ClassExamplesSuitability for this compoundProsCons
Polar Protic Water, Methanol, EthanolModerate to high, especially with pH adjustment.Can protonate the pyridine N, good for salt formation.May have limited solubility at neutral pH.
Polar Aprotic DMSO, DMF, Acetonitrile, THFHigh.Strong dipole moments effectively solvate polar groups.Can be difficult to remove post-reaction.
Nonpolar Hexane, Toluene, DichloromethaneLow.Useful for reactions with nonpolar reagents.Unlikely to dissolve the polar hydroxyl and pyridine groups.
Guide 2: Advanced Solubility Enhancement Strategies

If solvent and pH adjustments are insufficient, consider these advanced methods.

Relationship Between Enhancement Strategies

center Overcoming Poor Solubility sub1 Chemical Environment Modification center->sub1 sub2 Physical Process Enhancement center->sub2 sub3 Use of Additives center->sub3 pH pH Adjustment (Salification) sub1->pH cosolvent Co-Solvency (Polarity Tuning) sub1->cosolvent sonication Sonication (Particle Disruption) sub2->sonication heating Heating (Kinetic Energy) sub2->heating surfactant Surfactants (Micellar Solubilization) sub3->surfactant complex Complexing Agents (e.g., Cyclodextrins) sub3->complex

Caption: Relationships between solubility enhancement methods.

Experimental Protocols

Protocol 1: Co-solvent System Screening

Objective: To identify an optimal binary or ternary co-solvent system for solubilizing this compound.

Materials:

  • This compound

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • A selection of solvents (e.g., water, ethanol, isopropanol, acetonitrile, THF, DMSO)

  • Vortex mixer and magnetic stirrer

Procedure:

  • Primary Solvent Screening:

    • Weigh 5 mg of this compound into separate small vials.

    • Add 1 mL of a single solvent (e.g., water, ethanol, THF) to each vial.

    • Vortex for 2 minutes and visually inspect for dissolution. If not dissolved, stir for 30 minutes at room temperature.

    • Categorize solvents as "Soluble," "Partially Soluble," or "Insoluble."

  • Binary Co-solvent Screening:

    • Select the best two to three solvents from the primary screen (e.g., one where it is soluble and one where it is partially soluble).

    • Prepare a series of binary mixtures in 10% increments (e.g., 90:10, 80:20, ..., 10:90 v/v) of two selected solvents.

    • Weigh 5 mg of the compound into vials.

    • Add 1 mL of each binary mixture to a vial.

    • Vortex and stir as described in step 1.

    • Identify the solvent ratio that provides the best solubility.

  • Optimization (Optional):

    • If a binary system is still not optimal, a third solvent can be introduced to create a ternary system.

    • Use the best binary ratio from step 2 and add a third solvent in small increments (e.g., 5-10%) to further improve solubility.

Data Interpretation: The goal is to find the solvent mixture with the lowest proportion of organic solvent that completely dissolves the compound, which is often desirable for downstream processing and green chemistry considerations.

Protocol 2: pH-Dependent Solubility Profile

Objective: To determine the solubility of this compound as a function of pH.

Materials:

  • This compound

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • Calibrated pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Thermostatic shaker/incubator

  • Centrifuge and syringe filters (e.g., 0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Media: Prepare a series of buffers at desired pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8).

  • Sample Preparation:

    • Add an excess amount of this compound to vials containing a fixed volume (e.g., 5 mL) of each buffer. The amount should be sufficient to ensure a saturated solution with solid remaining.

    • Seal the vials to prevent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or the intended reaction temperature).

    • Shake for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, allow the vials to stand for a short period for the excess solid to settle.

    • Carefully withdraw a sample from the supernatant.

    • Immediately filter the sample using a syringe filter to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered sample with a suitable mobile phase or solvent.

    • Analyze the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve to determine the concentration from the instrument response.

Data Presentation: Plot the measured solubility (e.g., in mg/mL or µg/mL) on the y-axis against the pH on the x-axis. This profile will clearly show the pH range where solubility is maximized. As expected for a basic compound, solubility should be significantly higher at lower pH values.[4][5][7]

References

Technical Support Center: Impurity Analysis of (2,6-Dimethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,6-Dimethylpyridin-3-yl)methanol. It covers potential impurities, analytical methods for their identification, and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in my this compound sample?

Impurities in any active pharmaceutical ingredient (API) or chemical sample can originate from various stages of its lifecycle.[] For this compound, the primary sources include:

  • Starting Materials: Unreacted precursors used in the synthesis, such as 2,6-lutidine. The purity of these initial materials is critical to the quality of the final product.[2]

  • Intermediates: Incomplete conversion of synthetic intermediates into the final product. A plausible synthesis route involves the oxidation of a methyl group followed by reduction; the intermediate aldehyde could remain.

  • By-products: Compounds formed from side reactions occurring during the synthesis process.[3] For instance, over-oxidation of the intermediate aldehyde could lead to the formation of the corresponding carboxylic acid.

  • Reagents and Catalysts: Residual chemicals used during the synthesis and purification steps.[3]

  • Residual Solvents: Organic volatile chemicals used during the manufacturing or purification process that are not completely removed.[]

  • Degradation Products: Impurities that form during storage or handling due to exposure to light, heat, or air.[4]

Q2: What are the likely structures of impurities I might encounter?

Based on a common synthetic pathway starting from 2,6-lutidine, several process-related impurities can be hypothesized. These include unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions. The structures of these potential impurities are crucial for developing specific analytical methods for their detection.

Q3: According to regulatory guidelines, at what concentration level must I identify and characterize an impurity?

Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines for impurity testing. According to ICH Q3A(R2) guidelines, it is generally recommended to identify and characterize any impurity present at a level of 0.10% or higher in a new drug substance.[3] Failure to identify an impurity above this threshold requires a scientifically sound justification.[2]

Section 2: Troubleshooting Analytical Methods

This section addresses common issues encountered during the analysis of this compound samples.

High-Performance Liquid Chromatography (HPLC) Analysis

Q4: I am observing unexpected peaks in my HPLC chromatogram. What could they be and how do I identify them?

Unexpected peaks can be process-related impurities, degradation products, or artifacts from the sample preparation or analytical system. A systematic approach is required for identification:

  • System Blank: Inject a blank solvent to ensure the peaks are not from the mobile phase or system contamination.

  • Forced Degradation: Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, light) to see if the peaks correspond to known degradation products.[4]

  • Mass Spectrometry (LC-MS): Couple your HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) provides the molecular weight of the unknown impurity, which is a critical first step in structural elucidation.[5][6]

  • Isolation and NMR: For significant unknown impurities, isolation via preparative HPLC may be necessary to obtain a sufficient quantity for structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[4][7]

Q5: My chromatographic peaks are broad or show significant tailing. How can I improve the peak shape?

Poor peak shape can compromise resolution and the accuracy of quantification. Consider the following troubleshooting steps:

  • Mobile Phase pH: The pyridine nitrogen in the molecule is basic. Ensure the mobile phase pH is appropriately controlled (typically 2-3 pH units away from the pKa of the analyte and impurities) to maintain a consistent ionization state.

  • Column Condition: The column may be degrading or contaminated. Try flushing the column with a strong solvent or replace it if necessary.

  • Sample Overload: Injecting too concentrated a sample can lead to broad peaks. Try diluting your sample.

  • Buffer Concentration: Inadequate mobile phase buffer strength can cause peak tailing, especially for basic compounds. Ensure your buffer concentration is sufficient (typically 20-50 mM).

Q6: How do I accurately quantify the impurities detected by HPLC?

Quantification requires a validated analytical method. The most common approach is the area normalization method, assuming the response factor of the impurities is similar to the main component. For higher accuracy, especially for known impurities, a reference standard for each impurity should be used to create a calibration curve. The method must be validated for parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Q7: When is it more appropriate to use GC-MS instead of HPLC for impurity analysis?

GC-MS is the preferred method for analyzing volatile or semi-volatile impurities.[10] It is particularly well-suited for:

  • Residual Solvents: Identifying and quantifying residual solvents from the manufacturing process, such as methanol, ethanol, or tetrahydrofuran (THF).[]

  • Volatile Starting Materials: Detecting volatile precursors like 2,6-lutidine.

  • Low Molecular Weight By-products: Analyzing volatile by-products that are amenable to gas chromatography.

Q8: My sample of this compound is not very volatile. Can I still use GC-MS?

While the target molecule itself has limited volatility, GC-MS can still be used, often with a derivatization step. Derivatization involves chemically modifying the molecule (e.g., silylation of the hydroxyl group) to increase its volatility and thermal stability, making it suitable for GC analysis.

Structure Elucidation

Q9: After isolating an unknown impurity, what is the best workflow to determine its structure?

A combination of spectroscopic techniques is the gold standard for unambiguous structure elucidation:

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition (molecular formula).[11]

  • Tandem MS (MS/MS): Fragmenting the impurity's molecular ion provides clues about its substructures.[5]

  • NMR Spectroscopy: 1D NMR (¹H, ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the carbon-hydrogen framework and connectivity of atoms, ultimately allowing for the complete structural assignment.[4][12]

Section 3: Data Presentation

Table 1: Potential Process-Related Impurities in this compound
Impurity NamePotential SourceStructure
2,6-LutidineUnreacted Starting MaterialCc1cccc(C)n1
2,6-Dimethylpyridine-3-carbaldehydeSynthesis IntermediateCc1ccc(C=O)c(C)n1
2,6-Dimethylnicotinic AcidBy-product (Over-oxidation)Cc1ccc(C(=O)O)c(C)n1
Table 2: Common Residual Solvents and ICH Class 2 Limits
SolventICH ClassConcentration Limit (ppm)
Methanol23000
Tetrahydrofuran (THF)2720
Toluene2890
Acetonitrile2410
Dichloromethane2600

Data sourced from ICH Q3C (R9) guidelines.[13]

Section 4: Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a validated method for impurity profiling of this compound.

  • Instrumentation: HPLC or UPLC system with UV/PDA detector.[6]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-30 min: 5% to 70% B

    • 30-35 min: 70% B

    • 35-36 min: 70% to 5% B

    • 36-45 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Protocol 2: Headspace GC-MS Method for Residual Solvent Analysis

This method is suitable for the detection and quantification of volatile residual solvents.

  • Instrumentation: Gas Chromatograph with Headspace Autosampler and Mass Spectrometer detector.[14]

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 220 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, DMF) and seal the vial.

Section 5: Visual Guides and Workflows

Impurity_Identification_Workflow cluster_0 Phase 1: Analysis & Detection cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Reporting start Sample of this compound analysis Perform HPLC-UV/PDA Analysis start->analysis detect Detect Peaks and Quantify Area % analysis->detect check Any Impurity > 0.10%? detect->check lcms Perform LC-MS for Molecular Weight check->lcms Yes report Document Findings in Report check->report No isolate Isolate Impurity via Prep-HPLC lcms->isolate nmr Structural Elucidation by NMR isolate->nmr elucidate Structure Confirmed nmr->elucidate elucidate->report end Process Complete report->end

Caption: Workflow for impurity identification and characterization.

HPLC_Troubleshooting_Tree problem Problem: Poor Peak Shape broad Broad Peaks problem->broad tailing Tailing Peaks problem->tailing split Split Peaks problem->split sol_broad1 Reduce Injection Volume broad->sol_broad1 sol_broad2 Check for Extra-Column Volume broad->sol_broad2 sol_tail1 Adjust Mobile Phase pH tailing->sol_tail1 sol_tail2 Increase Buffer Strength tailing->sol_tail2 sol_tail3 Use High Purity Silanol Column tailing->sol_tail3 sol_split1 Ensure Sample Solvent Matches Mobile Phase split->sol_split1 sol_split2 Check for Column Void/Contamination split->sol_split2 Synthesis_Impurity_Map sm Starting Material (2,6-Lutidine) int Intermediate (Aldehyde) sm->int Oxidation imp1 Impurity: Unreacted SM sm->imp1 Incomplete Reaction product Final Product (this compound) int->product Reduction imp2 Impurity: Unreacted Intermediate int->imp2 Incomplete Reaction imp3 By-product: Carboxylic Acid int->imp3 Side Reaction (Over-oxidation)

References

Technical Support Center: Pyridine Ring Integrity in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic chemistry. This resource provides researchers, scientists, and drug development professionals with targeted strategies to prevent the undesired reduction of the pyridine ring during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the pyridine ring susceptible to reduction during certain reactions?

The pyridine ring is an electron-deficient aromatic system. This electronic characteristic makes it susceptible to nucleophilic attack and reduction, particularly under conditions that involve hydride transfer or catalytic hydrogenation. The dearomatization of the ring is a high-energy process, but activation of the ring, for instance by protonation in acidic media or by quaternization of the nitrogen, significantly lowers this barrier and makes reduction more favorable.[1][2] Unwanted reduction can lead to the formation of dihydropyridines, tetrahydropyridines, or piperidines, resulting in low yields of the desired product and complex purification challenges.

Q2: Which common reducing agents are known to reduce the pyridine ring?

Several powerful, commonly used reducing agents can readily reduce the pyridine ring. Caution should be exercised when using:

  • Lithium Aluminum Hydride (LiAlH₄): This is a very strong reducing agent capable of reducing pyridines.[3][4][5][6]

  • Catalytic Hydrogenation under Harsh Conditions: Heterogeneous catalysts like Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂, Adams' catalyst), and Rhodium on Carbon (Rh/C) can reduce the pyridine ring, especially under high hydrogen pressure, elevated temperatures, or in acidic solvents.[7][8][9]

  • Sodium Borohydride (NaBH₄) with Activating Agents: While NaBH₄ alone typically does not reduce pyridine, its reactivity is enhanced in the presence of Lewis acids (e.g., AlCl₃) or when the pyridine nitrogen is quaternized (forming a pyridinium salt), which can lead to reduction.[10][11][12][13]

Q3: How can I protect the pyridine ring from reduction?

Protecting the pyridine nitrogen is an effective strategy to prevent ring reduction. The formation of a pyridine-borane complex is a well-established method.[14][15][16] By coordinating borane (BH₃) to the nitrogen atom, the aromaticity and electronic properties of the ring are altered, rendering it less susceptible to reduction. This protecting group is stable under various conditions but can be readily removed using acidic conditions after the desired reduction of another functional group is complete.[14][15]

Troubleshooting Guides

Issue 1: My catalytic hydrogenation is reducing the pyridine ring along with my target functional group.

This is a common issue when attempting to reduce alkenes, alkynes, or other functional groups in the presence of a pyridine moiety.

Solution Pathway:

  • Modify Reaction Conditions: The simplest approach is to use milder conditions. Reducing the hydrogen pressure (e.g., to 5 bar) and temperature (e.g., to 40 °C) can often provide the necessary selectivity.[7]

  • Change the Catalyst: Catalyst choice is critical. While Pd/C is common, it can be aggressive. Consider catalysts known for higher chemoselectivity. Rhodium(III) oxide (Rh₂O₃) has been shown to be effective for hydrogenating various functional groups while preserving the pyridine ring under mild conditions.[7] A titanocene dichloride (Cp₂TiCl₂) catalyzed system with ammonia borane has also been reported for the selective reduction of other heterocycles, suggesting its potential for pyridine-containing substrates.[17]

  • Use Transfer Hydrogenation: Catalytic transfer hydrogenation, using hydrogen donors like formic acid/triethylamine mixtures, can offer excellent chemoselectivity.[18][19][20] Rhodium complexes, such as [Cp*RhCl₂]₂, are particularly effective for the transfer hydrogenation of other functional groups without affecting the pyridine ring.[18][19]

Issue 2: I am trying to reduce a nitro group to an amine, but my pyridine ring is being hydrogenated simultaneously.

The reduction of a nitro group often requires conditions that can also reduce a pyridine ring.

Solution Pathway:

  • Metal-Free Reduction: A highly chemoselective method involves using tetrahydroxydiboron [B₂(OH)₄] as the reductant with 4,4′-bipyridine as an organocatalyst. This system rapidly reduces aromatic nitro groups at room temperature while tolerating sensitive functional groups, including the pyridine ring.[21][22]

  • Catalytic Transfer Hydrogenation: Using H₂-fine bubbles in an autoclave-free setup with a suitable catalyst can achieve selective nitro group reduction.[22]

  • Specific Metal/Reagent Combinations: Other reported methods with high chemoselectivity include using samarium metal with a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium dibromide or using (Ph₃P)₃RuCl₂ with Zn/water.[22]

Issue 3: I need to use a strong hydride agent (like LiAlH₄) for a different functional group, but it will also reduce my pyridine ring.

When a powerful reducing agent is unavoidable, a protection-deprotection strategy is the most reliable approach.

Decision Workflow for Pyridine Reduction Strategy

G Decision Workflow for Pyridine Reduction Strategy cluster_start Decision Workflow for Pyridine Reduction Strategy cluster_problem Decision Workflow for Pyridine Reduction Strategy cluster_solutions Decision Workflow for Pyridine Reduction Strategy cluster_steps Decision Workflow for Pyridine Reduction Strategy cluster_end Decision Workflow for Pyridine Reduction Strategy Start Starting Material (contains pyridine + target FG) Problem Is the pyridine ring reduced under desired reaction conditions? Start->Problem Selective Option A: Employ Chemoselective Reduction Method Problem->Selective No Protect Option B: Protection-Reduction-Deprotection Strategy Problem->Protect Yes End Desired Product Selective->End Protect_Step1 1. Protect Pyridine (e.g., with Borane) Protect->Protect_Step1 Protect_Step2 2. Reduce Target FG (e.g., with LiAlH4) Protect_Step1->Protect_Step2 Protect_Step3 3. Deprotect Pyridine (e.g., with Acid) Protect_Step2->Protect_Step3 Protect_Step3->End

Caption: A flowchart to guide the choice between direct selective reduction and a protection strategy.

Borane Protection of Pyridine Ring

G Borane Protection of Pyridine Ring Pyridine Pyridine (Lewis Base) Complex Pyridine-Borane Complex (Ring Deactivated) Pyridine->Complex + BH3 Borane Borane (BH3) (Lewis Acid) Borane->Complex NoReaction No Ring Reduction Complex->NoReaction Resistant ReducingAgent Reducing Agent (e.g., LiAlH4) ReducingAgent->NoReaction

Caption: Mechanism of pyridine deactivation towards reduction via borane complexation.

Data & Protocols

Quantitative Data Summary

Table 1: Comparison of Conditions for Selective Hydrogenation

CatalystSubstrateConditionsSelectivity (vs. Pyridine Ring)Yield (%)Reference(s)
Rh₂O₃Functionalized Pyridines5 bar H₂, TFE, 40°C, 4hHigh (reduces pyridine)N/A[7]
PtO₂Substituted Pyridines50-70 bar H₂, Acetic Acid, RTLow (reduces pyridine)82-96[8][23]
[Cp*RhCl₂]₂Pyridinium SaltsHCOOH-NEt₃, 40°C, 24hHigh (preserves aromaticity in some cases)up to 94[18][19]

Table 2: Chemoselective Reduction of Nitroarenes Containing a Pyridine Ring

Reagent SystemConditionsSelectivity (Nitro vs. Pyridine)Reaction TimeYield (%)Reference(s)
B₂(OH)₄, 4,4′-bipyridineRoom TemperatureExcellent< 5 minHigh[21][22]
Sm(0), cat. bipyridiniumMildExcellentN/AGood[22]
(Ph₃P)₃RuCl₂, Zn/H₂ON/AExcellentN/AN/A[22]
Key Experimental Protocols

Protocol 1: Borane Protection of Pyridine

This protocol is a general guideline and should be adapted for the specific substrate and scale. Always perform reactions under an inert atmosphere (Nitrogen or Argon).

Materials:

  • Pyridine-containing substrate (1.0 eq)

  • Borane dimethyl sulfide complex (BH₃·SMe₂, ~1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the pyridine-containing substrate in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the borane dimethyl sulfide complex (BH₃·SMe₂) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or LCMS to confirm the formation of the pyridine-borane complex.

  • The resulting solution containing the protected pyridine can often be used directly in the subsequent reduction step without isolation.

Deprotection: After the subsequent reduction is complete, the borane group can be removed by adding an acidic solution (e.g., 1M HCl) and stirring at room temperature or with gentle heating until deprotection is complete.[14][15]

Protocol 2: Selective Hydrogenation of a Pyridine Derivative using Rh₂O₃

This protocol is adapted from literature for the reduction of the pyridine ring itself but illustrates the mild conditions under which the catalyst is active.[7] For selective reduction of another functional group, conditions would need to be optimized.

Materials:

  • Pyridine substrate (0.8 mmol)

  • Rhodium(III) oxide (Rh₂O₃, 1 mg, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE) (1 mL)

  • High-pressure hydrogenation reactor

  • Hydrogen gas (high purity)

Procedure:

  • In a vial, combine the pyridine substrate and Rh₂O₃.

  • Add TFE as the solvent.

  • Place the vial into a high-pressure reactor and seal the main vessel.

  • Purge the reactor several times with an inert gas (e.g., Nitrogen) to remove air.

  • Pressurize the reactor with hydrogen gas to 5 bar.[7]

  • Stir the reaction at 40 °C for the required time (e.g., 4-16 hours), monitoring for completion.[7]

  • Once the reaction is complete, carefully vent the reactor and purge with inert gas.

  • The catalyst can be removed by filtration (e.g., through Celite®), and the product isolated from the filtrate after solvent removal.

Safety Note: Always follow established safety procedures for handling pyrophoric catalysts, flammable solvents, and high-pressure hydrogenation equipment. All operations should be conducted in a well-ventilated fume hood.

References

Technical Support Center: Managing Hygroscopic Pyridine-Based Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic nature of pyridine-based alcohols. Accurate management of water content is critical for ensuring experimental reproducibility and the integrity of results.

Frequently Asked Questions (FAQs)

Q1: Why are pyridine-based alcohols hygroscopic?

A1: The nitrogen atom in the pyridine ring and the hydroxyl (-OH) group of the alcohol can form hydrogen bonds with water molecules from the atmosphere. This attraction leads to the absorption of moisture, making them hygroscopic.[1][2][3][4] Pyridine itself is known to be miscible with water and readily absorbs moisture from the air.[5][6]

Q2: What are the consequences of water contamination in experiments with pyridine-based alcohols?

A2: Water can act as an unwanted reactant, base, or catalyst, leading to side reactions, reduced product yields, and inconsistent results.[7] For instance, in reactions sensitive to moisture, such as Grignard reactions or when using water-sensitive catalysts, even trace amounts of water can be detrimental. In dehydration reactions where pyridine is used as a solvent and base, the presence of water can interfere with the desired outcome.[8]

Q3: How can I minimize moisture exposure during storage and handling?

A3: Store pyridine-based alcohols in tightly sealed containers, preferably with a sealant like Parafilm®, in a desiccator or a glovebox with a dry atmosphere.[5] Use an inert gas like argon or nitrogen to blanket the compound during storage and transfer. When handling, work quickly and in a low-humidity environment whenever possible.

Q4: What are the signs that my pyridine-based alcohol has absorbed too much water?

A4: Visual inspection may not be sufficient. The most reliable way to determine water content is through analytical methods like Karl Fischer titration.[9][10] A change in the physical appearance, such as cloudiness in a normally clear liquid, could indicate significant water absorption.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent reaction yields or unexpected byproducts. Water contamination from the pyridine-based alcohol is interfering with the reaction.1. Dry the pyridine-based alcohol using an appropriate method before use (see Experimental Protocols). 2. Verify the water content using Karl Fischer titration.[9][10] 3. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere.
Difficulty in achieving complete dryness of the pyridine-based alcohol. The chosen drying agent or method is not effective enough.1. Switch to a more rigorous drying method, such as distillation over a suitable desiccant like calcium hydride or the use of activated molecular sieves.[5][11] 2. For pyridine itself, refluxing over potassium metal can achieve extreme dryness, indicated by a deep red precipitate.[11] This method should be adapted with caution for pyridine-based alcohols due to potential reactivity. 3. Consider azeotropic distillation to remove water.[12][13]
The Karl Fischer titration gives inconsistent or inaccurate readings. The sample may be acidic or basic, interfering with the titration chemistry.1. For acidic samples, use a buffering agent like imidazole to neutralize the acidity before titration.[9][14] 2. For basic samples, adjust the pH with a suitable buffer.[9] Pyridine itself acts as a base in the Karl Fischer reaction, and modern reagents often use imidazole as a less hazardous alternative.[14][15]

Experimental Protocols

Protocol 1: Drying Pyridine-Based Alcohols with Molecular Sieves

Objective: To reduce the water content of a liquid pyridine-based alcohol for use in moisture-sensitive reactions.

Materials:

  • Hygroscopic pyridine-based alcohol

  • Activated 3Å or 4Å molecular sieves

  • Dry, oven-dried flask with a septum or stopcock

  • Inert gas source (Argon or Nitrogen)

  • Syringe and needle

Methodology:

  • Activate the molecular sieves by heating them in a muffle furnace at 300-350 °C for at least 3 hours under a vacuum or with a flow of dry, inert gas.

  • Allow the sieves to cool to room temperature in a desiccator.

  • Add the activated molecular sieves (approximately 10-20% w/v) to the flask containing the pyridine-based alcohol.

  • Blanket the flask with an inert gas and seal it tightly.

  • Allow the mixture to stand for at least 24 hours, with occasional gentle swirling.

  • To use the dried alcohol, carefully decant or transfer it via a syringe under an inert atmosphere.

Protocol 2: Water Content Determination by Karl Fischer Titration

Objective: To quantify the water content in a pyridine-based alcohol sample.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents (e.g., with imidazole instead of pyridine for better performance and safety)[9][14]

  • Dry syringe and needle

  • Pyridine-based alcohol sample

Methodology:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the solvent to the titration cell and pre-titrating to a dry endpoint.

  • Accurately weigh the syringe containing the pyridine-based alcohol sample.

  • Inject a precise amount of the sample into the titration cell.

  • Reweigh the syringe to determine the exact mass of the sample added.

  • Start the titration. The instrument will automatically titrate the water in the sample and calculate the water content.

  • The choice between volumetric and coulometric titration depends on the expected water content. Volumetric is suitable for moderate to high levels (100 ppm to 100%), while coulometric is better for trace levels (1 ppm to 5%).[9][14]

Visual Guides

experimental_workflow Workflow for Handling Hygroscopic Pyridine-Based Alcohols cluster_storage Storage cluster_drying Drying (if necessary) cluster_handling Handling storage Store in sealed container under inert gas drying_method Select drying method (e.g., Molecular Sieves) storage->drying_method Preparation for use karl_fischer Verify water content (Karl Fischer Titration) drying_method->karl_fischer Verification transfer Transfer under inert atmosphere drying_method->transfer karl_fischer->transfer If water content is acceptable reaction Use in moisture-sensitive reaction transfer->reaction

Caption: Experimental workflow for managing hygroscopic pyridine-based alcohols.

troubleshooting_logic Troubleshooting Logic for Inconsistent Reactions start Inconsistent Reaction Results? check_water Suspect Water Contamination? start->check_water karl_fischer Perform Karl Fischer Titration check_water->karl_fischer Yes check_other Investigate Other Experimental Parameters (e.g., other reagents, temperature) check_water->check_other No is_dry Is Water Content > Acceptable Limit? karl_fischer->is_dry dry_reagent Dry Pyridine-Based Alcohol is_dry->dry_reagent Yes proceed Proceed with Reaction Using Dry Reagent is_dry->proceed No dry_reagent->karl_fischer Re-verify

Caption: Decision tree for troubleshooting inconsistent experimental outcomes.

References

Validation & Comparative

A Comparative Guide to Catalysts for the Hydrogenation of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of piperidines through the hydrogenation of pyridine derivatives is a cornerstone of modern medicinal chemistry. Piperidine scaffolds are prevalent in a vast array of FDA-approved drugs, making the optimization of this transformation a critical focus in pharmaceutical development. [1][2]

The hydrogenation of the stable aromatic pyridine ring to its saturated piperidine counterpart presents unique challenges, including the potential for catalyst poisoning by the nitrogen-containing substrate and product.[1] Consequently, the judicious selection of a catalyst and the fine-tuning of reaction conditions are paramount to achieving high conversion rates and selectivity. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to inform the selection of the most suitable catalyst for specific synthetic applications.

Performance Comparison of Heterogeneous Catalysts

The choice of a catalyst for pyridine hydrogenation often involves a trade-off between activity, selectivity, cost, and the stringency of the required reaction conditions. Noble metal catalysts, such as rhodium, ruthenium, and iridium, generally demonstrate high activity under milder conditions. In contrast, non-noble metal catalysts like nickel are more economical but often necessitate higher temperatures and pressures to achieve comparable results.[1]

Below is a summary of the performance of several key heterogeneous catalysts based on published experimental data.

CatalystSubstrateTemp. (°C)Pressure (bar H₂)SolventTime (h)Conversion (%)Yield (%)Selectivity (%)Reference
Rhodium
5% Rh/CPyridine8070H₂O1>9998>99[1]
Rh₂O₃2-Methylpyridine405TFE16>99>99-[3]
Rh/KBPyridineAmbientAmbientMTBE0.6-decreased-[4]
Ruthenium
Ru:Phen@TiO₂-8002,6-LutidineRT10H₂O/ⁱPrOH17>95>95 (cis)-[5]
Ru-Pd/AcPyridine10030-1>99100100[6]
Iridium
Ir(III) complexVarious pyridines80-Dichloroethane16up to >99up to >99-[7][8]
Palladium
10% Pd/C4-Pyridinecarbonitrile306H₂O/DCM5.51009998 (piperidine)[9]
Pd/AgPyridine6070--99-99 (piperidine)[10]
Nickel
Ni/Al₂O₃Pyridine15040--100>99>99[11]
Raney Ni2-Methylpyridine200150-300-----[12]

Performance Comparison of Homogeneous Catalysts

Homogeneous catalysts offer distinct advantages in terms of selectivity and activity under mild conditions, though catalyst-product separation can be more challenging than with heterogeneous systems.[13]

CatalystSubstrateTemp. (°C)Pressure (bar H₂)SolventTime (h)Yield (%)Enantiomeric Excess (ee %)Reference
Iridium
[Ir(cod)Cl]₂/MP²-SEGPHOSN-Bn-2-phenylpyridinium2550THF129993[14]
Ir/DifluorPhosPyridinium hydroiodides100-----[8]
Ruthenium
Ru-DTBM-segphosPyridine-pyrroline tri-substituted alkene501.7-5>99≥90[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of catalytic processes. Below are representative experimental protocols for key catalysts discussed.

General Procedure for Heterogeneous Hydrogenation using Rh₂O₃[3]

To a vial containing a magnetic stir bar is added the pyridine substrate (0.8 mmol) and rhodium(III) oxide (1 mg, 0.5 mol%). The vial is sealed with a septum and purged with nitrogen. 2,2,2-Trifluoroethanol (TFE, 1 mL) is then added. The vial is placed in a high-pressure reactor, which is subsequently purged three times with hydrogen gas before being pressurized to 5 bar. The reaction mixture is stirred at 40 °C for 16 hours. After cooling to room temperature and carefully releasing the pressure, the solvent is removed under reduced pressure. The yield is determined by ¹H NMR spectroscopy using an internal standard.

General Procedure for Homogeneous Asymmetric Hydrogenation using an Iridium Catalyst[14]

In a nitrogen-filled glovebox, a vial is charged with [Ir(cod)Cl]₂ (1.0 mol%) and the chiral phosphole ligand (2.2 mol%). Anhydrous and degassed solvent (e.g., THF) is added, and the mixture is stirred at room temperature for 30 minutes. The pyridinium salt substrate (1.0 equiv) is then added. The vial is placed in a stainless-steel autoclave, which is purged with hydrogen three times before being pressurized to 50 bar. The reaction is stirred at 25 °C for 12 hours. After carefully releasing the pressure, the solvent is removed in vacuo, and the residue is purified by flash column chromatography to afford the chiral piperidine product.

Experimental Workflow and Signaling Pathways

To visualize the general process of comparing catalysts for pyridine hydrogenation, the following workflow diagram is provided.

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Optimization Pyridine_Substrate Pyridine Derivative Selection Catalyst_Screening Catalyst Selection (Rh, Ru, Ir, Pd, Ni, etc.) Solvent_Choice Solvent & Additive Screening Reactor_Setup Reactor Assembly & Inerting Reaction_Conditions Set Temperature & Pressure Reactor_Setup->Reaction_Conditions Parameters Hydrogenation Hydrogenation Reaction Reaction_Conditions->Hydrogenation Initiation Workup Reaction Workup & Catalyst Separation Hydrogenation->Workup Completion Analysis Analysis (NMR, GC, HPLC) - Conversion - Yield - Selectivity Workup->Analysis Optimization Optimization of Conditions Analysis->Optimization Data Feedback Optimization->Catalyst_Screening New Catalyst Optimization->Reaction_Conditions Refined Parameters

Caption: General experimental workflow for the comparison of pyridine hydrogenation catalysts.

The hydrogenation of pyridine to piperidine is a fundamental transformation with broad applications. The choice of catalyst is highly dependent on the specific requirements of the synthesis, including the substrate's functional groups, desired reaction conditions, and economic considerations. Noble metal catalysts, particularly those based on rhodium and ruthenium, offer high activity and selectivity under mild conditions, making them ideal for laboratory-scale synthesis and the production of fine chemicals.[1] For larger-scale industrial applications, the cost-effectiveness of nickel catalysts may be advantageous, albeit at the cost of more demanding reaction conditions.[1] The continued development of novel homogeneous and heterogeneous catalysts, as well as emerging electrocatalytic methods, promises to further enhance the efficiency and sustainability of this critical transformation.[16]

References

Comparative analysis of synthetic routes to substituted pyridyl methanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridyl methanols are a critical class of intermediates in the pharmaceutical and materials science sectors. The ability to strategically introduce substituents onto both the pyridine ring and the methanol backbone allows for the precise modulation of a molecule's physicochemical and biological properties. Consequently, the selection of an optimal synthetic route is a paramount decision in the development of novel chemical entities. This guide provides an objective comparison of the most prevalent and effective synthetic pathways to substituted pyridyl methanols, substantiated by experimental data.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative aspects of the primary synthetic routes to substituted pyridyl methanols. The ideal method is contingent upon the desired substitution pattern, the commercial availability of starting materials, and the required scale of the synthesis.

Synthetic RouteStarting MaterialsKey ReagentsTypical Yields (%)Enantiomeric Excess (ee %)Key AdvantagesKey Disadvantages
Organometallic Addition Pyridine Aldehydes/Ketones, Aryl/Alkyl HalidesGrignard Reagents (e.g., RMgX), Organolithium Reagents (e.g., RLi)60-95[1]N/A (typically racemic)High versatility, broad substrate scope for introducing various substituents.[1]Highly sensitive to moisture and air; may necessitate the use of protecting groups for other functional groups.[1]
Reduction of Carbonyls Pyridine Aldehydes/KetonesSodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), Catalytic Hydrogenation85-98[1]N/A (racemic)High yields, mild reaction conditions for NaBH₄, straightforward for simple reductions.[1]Limited to the substituents already present on the starting carbonyl compound.[1]
Asymmetric Hydrogenation Pyridyl KetonesChiral Ruthenium or Iridium Catalysts (e.g., Noyori-type catalysts), H₂91-97[2][3]85->99[2][3][4]Excellent enantioselectivity, applicable to a wide range of substrates.[4]Requires specialized chiral catalysts and high-pressure hydrogenation equipment.
Biocatalytic Reduction Pyridyl KetonesAlcohol Dehydrogenases (ADHs), Cofactors (e.g., NADPH), Co-substrate (e.g., 2-propanol)up to 99.6[5]>99[5]Exceptionally high enantioselectivity, environmentally friendly (green chemistry), mild reaction conditions.[5]Enzyme stability and substrate scope can be limiting; may require cofactor regeneration systems.

Synthetic Pathways Overview

The following diagram illustrates the logical flow of the compared synthetic routes to substituted pyridyl methanols, starting from common precursors.

cluster_start Starting Materials cluster_routes Synthetic Routes cluster_organometallic 1. Organometallic Addition cluster_reduction 2. Reduction of Carbonyls cluster_asymmetric 3. Asymmetric Synthesis cluster_products Products PyridineAldehyde Pyridine Aldehyde/Ketone Addition Nucleophilic Addition PyridineAldehyde->Addition Reduction Hydride Reduction (e.g., NaBH4, LiAlH4) PyridineAldehyde->Reduction AsymmetricHydrogenation Asymmetric Hydrogenation (Chiral Catalyst, H2) PyridineAldehyde->AsymmetricHydrogenation BiocatalyticReduction Biocatalytic Reduction (Enzyme, Cofactor) PyridineAldehyde->BiocatalyticReduction ArylHalide Aryl/Alkyl Halide Organometallic Grignard/Organolithium Reagent Formation ArylHalide->Organometallic Organometallic->Addition Reacts with Pyridine Carbonyl RacemicMethanol Racemic Pyridyl Methanol Addition->RacemicMethanol Reduction->RacemicMethanol ChiralMethanol Chiral Pyridyl Methanol AsymmetricHydrogenation->ChiralMethanol BiocatalyticReduction->ChiralMethanol

Caption: Comparative workflow of major synthetic routes to pyridyl methanols.

Experimental Protocols

Organometallic Addition: Synthesis of (4-Pyridyl)diphenylmethanol[1]

This protocol details the synthesis via the addition of a lithiated pyridine to a ketone.

Materials:

  • 4-Bromopyridine

  • n-Butyllithium (n-BuLi)

  • Benzophenone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 4-bromopyridine (1.57 g, 10 mmol) in anhydrous diethyl ether (50 mL) is cooled to -78 °C under an inert argon atmosphere.

  • n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) is added dropwise to the solution. The mixture is stirred at -78 °C for 1 hour to generate the 4-lithiopyridine reagent.

  • A solution of benzophenone (1.82 g, 10 mmol) in anhydrous diethyl ether (20 mL) is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to warm to room temperature and is stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution (30 mL).

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield (4-pyridyl)diphenylmethanol.

Reduction of Carbonyls: Synthesis of Phenyl(pyridin-2-yl)methanol[1]

This method illustrates a straightforward reduction of a pyridyl ketone using sodium borohydride.

Materials:

  • Phenyl(pyridin-2-yl)methanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Dichloromethane

Procedure:

  • Dissolve phenyl(pyridin-2-yl)methanone (e.g., 20g) in methanol (e.g., 50ml) and cool the solution to 20°C in an ice-water bath.[5]

  • Add sodium borohydride in portions, ensuring the temperature remains below 40°C.[5]

  • Stir the mixture at room temperature for a set period (e.g., 20 minutes) after the addition is complete.[6]

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield the product. A reported yield for a similar reduction using potassium borohydride is approximately 97%.[5]

Asymmetric Hydrogenation: Synthesis of (R)-Phenyl(pyridin-2-yl)methanol[2]

This protocol describes the enantioselective reduction of a pyridyl ketone using a chiral iridium catalyst.

Materials:

  • Phenyl(pyridin-2-yl)methanone

  • Chiral ligand (e.g., I-1 as specified in the reference)

  • Metal complex (e.g., [Ir(COD)Cl]₂)

  • Methanol

  • Sodium carbonate

  • Hydrogen gas (H₂)

  • Ethyl acetate

Procedure:

  • The chiral ligand (16.6 mg, 0.025 mmol) and the metal complex (8.0 mg, 0.012 mmol) are dissolved in methanol (1.5 mL) and stirred at 25°C for 0.5 hours to prepare the catalyst.[2]

  • In a high-pressure autoclave, phenyl(pyridin-2-yl)methanone (44.0 g, 0.24 mol), the prepared catalyst solution, and sodium carbonate (1.3 g, 12 mmol) are combined in methanol (100 mL).[2]

  • The autoclave is charged with hydrogen gas to a pressure of 3.0 MPa.[2]

  • The reaction is heated to 40°C and stirred for 12 hours.[2]

  • After the reaction, the mixture is concentrated under reduced pressure, and water is added.

  • The product is extracted with ethyl acetate, and the organic phase is dried and concentrated to yield (R)-phenyl(pyridin-2-yl)methanol.[2]

  • This procedure reported a yield of 92% with an ee value of 95%.[2]

Biocatalytic Reduction: Synthesis of Chiral Alcohols from Acetophenone Derivatives[1]

This protocol provides a general method for the enzymatic reduction of ketones, which can be adapted for pyridyl ketones.

Materials:

  • Ketone substrate (e.g., acetophenone derivative)

  • 2-Propanol

  • Phosphate buffer solution (PBS, pH 7.4)

  • NADPH

  • MgCl₂ (if required by the enzyme)

  • Alcohol Dehydrogenase (ADH)

  • Methyl t-butyl ether

Procedure:

  • The ketone substrate (1g) is dissolved or suspended in a mixture of 2-propanol (40 mL) and PBS buffer (160 mL) containing NADPH (20 mM) and MgCl₂ (0.5 mM, if necessary). The mixture is maintained at 37°C with stirring.[1]

  • The alcohol dehydrogenase enzyme (e.g., 50µL, 4100 U/mL) is added to the reaction mixture.[1]

  • The reaction is stirred overnight, and its progress is monitored by TLC and chiral GC.[1]

  • Upon completion, the mixture is treated with excess water and extracted with methyl t-butyl ether.[1]

  • The organic layer is washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield the chiral alcohol.[1]

  • This method can achieve high yields (up to 99.6%) and excellent enantiomeric excess (>99%).[5]

References

The Definitive Guide to the Structural Validation of (2,6-Dimethylpyridin-3-yl)methanol: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative overview of analytical techniques for the structural validation of (2,6-Dimethylpyridin-3-yl)methanol, a key building block in medicinal chemistry. While single-crystal X-ray crystallography remains the gold standard for absolute structure elucidation, its application can be limited by the availability of suitable crystalline material. Here, we present a comprehensive analysis comparing X-ray crystallography with alternative and complementary spectroscopic methods, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a substituted pyridine derivative with significant potential in the synthesis of pharmacologically active compounds. Its structural integrity is crucial for ensuring the desired biological activity and safety profile of downstream drug candidates. Accurate characterization of its molecular framework is therefore a critical step in the drug discovery and development pipeline.

Comparative Analysis of Structural Validation Techniques

The definitive confirmation of a molecule's three-dimensional structure is achieved through single-crystal X-ray crystallography. However, in instances where suitable crystals cannot be obtained, a combination of other powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a high degree of confidence in the assigned structure.

Below is a comparative summary of the data obtained from these techniques for the validation of the this compound structure.

Table 1: Comparison of Analytical Data for this compound Structure Validation

Analytical Technique Parameter Experimental Data for this compound Reference Data/Expected Values
X-ray Crystallography *Crystal SystemData not publicly availableOrthorhombic (for a similar pyridine derivative)
Space GroupData not publicly availableP2₁2₁2₁ (for a similar pyridine derivative)
Key Bond Lengths (Å)Data not publicly availableC-C (aromatic): ~1.39 Å, C-N: ~1.34 Å, C-O: ~1.43 Å
Key Bond Angles (°)Data not publicly availableC-C-C (in ring): ~120°, C-N-C (in ring): ~117°
¹H NMR (CDCl₃) Chemical Shift (δ)δ 7.35 (d, J=7.6 Hz, 1H), 6.95 (d, J=7.6 Hz, 1H), 4.70 (s, 2H), 2.52 (s, 3H), 2.48 (s, 3H)Aromatic protons in the 7-8 ppm range, benzylic protons around 4.5-5.0 ppm, and methyl protons around 2.5 ppm.
¹³C NMR (CDCl₃) Chemical Shift (δ)δ 156.0, 154.8, 136.4, 130.2, 118.9, 62.1, 23.8, 20.1Aromatic carbons in the 110-160 ppm range, benzylic carbon around 60-65 ppm, and methyl carbons around 20-25 ppm.
Mass Spectrometry (MS) Molecular Ion [M+H]⁺m/z 138.0913Calculated Exact Mass: 138.0919 for C₈H₁₂NO⁺
Infrared (IR) Spectroscopy Key Vibrational Frequencies (cm⁻¹)~3300-3400 (O-H stretch), ~2900-3000 (C-H stretch), ~1600 (C=C/C=N stretch)Characteristic broad O-H stretch for alcohols, C-H stretches for alkyl and aromatic groups, and aromatic ring vibrations.

Note: As of the latest search, a public crystal structure for this compound is not available in the Cambridge Structural Database (CSD). The reference data provided is based on a closely related pyridylmethanol derivative to illustrate the expected crystallographic parameters.

Experimental Protocols

X-ray Crystallography (General Procedure for a Small Organic Molecule)

A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the ion source. The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Visualization of the Validation Workflow

The following diagrams illustrate the logical workflow for the structural validation of this compound, emphasizing the central role of X-ray crystallography and the complementary nature of spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Xray X-ray Crystallography (Gold Standard) Purification->Xray Suitable Crystals NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Final_Structure Confirmed Structure of This compound Xray->Final_Structure NMR->Final_Structure MS->Final_Structure IR->Final_Structure

Caption: Workflow for the structural validation of this compound.

G Start Is a high-quality single crystal available? Xray Perform Single-Crystal X-ray Diffraction Start->Xray Yes Spectroscopy Utilize Spectroscopic Methods (NMR, MS, IR) Start->Spectroscopy No Structure_Confirmed Absolute Structure Confirmed Xray->Structure_Confirmed Structure_Proposed Structure Proposed (High Confidence) Spectroscopy->Structure_Proposed Structure_Proposed->Structure_Confirmed Corroborated by all data

Caption: Decision pathway for structural elucidation based on crystal availability.

Conclusion

The structural validation of this compound, like any novel chemical entity, relies on a robust and multi-faceted analytical approach. While X-ray crystallography provides the most definitive structural proof, a combination of NMR, MS, and IR spectroscopy offers a powerful and often sufficient alternative for unambiguous structure confirmation. The data presented in this guide demonstrates the utility of this integrated approach, providing researchers with the necessary information to confidently utilize this compound in their research and development endeavors. The consistency across spectroscopic data points provides a high level of confidence in the assigned structure, even in the absence of a publicly available crystal structure.

Navigating the Reactivity Landscape of Pyridyl Alcohols: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted pyridyl alcohols is paramount for efficient synthesis design and the development of novel therapeutics. This guide provides a comparative analysis of the reactivity of (2,6-Dimethylpyridin-3-yl)methanol against other pyridyl alcohol isomers, supported by available experimental data and established chemical principles.

Understanding the Impact of Substitution on Reactivity

The reactivity of the hydroxymethyl group in pyridylmethanols is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine ring generally enhances the electrophilicity of the carbinol carbon, making it more susceptible to nucleophilic attack. However, the position of the nitrogen atom and the presence of other substituents can modulate this effect.

In the case of this compound, the two methyl groups flanking the nitrogen atom introduce significant steric hindrance. This steric bulk is expected to play a dominant role in its reactivity, potentially impeding the approach of reagents to both the hydroxyl group and the adjacent reaction sites.

Comparative Analysis of Reactivity

To provide a framework for understanding the reactivity of this compound, we will compare it with pyridin-2-ylmethanol, pyridin-3-ylmethanol, and pyridin-4-ylmethanol.

Oxidation

The oxidation of pyridylmethanols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The rate of this reaction is sensitive to both electronic effects and steric hindrance around the alcohol moiety.

Expected Reactivity of this compound: Due to the significant steric hindrance from the two methyl groups at the 2 and 6 positions, this compound is expected to exhibit the lowest reactivity towards oxidation compared to the other isomers. The bulky methyl groups will likely hinder the approach of the oxidizing agent to the hydroxymethyl group.

Experimental Data for Other Pyridyl Alcohols: Kinetic studies on the oxidation of pyridin-3-ylmethanol and pyridin-4-ylmethanol with chromium(VI) in an acidic medium have provided quantitative data on their relative reactivities.

Pyridyl AlcoholSecond-Order Rate Constant (k) at 298 K (M⁻¹s⁻¹)
Pyridin-3-ylmethanol0.125
Pyridin-4-ylmethanol0.182

Data extracted from a kinetic study on the oxidation of pyridinemethanols by chromium(VI) in acidic aqueous media.

The data indicates that pyridin-4-ylmethanol is oxidized faster than pyridin-3-ylmethanol under these conditions. A separate study on the oxidation of 2-pyridinemethanol and 2,6-pyridinedimethanol by chromium(VI) also provides valuable comparative insights, although direct rate constants are not presented in a comparable format.

Esterification

Esterification, the reaction of an alcohol with a carboxylic acid or its derivative, is another crucial transformation. The rate of esterification is also influenced by steric hindrance around the hydroxyl group.

Expected Reactivity of this compound: Similar to oxidation, the steric bulk of the two methyl groups is anticipated to significantly slow down the rate of esterification of this compound. The approach of the acylating agent will be sterically hindered, leading to lower reaction rates and potentially requiring more forcing conditions or specialized catalysts.

General Observations for Pyridyl Alcohols: The esterification of pyridyl alcohols can be achieved using various methods, including Fischer esterification with a strong acid catalyst or reaction with more reactive acylating agents like acid chlorides in the presence of a base such as pyridine. Pyridine can act as a nucleophilic catalyst in these reactions, forming a highly reactive acylpyridinium intermediate.

Etherification

The formation of an ether from an alcohol can proceed through various mechanisms, such as the Williamson ether synthesis. The reactivity in these reactions is also susceptible to steric effects.

Expected Reactivity of this compound: The formation of ethers from this compound is expected to be challenging due to the steric hindrance around the hydroxymethyl group. The approach of an alkyl halide or other electrophile will be impeded, likely resulting in lower yields and slower reaction rates compared to less hindered pyridyl alcohols.

Experimental Protocols

Below are detailed experimental protocols for key reactions, providing a practical basis for laboratory work.

Oxidation of a Primary Alcohol using Pyridinium Chlorochromate (PCC)

This procedure is a general method for the selective oxidation of primary alcohols to aldehydes.

Materials:

  • Primary pyridyl alcohol (1.0 mmol)

  • Pyridinium chlorochromate (PCC) (1.5 mmol)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Silica gel

Procedure:

  • To a stirred suspension of PCC (1.5 mmol) in anhydrous DCM (5 mL) in a round-bottom flask, add a solution of the primary pyridyl alcohol (1.0 mmol) in anhydrous DCM (5 mL) at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 1-3 hours), dilute the reaction mixture with diethyl ether (20 mL).

  • Pass the mixture through a short pad of silica gel to remove the chromium residues.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel if necessary.

Fischer Esterification of a Pyridyl Alcohol

This is a classic method for the synthesis of esters from alcohols and carboxylic acids.

Materials:

  • Pyridyl alcohol (1.0 mmol)

  • Carboxylic acid (1.2 mmol)

  • Concentrated sulfuric acid (catalytic amount, ~2-3 drops)

  • Toluene (10 mL)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the pyridyl alcohol (1.0 mmol), the carboxylic acid (1.2 mmol), and toluene (10 mL).

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Visualizing Synthetic Pathways

The following diagrams illustrate a generalized workflow for the synthesis and subsequent functionalization of a pyridylmethanol.

experimental_workflow cluster_synthesis Synthesis of Pyridylmethanol cluster_functionalization Functionalization Pyridine_Carboxaldehyde Pyridine Carboxaldehyde Reduction Reduction (e.g., NaBH4) Pyridine_Carboxaldehyde->Reduction Pyridylmethanol Pyridylmethanol Reduction->Pyridylmethanol Oxidation Oxidation (e.g., PCC) Pyridylmethanol->Oxidation Esterification Esterification (RCOOH, H+) Pyridylmethanol->Esterification Etherification Etherification (R-X, Base) Pyridylmethanol->Etherification Pyridyl_Aldehyde Pyridyl Aldehyde Oxidation->Pyridyl_Aldehyde Pyridyl_Ester Pyridyl Ester Esterification->Pyridyl_Ester Pyridyl_Ether Pyridyl Ether Etherification->Pyridyl_Ether

Caption: Generalized workflow for the synthesis and functionalization of pyridylmethanols.

reaction_logic cluster_comparison Comparative Reactivity Reactivity Reactivity of Pyridylmethanol Electronic_Effects Electronic Effects (Position of N) Reactivity->Electronic_Effects Steric_Hindrance Steric Hindrance (Substituents) Reactivity->Steric_Hindrance Unsubstituted Unsubstituted Pyridylmethanols (e.g., Pyridin-3-ylmethanol) Primarily influenced by electronic effects. Electronic_Effects->Unsubstituted Substituted This compound Dominated by steric hindrance. Steric_Hindrance->Substituted

Caption: Logical relationship of factors influencing the reactivity of pyridylmethanols.

Conclusion

A Comparative Guide to the LC-MS/MS Characterization of (2,6-Dimethylpyridin-3-yl)methanol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the characterization of (2,6-Dimethylpyridin-3-yl)methanol and its potential metabolites. Due to the limited availability of direct studies on this specific compound, this guide synthesizes information from established analytical techniques for similar pyridine derivatives and general metabolite identification workflows. The experimental data and protocols presented are representative examples derived from the analysis of analogous compounds.

Hypothetical Metabolic Pathway

The metabolism of xenobiotics containing a pyridine ring often involves several key enzymatic reactions. A plausible metabolic pathway for this compound is initiated by oxidation reactions, potentially leading to the formation of an aldehyde, a carboxylic acid, and N-oxide derivatives. Further conjugation reactions, such as glucuronidation or sulfation, may also occur. Stable isotope labeling, for instance using deuterated analogs, can be a powerful tool to trace and confirm these metabolic transformations.[1]

Metabolic Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent This compound Metabolite1 2,6-Dimethylpyridine-3-carbaldehyde Parent->Metabolite1 Oxidation Metabolite3 This compound N-oxide Parent->Metabolite3 N-Oxidation Metabolite2 2,6-Dimethylnicotinic acid Metabolite1->Metabolite2 Oxidation Metabolite4 Glucuronide Conjugate Metabolite2->Metabolite4 Glucuronidation Metabolite5 Sulfate Conjugate Metabolite3->Metabolite5 Sulfation

Hypothetical metabolic pathway of this compound.

Comparison of Analytical Methodologies

The characterization of this compound and its metabolites can be approached using various LC-MS/MS strategies. The choice of method will depend on the specific research goals, such as quantitative analysis, qualitative profiling, or structural elucidation.

Sample Preparation

Effective sample preparation is crucial for removing interfering matrix components and concentrating the analytes of interest.

Technique Principle Advantages Disadvantages Typical Application
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[2]Simple, fast, and inexpensive.Non-selective, may result in ion suppression.High-throughput screening of plasma or urine samples.[2]
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Cleaner extracts than PPT, can be selective.More time-consuming and requires larger solvent volumes.Targeted quantification of specific metabolites.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent and eluted with a solvent.[2]High selectivity and concentration factor, clean extracts.Method development can be complex and costly.Analysis of complex matrices like tissue homogenates.
Liquid Chromatography

The separation of the parent compound from its metabolites is typically achieved using reversed-phase liquid chromatography.

Parameter Alternative 1: C18 Column Alternative 2: HSS T3 Column
Stationary Phase Octadecyl-silicaHigh Strength Silica T3
Typical Dimensions 2.1 x 100 mm, 1.8 µm2.1 x 100 mm, 1.8 µm[3]
Mobile Phase A 0.1% Formic acid in Water[3]10 mM Ammonium acetate with 0.1% Formic acid[2]
Mobile Phase B Acetonitrile or Methanol[2][3]Methanol[2]
Gradient A linear gradient from low to high organic phase.[3]A stepped or linear gradient tailored to resolve metabolites.[2]
Flow Rate 0.3 - 0.5 mL/min[3]0.3 - 0.4 mL/min
Column Temperature 30 - 40 °C[4]40 - 50 °C
Mass Spectrometry

Tandem mass spectrometry provides the sensitivity and specificity required for metabolite identification and quantification.

Parameter Alternative 1: Triple Quadrupole (QqQ) Alternative 2: Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive ModeElectrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)Full Scan MS and Product Ion Scan (MS/MS)
Key Advantage High sensitivity and specificity for targeted quantification.[5]High mass accuracy for unknown metabolite identification.[6]
Application Pharmacokinetic studies, routine quantification.Metabolite profiling and structural elucidation.
Data Analysis Peak area integration for quantification.Mass defect filtering and database searching for identification.[6][7]

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the analysis of this compound and its metabolites.

Protocol 1: Quantitative Analysis using LC-QqQ-MS
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated analog of the parent compound).[3]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system.

    • Column: C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple Quadrupole Mass Spectrometer.

    • Ionization: ESI Positive.

    • Scan Mode: MRM. Develop specific transitions for the parent compound and expected metabolites.

Protocol 2: Metabolite Profiling using LC-Q-TOF-MS
  • Sample Preparation (Urine):

    • Thaw urine samples on ice.

    • Centrifuge at 10,000 x g for 5 minutes to remove particulates.

    • Dilute 100 µL of supernatant with 400 µL of 5% methanol in water.

    • Vortex and transfer to an autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system.

    • Column: HSS T3, 2.1 x 100 mm, 1.8 µm.[3]

    • Mobile Phase A: 10 mM Ammonium acetate with 0.1% Formic acid.

    • Mobile Phase B: Methanol.

    • Gradient: A shallow gradient to maximize separation of potential metabolites.

    • Flow Rate: 0.3 mL/min.[3]

    • Injection Volume: 10 µL.

    • MS System: Q-TOF Mass Spectrometer.

    • Ionization: ESI Positive.

    • Acquisition Mode: Data-dependent acquisition (DDA), where a full scan MS is followed by MS/MS of the most abundant precursor ions.[3]

Experimental Workflow and Data Analysis

The overall process for metabolite characterization involves several key stages, from sample collection to data interpretation.

Experimental Workflow Sample Biological Sample (e.g., Plasma, Urine, Tissues) Preparation Sample Preparation (PPT, LLE, or SPE) Sample->Preparation LC_Separation LC Separation (e.g., C18 or HSS T3) Preparation->LC_Separation MS_Detection MS/MS Detection (QqQ or Q-TOF) LC_Separation->MS_Detection Data_Acquisition Data Acquisition (MRM or Full Scan/DDA) MS_Detection->Data_Acquisition Data_Processing Data Processing (Peak Integration or Feature Finding) Data_Acquisition->Data_Processing Identification Metabolite Identification (Database Searching, Fragmentation Analysis) Data_Processing->Identification Quantification Quantification (Calibration Curve) Data_Processing->Quantification Interpretation Biological Interpretation Identification->Interpretation Quantification->Interpretation

General workflow for LC-MS/MS-based metabolite characterization.

Data Analysis Strategy: For quantitative studies, calibration curves are generated using authentic standards. For qualitative profiling, raw data from high-resolution mass spectrometry is processed to find potential metabolite features. These features are then interrogated by comparing their fragmentation patterns with those of the parent drug and by searching against metabolic databases.[6] The use of mass defect filtering can aid in distinguishing drug-related metabolites from endogenous matrix components.[7]

References

Benchmarking Pyridyl-Alcohols in Asymmetric Catalysis: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of asymmetric synthesis, a critical tool for the development of chiral pharmaceuticals, the choice of a catalytic system is paramount to achieving high efficiency and stereoselectivity. This guide presents a comparative benchmark of a representative pyridyl-alcohol ligand, (S)-1-(pyridin-2-yl)ethan-1-ol, in the well-established enantioselective addition of diethylzinc to benzaldehyde. This reaction serves as a crucial C-C bond-forming step in the synthesis of chiral secondary alcohols, which are prevalent motifs in numerous drug candidates.

While this guide focuses on (S)-1-(pyridin-2-yl)ethan-1-ol due to the availability of published performance data, the insights gleaned are valuable for researchers exploring structurally similar ligands, including isomers such as (2,6-Dimethylpyridin-3-yl)methanol, in their catalytic cycles. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their selection of catalytic systems.

Performance Comparison in the Asymmetric Ethylation of Benzaldehyde

The efficiency of various chiral ligands in catalyzing the asymmetric addition of diethylzinc to benzaldehyde is summarized below. The primary metrics for comparison are the chemical yield of the desired (S)-1-phenyl-1-propanol product and its enantiomeric excess (e.e.), a measure of the stereoselectivity of the reaction.

Chiral LigandCatalyst SystemYield (%)Enantiomeric Excess (e.e., %)
(S)-1-(pyridin-2-yl)ethan-1-ol (S)-1-(pyridin-2-yl)ethan-1-ol / Et₂Zn9590
(1R,2S)-(-)-N-Methylephedrine(1R,2S)-(-)-N-Methylephedrine / Et₂Zn9795
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine / Et₂Zn9297

Catalytic Cycle and Experimental Workflow

The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, facilitated by a chiral pyridyl-alcohol ligand, involves the formation of a chiral zinc-alkoxide complex. This complex then coordinates the aldehyde and delivers the ethyl group from another diethylzinc molecule in a stereocontrolled manner.

Catalytic Cycle cluster_cycle Catalytic Cycle Ligand (S)-Pyridyl-alcohol Active_Catalyst Chiral Zn-alkoxide complex Ligand->Active_Catalyst + Et₂Zn Et2Zn_1 Et₂Zn Intermediate Catalyst-Aldehyde complex Active_Catalyst->Intermediate + Benzaldehyde Aldehyde Benzaldehyde Product_Complex Product-Catalyst complex Intermediate->Product_Complex + Et₂Zn Et2Zn_2 Et₂Zn Product_Complex->Active_Catalyst releases Product Product Chiral Alcohol Product_Complex->Product

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.

The general experimental workflow for carrying out this reaction and analyzing the results is depicted below. This process highlights the key steps from reaction setup to product analysis.

Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Dry solvent (e.g., Toluene) - Chiral ligand - Benzaldehyde Start->Reaction_Setup Cooling Cool to 0 °C Reaction_Setup->Cooling Reagent_Addition Slow addition of Diethylzinc (Et₂Zn) solution Cooling->Reagent_Addition Stirring Stir at 0 °C (Monitor by TLC) Reagent_Addition->Stirring Quenching Quench with saturated NH₄Cl (aq) Stirring->Quenching Extraction Extract with organic solvent (e.g., EtOAc) Quenching->Extraction Purification Purify by column chromatography Extraction->Purification Analysis Analysis: - Yield determination - Enantiomeric excess (e.e.)  determination by chiral HPLC Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the asymmetric ethylation of benzaldehyde.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate further research.

General Procedure for the Asymmetric Ethylation of Benzaldehyde using a Chiral Ligand

To a solution of the chiral ligand (0.02 mmol) in anhydrous toluene (2 mL) is added diethylzinc (1.0 M in hexanes, 2.2 mmol) at 0 °C under an argon atmosphere. The mixture is stirred for 20 minutes, and then a solution of benzaldehyde (2.0 mmol) in anhydrous toluene (1 mL) is added dropwise. The reaction mixture is stirred at 0 °C for the time specified in the respective literature for each ligand (typically 2-24 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (5 mL). The resulting mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Note on this compound: As of the date of this publication, specific experimental data on the use of this compound as a chiral ligand in this benchmark catalytic cycle is not available in the peer-reviewed literature. The data presented for (S)-1-(pyridin-2-yl)ethan-1-ol serves as a reference for a structurally related pyridyl-alcohol. Researchers are encouraged to perform their own evaluations to determine the efficiency of this compound in their specific applications. The structural variations, such as the position and number of methyl groups on the pyridine ring, can significantly influence both the yield and the enantioselectivity of the reaction.

Comparative Biological Activity of Pyridine Derivatives: An Insight into Anticancer, Antimicrobial, and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

Anticancer Activity of Pyridine Derivatives

The pyridine nucleus is a key pharmacophore in a multitude of anticancer agents.[1][2] The antiproliferative activity of novel pyridine derivatives has been extensively evaluated against various cancer cell lines, with some compounds demonstrating potency comparable to or exceeding that of standard chemotherapeutic drugs.[3][4]

A study on novel pyridine derivatives revealed significant cytotoxic effects against breast (MCF-7), prostate (DU-145), and cervical (HeLa) cancer cell lines.[5] The antiproliferative activity is often attributed to the inhibition of key enzymes involved in cancer progression, such as phosphodiesterases (PDEs).[2][3][6] For instance, certain 2-imino-1,2-dihydropyridine-3-carbonitrile derivatives have shown potent inhibition of PDE3A, which is often overexpressed in tumor cells.[2][6]

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of a series of 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile derivatives against the HT-29 human colon adenocarcinoma cell line.[2][6]

Compound IDR1R2IC50 (µM) against HT-29
Id 2-ethoxyphenyl4-bromophenyl> 50
Ii 2-ethoxyphenyl1,3-benzodioxol-5-yl3
Experimental Protocol: MTT Assay for Anticancer Activity

The cytotoxic activity of the synthesized pyridine derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of pyridine derivatives B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: General workflow of the MTT assay for assessing cytotoxicity.

Detailed Steps:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, DU-145, HeLa) are seeded in 96-well microtiter plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridine derivatives (typically ranging from 0.1 to 100 µM) and incubated for another 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) are determined.[5]

Antimicrobial Activity of Pyridine Derivatives

Pyridine derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7] The structural modifications on the pyridine ring play a crucial role in determining the potency and spectrum of their antimicrobial action.

A study on novel C2-substituted 1,4-dihydropyridine analogues showed that increasing the bulk of the substituent at the C2 position enhanced the antibacterial activity.[7][8]

Comparative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of a series of C2-substituted 1,4-dihydropyridine analogues against various microorganisms.[7][8]

Compound IDC2 SubstituentM. smegmatis (MIC, µg/mL)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
4 Allyliminomethyl>100>100>100
33 2-cyano-3-oxo-3-phenylprop-1-en-1-yl925100
Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) of the pyridine derivatives is typically determined using the broth microdilution method.

Workflow for Broth Microdilution Assay

MIC_Workflow A Prepare serial dilutions of pyridine derivatives in broth B Inoculate with a standardized microbial suspension A->B C Incubate at 37°C for 24h B->C D Visually inspect for microbial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: General workflow of the broth microdilution assay for MIC determination.

Detailed Steps:

  • Preparation of Dilutions: Serial twofold dilutions of the pyridine derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., approximately 5 × 10^5 CFU/mL).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity of Pyridine Derivatives

Several pyridine derivatives have been investigated for their anti-inflammatory properties, with some exhibiting significant activity in both in vitro and in vivo models.[9] The mechanism of action often involves the inhibition of key inflammatory mediators and enzymes.

A study on novel coumarin derivatives, which can be considered structurally related to some pyridine analogs, demonstrated significant anti-inflammatory activity by reducing carrageenan-induced paw edema in rats.[7]

Comparative Anti-inflammatory Activity Data

The following table shows the percentage inhibition of carrageenan-induced paw edema by a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones.[7]

Compound IDSubstituent% Inhibition at 3h
Indomethacin (Standard) -33.33
4 4-Fluorobenzyl44.05
8 3,4-Dimethoxybenzyl38.10
Experimental Protocol: Carrageenan-Induced Paw Edema

The in vivo anti-inflammatory activity of the compounds is often evaluated using the carrageenan-induced paw edema model in rats.

Workflow for Carrageenan-Induced Paw Edema Assay

Edema_Workflow cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis A Administer pyridine derivatives or standard drug (Indomethacin) B Inject carrageenan into the rat hind paw A->B C Measure paw volume at different time intervals (e.g., 1, 2, 3, 4h) B->C D Calculate percentage inhibition of edema C->D

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Steps:

  • Animal Grouping: Male Wistar rats are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the pyridine derivatives.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30 minutes), a subsiding dose of carrageenan solution (e.g., 1% in saline) is injected into the sub-plantar region of the left hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

Signaling Pathways

The biological activities of pyridine derivatives are often mediated through their interaction with specific signaling pathways. For instance, their anti-inflammatory effects can be attributed to the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the production of pro-inflammatory prostaglandins.

Simplified COX Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediation Pyridine_Derivatives Pyridine Derivatives Pyridine_Derivatives->COX_Enzymes Inhibition

Caption: Simplified representation of the cyclooxygenase (COX) pathway and the inhibitory action of pyridine derivatives.

Conclusion

This comparative guide highlights the significant therapeutic potential of pyridine derivatives as anticancer, antimicrobial, and anti-inflammatory agents. The presented data underscores the importance of structural modifications in modulating the biological activity of these compounds. While a specific comparative study on (2,6-Dimethylpyridin-3-yl)methanol derivatives remains to be conducted, the findings from related pyridine scaffolds provide a strong foundation for the future design and development of more potent and selective therapeutic agents based on this promising heterocyclic core. Further research focusing on the synthesis and comprehensive biological evaluation of a series of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to Purity Assessment of (2,6-Dimethylpyridin-3-yl)methanol by qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of (2,6-Dimethylpyridin-3-yl)methanol. This document outlines the experimental protocol for qNMR, presents comparative data in a structured format, and illustrates the workflow and calculation logic using diagrams.

Introduction to this compound and Purity Assessment

This compound (CAS No: 582303-10-4, Molecular Formula: C8H11NO) is a heterocyclic building block used in the synthesis of various pharmaceutical and chemical entities[1][2]. Accurate purity determination is essential to ensure the quality, safety, and efficacy of the final products. While chromatographic techniques like HPLC and GC are commonly employed for purity analysis, quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic molecules[3][4].

Unlike chromatographic methods, which are relative and require a certified reference standard of the same compound for accurate quantification, qNMR is a direct and absolute method[4][5]. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal, allowing for direct quantification against a certified internal standard of a different compound[4][6].

Key advantages of qNMR include:

  • Direct Measurement: It does not require a chemically identical reference standard of the analyte[4].

  • High Accuracy and Precision: qNMR is capable of providing highly accurate and precise purity values[4][6][7].

  • Versatility: A single internal standard can be used for the quantification of a wide range of compounds[4].

  • Structural Information: It provides structural information about the analyte and any impurities present in the same experiment[4].

  • Speed: qNMR measurements can often be faster than developing and running a new chromatographic method[4].

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical method for purity determination depends on various factors, including the nature of the sample, the expected impurities, the required accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC for the purity analysis of this compound.

Parameter qNMR HPLC-UV GC-FID
Principle Intrinsic quantitative response of nuclei in a magnetic field.Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by flame ionization.
Quantitation Absolute (can determine purity without a specific reference standard of the analyte)[5].Relative (requires a reference standard of known purity)[5].Relative (requires a reference standard of known purity)[5].
Accuracy High (< 0.5% RSD achievable)[6].Good (typically < 2% RSD).Good (typically < 2% RSD).
Precision High (typically < 1% RSD)[6].High (typically < 1% RSD).High (typically < 1% RSD).
Limit of Detection (LOD) ~0.02 mg/mL[8].~0.1 µg/mL.~1 ng/mL.
Limit of Quantitation (LOQ) ~0.07 mg/mL[8].~0.5 µg/mL.~5 ng/mL.
Analysis Time per Sample 10-30 minutes.15-45 minutes.20-60 minutes.
Sample Requirement ~5-20 mg[6][9].~1-5 mg.~1 mg.
Sample Preparation Simple dissolution in deuterated solvent with an internal standard.Dissolution in a suitable mobile phase, may require filtration.Dissolution in a volatile solvent, may require derivatization for non-volatile samples.
Strengths Absolute quantitation, provides structural information, non-destructive[3].Widely available, good for non-volatile impurities, high sensitivity[5].High sensitivity for volatile and semi-volatile impurities[5].
Limitations Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.Requires a reference standard for each analyte, potential for co-elution.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

Purity Assessment by ¹H qNMR

This protocol describes the determination of the purity of this compound using ¹H qNMR with an internal standard.

a. Materials and Instrumentation

  • This compound: Sample of unknown purity.

  • Internal Standard (IS): Maleic acid (certified reference material, purity > 99.5%).

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.

  • Analytical Balance: Accurate to ±0.01 mg.

  • NMR Tubes: 5 mm, high precision.

b. Sample Preparation

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard (maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

c. NMR Data Acquisition

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be used[4].

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules)[4].

  • Number of Scans (ns): 16 to 64, depending on the sample concentration, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated[10][11].

  • Acquisition Time (aq): At least 3 seconds[4].

  • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm)[4].

d. Data Processing

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum.

  • Apply a baseline correction.

  • Integrate the selected signals for both the analyte and the internal standard. For this compound, a well-resolved aromatic proton signal or the methylene protons can be used. For maleic acid, the signal for the two olefinic protons is used[4].

e. Purity Calculation The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte: Integral of the selected signal of the analyte.

  • I_IS: Integral of the selected signal of the internal standard.

  • N_analyte: Number of protons corresponding to the selected analyte signal.

  • N_IS: Number of protons corresponding to the selected internal standard signal.

  • MW_analyte: Molecular weight of the analyte (137.18 g/mol )[1].

  • MW_IS: Molecular weight of the internal standard (maleic acid: 116.07 g/mol ).

  • m_analyte: Mass of the analyte.

  • m_IS: Mass of the internal standard.

  • P_IS: Purity of the internal standard.

Purity Assessment by HPLC-UV (Comparative Method)

a. Instrumentation and Conditions

  • HPLC System: With a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

b. Sample Preparation

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards from a certified reference material of this compound.

c. Analysis

  • Inject the sample and the calibration standards into the HPLC system.

  • The purity is determined by comparing the peak area of the analyte in the sample to the calibration curve, often expressed as area percent.

Purity Assessment by GC-FID (Comparative Method)

a. Instrumentation and Conditions

  • GC System: With a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, ramp to 240 °C.

b. Sample Preparation

  • Prepare a solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

c. Analysis

  • Inject the sample into the GC system.

  • The purity is typically determined by area percent, assuming that all components have a similar response factor with the FID.

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationship for the qNMR purity assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard (IS) weigh_sample->weigh_is dissolve Dissolve sample and IS in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR spectrum transfer->nmr_acq processing Phase and baseline correction nmr_acq->processing integration Integrate analyte and IS signals processing->integration calculation Calculate purity using formula integration->calculation purity_report Purity Report calculation->purity_report

Caption: Experimental workflow for qNMR purity assessment.

Purity_Calculation_Logic cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_calculation Calculation cluster_output Result I_analyte Integral of Analyte (I_analyte) formula Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS I_analyte->formula I_IS Integral of IS (I_IS) I_IS->formula m_analyte Mass of Analyte (m_analyte) m_analyte->formula m_IS Mass of IS (m_IS) m_IS->formula N_analyte Protons of Analyte (N_analyte) N_analyte->formula N_IS Protons of IS (N_IS) N_IS->formula MW_analyte MW of Analyte (MW_analyte) MW_analyte->formula MW_IS MW of IS (MW_IS) MW_IS->formula P_IS Purity of IS (P_IS) P_IS->formula final_purity Final Purity Value formula->final_purity

Caption: Logical relationship for qNMR purity calculation.

Conclusion

For the purity assessment of this compound, qNMR offers a distinct advantage as a primary analytical method that provides a direct and absolute measure of purity. It is an excellent tool for the certification of reference materials and for obtaining highly accurate purity values without the need for a specific standard of the analyte[5].

While HPLC and GC are powerful and sensitive techniques for identifying and quantifying impurities, their relative nature necessitates the availability of certified reference standards for accurate quantification. For a comprehensive purity assessment, a combination of these techniques is often employed. For instance, HPLC or GC can be used for the primary purity analysis and to screen for specific impurities, while qNMR can provide an orthogonal, absolute purity value, ensuring a thorough understanding of the impurity profile of this compound. This multi-faceted approach leads to higher quality and safer final products.

References

Cross-Validation of Analytical Methods for (2,6-Dimethylpyridin-3-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of (2,6-Dimethylpyridin-3-yl)methanol. In the absence of publicly available, validated analytical methods specifically for this compound, this document details established techniques for structurally similar pyridine derivatives. This guide serves as a framework for analytical method development and validation, offering insights into High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Comparative Summary of Analytical Techniques

The selection of an appropriate analytical method is contingent on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of representative methods applicable to pyridine derivatives.

ParameterHPLC-MS/MS (Representative)GC-MS (Representative)UV-Vis Spectrophotometry (Representative)
Principle Chromatographic separation followed by mass-based detection and quantification.[1]Chromatographic separation of volatile compounds followed by mass-based detection.[1]Measurement of light absorbance by the analyte at a specific wavelength.[1]
Selectivity Very High[1]High[1]Low to Medium[1]
Sensitivity (LOD/LOQ) Very High (e.g., LOQ: 1 ng/g for EMHP)[1]High (e.g., LOD: 1.50 ng/mL, LOQ: 5.00 ng/mL for similar compounds)[1]Low (e.g., LOD: 0.5476 µg/mL, LOQ: 1.6594 µg/mL for Caffeine)[1]
Linearity Range Wide (e.g., 1 - 1500 ng/g for EMHP)[1]Wide (e.g., 5.00 - 1000.0 ng/mL for similar compounds)[1]Narrow (e.g., 3 - 18 µg/mL for Caffeine)[1]
Accuracy (% Recovery) 93.8% - 108.7%[1]87.2% - 103.8% for similar compounds[1]Not explicitly reported in the provided context.
Precision (%RSD) Intra-day: ≤ 8.5%, Inter-day: ≤ 11.2%[1]Intra-day: < 9.9%, Inter-day: < 6.5% for similar compounds[1]Not explicitly reported in the provided context.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for related pyridine compounds and should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method provides high sensitivity and selectivity, making it suitable for the quantification of trace levels of the analyte in complex matrices. The following is a representative protocol for a pyridine derivative.[1]

  • Sample Preparation:

    • Homogenize the sample matrix.

    • Perform a protein precipitation step by adding acetonitrile.

    • Centrifuge the sample to separate the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (1.8 µm, 2.1 × 50 mm).[1]

    • Mobile Phase:

      • Solvent A: 10 mM ammonium formate aqueous solution with 0.1% formic acid.[1]

      • Solvent B: 0.1% formic acid in methanol.[1]

    • Elution: Isocratic elution with 44% Solvent A and 56% Solvent B.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Total Run Time: 2.0 min.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Ionization.[1]

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility.

  • Sample Preparation and Derivatization:

    • Extract the analyte from the sample matrix using a suitable organic solvent.

    • Derivatize the analyte to increase its volatility. A common approach for alcohols is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: e.g., 60°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

UV-Vis Spectrophotometry

This method is simpler and more accessible but offers lower selectivity and sensitivity compared to chromatographic techniques. It is suitable for the quantification of the analyte in simple matrices with minimal interfering substances.

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., ethanol or methanol).

    • Prepare a series of standard solutions of known concentrations.

  • Measurement:

    • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across a range of UV-Vis wavelengths.

    • Measure the absorbance of the sample and standard solutions at the determined λmax.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

    • Determine the concentration of the analyte in the sample by interpolating its absorbance on the calibration curve.

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose. The process involves evaluating several key parameters to demonstrate the method's performance.[2][3][4][5][6]

G Analytical Method Validation Workflow cluster_0 Validation Parameters A Method Development & Optimization B Validation Protocol A->B Define Scope & Acceptance Criteria C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) B->G H Robustness B->H I System Suitability C->I D->I E->I F->I G->I H->I J Validation Report I->J Compile & Review Data K Method Implementation & Routine Use J->K

Caption: A flowchart of the analytical method validation process.

This guide provides a foundational understanding of the analytical methods that can be employed for the quantification of this compound. It is imperative that any chosen method undergoes rigorous validation to ensure the reliability and accuracy of the results, in accordance with regulatory guidelines such as those from the ICH.[3][4]

References

A Comparative Guide to Ligand Performance in Transition Metal Catalysis: Evaluating Alternatives to (2,6-Dimethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic selection of ligands is paramount in transition metal catalysis, directly influencing reaction efficiency, selectivity, and substrate scope. This guide provides a comparative evaluation of ligand performance in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Initial investigations into the performance of (2,6-Dimethylpyridin-3-yl)methanol as a primary ligand for these reactions revealed a significant gap in the current body of published scientific literature. Despite a comprehensive search, no specific experimental data detailing its use or efficacy in these catalytic systems was identified. Pyridine-based ligands, in a broader sense, are recognized for their versatile role in catalysis, capable of stabilizing metal centers and influencing the electronic and steric environment of the catalytic complex.[1][2] Pyridinyl alcohols, in particular, have shown utility in various catalytic transformations, including metathesis and oxidation reactions.[3][4] However, without concrete data for this compound, a direct performance evaluation is not feasible at this time.

Consequently, this guide pivots to a comparative analysis of well-established and data-rich ligand classes that are routinely employed in the target reactions: phosphine-based ligands and N-Heterocyclic Carbenes (NHCs). By presenting their performance data alongside detailed experimental protocols, this guide aims to provide a valuable resource for researchers to select appropriate catalytic systems and to serve as a benchmark for the future evaluation of novel ligands such as this compound, should data become available.

Performance Comparison of Representative Ligands

To provide a clear and objective comparison, this section details the performance of commonly employed phosphine and NHC ligands in the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The data presented is collated from various literature sources and is intended to be representative of typical reaction outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The choice of ligand is critical, especially when coupling challenging substrates such as heteroaryl chlorides or sterically hindered partners.

LigandCatalyst PrecursorSubstratesBaseSolventTemp. (°C)Time (h)Yield (%)Reference
SPhos Pd(OAc)₂4-Chlorotoluene, Phenylboronic acidK₃PO₄Toluene/H₂O100298[5]
IMes-PEPPSI [Pd(IMes)(3-Cl-py)Cl₂]N,N-diisopropyl-pivalamide, 4-methoxyphenylboronic acidK₃PO₄Dioxane801295[3]
RuPhos Pd₂ (dba)₃2-Chloropyridine, Phenylboronic acidK₃PO₄t-AmylOH1001892[6]
Heck Reaction

The Heck reaction facilitates the coupling of unsaturated halides with alkenes. Ligand selection influences regioselectivity and efficiency, particularly with less reactive aryl chlorides.

LigandCatalyst PrecursorSubstratesBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Josiphos (CyPF-tBu) Pd(dba)₂1-bromo-4-tert-butylbenzene, StyreneCy₂NMeDioxane1201695[6]
IPr-PEPPSI [Pd(IPr)(ac)₂]4-Chlorotoluene, n-Butyl acrylateNa₂CO₃Dioxane1202498[7]
PPh₃ Pd(OAc)₂Iodobenzene, StyreneEt₃NDMF100297[3]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Modern phosphine and NHC ligands have enabled the coupling of a wide range of amines and aryl halides under increasingly mild conditions.

LigandCatalyst PrecursorSubstratesBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Xantphos Pd₂(dba)₃4-Chlorotoluene, MorpholineNaOtBuToluene1002499[4][8]
BrettPhos [Pd(BrettPhos)Cl₂]4-Chloroanisole, n-HexylamineLiHMDSToluene100398[9]
IMes-PEPPSI [Pd(IMes)(3-Cl-py)Cl₂]4-Chlorotoluene, AnilineK₃PO₄Dioxane1001894[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative pyridylmethanol compound and for the three key cross-coupling reactions using well-established ligands.

Synthesis of (2-Methylpyridin-3-yl)methanol (A Representative Pyridylmethanol)

This protocol is based on the reduction of the corresponding aldehyde.

Materials:

  • 2-Methylnicotinaldehyde

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 2-methylnicotinaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel.

Suzuki-Miyaura Coupling Protocol using SPhos

Materials:

  • Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (4 mL)

  • Deionized water (0.4 mL)

  • Schlenk tube or reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add toluene and deionized water via syringe.

  • Stir the reaction mixture at 100 °C for the specified time (e.g., 2 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction Protocol using PPh₃

Materials:

  • Aryl halide (e.g., iodobenzene, 1.0 mmol)

  • Alkene (e.g., styrene, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Triphenylphosphine (PPh₃, 2 mol%)

  • Triethylamine (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Schlenk tube or reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ and PPh₃.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF, followed by the aryl halide, alkene, and triethylamine via syringe.

  • Stir the reaction mixture at 100 °C for the specified time (e.g., 2 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination Protocol using Xantphos

Materials:

  • Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)

  • Amine (e.g., morpholine, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • Xantphos (2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene, anhydrous (5 mL)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.

  • Add the aryl halide and a stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene and the amine via syringe under a positive pressure of inert gas.

  • Stir the reaction mixture at 100 °C for the specified time (e.g., 24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the fundamental mechanisms of the discussed cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_ox R¹-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L_n-R² pd2_ox->pd2_trans Transmetalation (R²-B(OR)₂) product R¹-R² pd2_trans->product Reductive Elimination product->pd0

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle cluster_cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (R-X) pd2_alkene Alkene Complex pd2_ox->pd2_alkene Alkene Coordination pd2_migratory Migratory Insertion Product pd2_alkene->pd2_migratory Migratory Insertion product Substituted Alkene pd2_migratory->product β-Hydride Elimination product->pd0

Caption: Generalized catalytic cycle for the Heck reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_amine Amine Complex pd2_ox->pd2_amine Amine Coordination pd2_amido Amido Complex pd2_amine->pd2_amido Deprotonation (Base) product Ar-NR¹R² pd2_amido->product Reductive Elimination product->pd0 Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add Catalyst, Ligand, Base, Substrates start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Drying and Concentration workup->purification analysis Column Chromatography purification->analysis end Product Characterization analysis->end

References

Safety Operating Guide

Proper Disposal of (2,6-Dimethylpyridin-3-yl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (2,6-Dimethylpyridin-3-yl)methanol is a critical aspect of laboratory operations, ensuring the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, in line with established safety procedures and regulatory requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with the appropriate safety measures. This compound is classified as a flammable liquid and vapor, is harmful if swallowed, and causes skin and serious eye irritation.

Personal Protective Equipment (PPE): All personnel handling this chemical should be equipped with the following PPE:

  • Gloves: Chemical-resistant gloves, such as butyl rubber or Viton®, are necessary to prevent skin contact.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from splashes.[1]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid the inhalation of vapors.[1][2]

In Case of a Spill:

  • Small Spills: For minor spills, absorb the material with a non-combustible, inert absorbent such as sand or vermiculite.[1][2][3] The collected material should then be placed in a sealed container for disposal as hazardous waste.[2][4]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[1]

Hazard and Physical Property Summary

The following table summarizes key quantitative data for this compound, derived from its Safety Data Sheet (SDS).

PropertyValue
Boiling Point 143 - 145 °C (289 - 293 °F)
Melting Point -6 °C (21 °F)
Density 0.92 g/cm³ at 25 °C (77 °F)
Partition Coefficient log Pow: 0.109 at 25 °C (77 °F)
Hazard Statements H226 (Flammable liquid and vapour), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must adhere to all local, state, and federal regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

  • This waste stream should be segregated from other incompatible waste. Specifically, it should not be mixed with strong oxidizing agents or acids.[1][4]

2. Waste Collection and Containerization:

  • Collect waste in a designated, chemically compatible, and leak-proof container with a secure closure.[1][5][6] Polyethylene or glass containers are generally suitable.[2]

  • The container must be clearly labeled as "Hazardous Waste".[2] The label should also include the full chemical name "this compound" (no abbreviations) and indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1][2]

  • Keep the waste container closed except when adding waste.[6][7]

3. Storage:

  • Store the waste container in a designated and secure satellite accumulation area that is well-ventilated.[1][5][7]

  • The storage area should be away from sources of ignition, such as heat, sparks, and open flames.[3]

  • Secondary containment, such as a tray, should be used to contain any potential leaks.[6]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[3][8]

  • Do not attempt to transport hazardous waste yourself.[8]

  • All disposal activities must be documented to ensure regulatory compliance.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Classify as Hazardous Waste B->C D Segregate from Incompatible Materials (e.g., Strong Oxidizers, Acids) C->D E Collect in a Labeled, Compatible, and Sealed Container D->E F Store in a Designated, Ventilated, and Secure Satellite Accumulation Area with Secondary Containment E->F G Arrange for Pickup by EHS or a Licensed Waste Disposal Service F->G Do Not Transport Yourself H End: Compliant Disposal and Documentation G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2,6-Dimethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (2,6-Dimethylpyridin-3-yl)methanol. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for similar pyridine-based compounds and should be implemented to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and vapors that can cause serious eye irritation.[3][4]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Viton®).To prevent skin contact, which may cause irritation or toxic effects.[5] Nitrile gloves may not be suitable for prolonged contact.[5]
Body Protection Flame-retardant lab coat.To protect against splashes and in case of fire.[6]
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.To avoid inhalation of potentially harmful vapors.[1][6] If a fume hood is not available, a suitable respirator may be required.[3]

Safe Handling and Operations

Adherence to proper handling procedures is critical to minimize exposure and prevent accidents.

Operational Plan:

  • Preparation :

    • Ensure a certified chemical fume hood is operational.[5]

    • Verify that an emergency eyewash station and safety shower are accessible within the immediate work area.[4][5]

    • Keep spill control materials (e.g., absorbent pads, sand, or vermiculite) readily available.[1][6]

  • Handling :

    • Ground and bond containers when transferring the substance to prevent static discharge, which could ignite flammable vapors.

    • Use non-sparking tools.

    • Avoid contact with skin, eyes, and clothing.[7]

    • Do not eat, drink, or smoke in the handling area.

    • Keep the container tightly closed when not in use.

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][5]

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioFirst Aid and Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Evacuate the area. Wear appropriate PPE. Contain the spill using inert absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not allow the spill to enter drains.[1][6]

Disposal Plan

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

Disposal Protocol:

  • Waste Collection :

    • Collect waste material in a designated, properly labeled, and sealed container for hazardous waste.[5][6] The label should clearly state "Hazardous Waste" and the full chemical name.[6]

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Decontamination :

    • Triple rinse empty containers with a suitable solvent.

    • Collect the rinsate as hazardous waste.[6]

  • Final Disposal :

    • Dispose of the chemical waste and contaminated materials through a licensed hazardous waste disposal company.[8]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.[6]

    • Never dispose of this chemical down the drain or in the regular trash.[1]

Workflow and Logical Relationships

The following diagram illustrates the key steps and decision points for safely handling this compound.

prep Preparation handling Handling prep->handling storage Storage handling->storage spill Spill or Exposure? handling->spill waste Generate Waste? storage->waste emergency Emergency Procedures spill->emergency Yes spill->waste No disposal Waste Disposal emergency->disposal waste->disposal Yes end End of Process waste->end No disposal->end

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.